1-isothiocyanato-PEG3-Azide
Description
Propriétés
IUPAC Name |
1-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]-2-isothiocyanatoethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4O3S/c10-13-12-2-4-15-6-8-16-7-5-14-3-1-11-9-17/h1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGVGUDRBZOFJRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCN=[N+]=[N-])N=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
what is 1-isothiocyanato-PEG3-Azide
An In-depth Technical Guide to 1-isothiocyanato-PEG3-Azide for Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a heterobifunctional crosslinker integral to advancements in bioconjugation, targeted drug delivery, and proteomics.[1][2] Its unique structure, featuring a terminal isothiocyanate group, a hydrophilic triethylene glycol (PEG3) spacer, and a terminal azide (B81097) group, offers researchers a versatile tool for covalently linking a wide array of molecules.[3][4] The isothiocyanate group readily reacts with primary amines on proteins and other biomolecules, while the azide group enables highly specific "click chemistry" reactions.[3][5] The PEG3 spacer enhances aqueous solubility and reduces steric hindrance, making it an ideal linker for creating complex bioconjugates.[3][4] This guide provides a comprehensive overview of its properties, applications, and detailed experimental protocols.
Chemical and Physical Properties
A summary of the key quantitative and qualitative properties of this compound is presented below. This data is essential for designing and executing successful bioconjugation experiments.
| Property | Value | Reference |
| CAS Number | 1310686-23-7 | [1][2] |
| Molecular Formula | C9H16N4O3S | [1][2] |
| Molecular Weight | 260.32 g/mol | [2][6] |
| Purity | ≥95% | [7] |
| Appearance | (Not specified in search results) | |
| Solubility | The hydrophilic PEG spacer increases solubility in aqueous media.[1][4] | |
| Storage Conditions | Store at -20°C | [7] |
| IUPAC Name | 1-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]-2-isothiocyanatoethane | [6] |
| SMILES | C(COCCOCCOCCN=[N+]=[N-])N=C=S | [2] |
Core Applications and Experimental Protocols
This compound is primarily utilized in three key areas: protein and biomolecule labeling, click chemistry for bioconjugation, and the synthesis of Proteolysis Targeting Chimeras (PROTACs).
Protein and Biomolecule Labeling via Isothiocyanate Chemistry
The isothiocyanate group (-N=C=S) reacts with primary amine groups (-NH2), such as the N-terminus of a protein or the epsilon-amino group of lysine (B10760008) residues, to form a stable thiourea (B124793) bond.[5] This reaction is a cornerstone of protein labeling for various applications, including immunoassays and fluorescence microscopy.[5]
Experimental Protocol: General Protein Labeling
This protocol provides a general procedure for labeling proteins with isothiocyanate derivatives.[5]
Materials:
-
Protein of interest in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.2-8.0)
-
This compound
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5-9.0)
Procedure:
-
Protein Preparation: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris).
-
Linker Preparation: Immediately before use, dissolve this compound in a small volume of anhydrous DMF or DMSO to create a 10 mg/mL stock solution.
-
Labeling Reaction: While gently stirring, slowly add the dissolved linker to the protein solution. A 10-20 fold molar excess of the linker to the protein is a common starting point, though the optimal ratio may need to be determined empirically.[5]
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.[5]
-
Purification: Remove the unreacted linker and byproducts by passing the reaction mixture through a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS).
-
Characterization: Determine the degree of labeling (DOL) by methods such as mass spectrometry.
-
Storage: Store the labeled protein at 4°C for short-term use or at -20°C or -80°C for long-term storage.[5]
Workflow for Protein Labeling
Caption: Workflow for labeling a protein with this compound.
Bioconjugation via Click Chemistry
The azide moiety of this compound allows for its participation in "click chemistry" reactions, which are highly efficient, specific, and biocompatible.[3] The two primary types of click chemistry reactions used with this linker are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][8]
CuAAC is a highly efficient reaction between an azide and a terminal alkyne, catalyzed by a copper(I) species, to form a stable triazole linkage.[2][9]
Experimental Protocol: General CuAAC Reaction
This protocol is adapted from general procedures for CuAAC in bioconjugation.[2][9][10]
Materials:
-
Azide-functionalized molecule (e.g., protein labeled with this compound)
-
Alkyne-functionalized molecule (e.g., a small molecule drug or fluorescent probe)
-
Copper(II) sulfate (B86663) (CuSO4)
-
Sodium ascorbate (B8700270)
-
Copper-chelating ligand (e.g., THPTA or TBTA)
-
Reaction buffer (e.g., PBS)
Procedure:
-
Stock Solutions: Prepare stock solutions of CuSO4 (e.g., 20 mM in water), the ligand (e.g., 50 mM THPTA in water), and sodium ascorbate (e.g., 100 mM in water, freshly prepared).[10]
-
Catalyst Premix: In a microcentrifuge tube, mix the CuSO4 and ligand solutions. A 1:5 molar ratio of copper to ligand is often used.[10]
-
Reaction Mixture: In a separate tube, combine the azide-functionalized molecule and the alkyne-functionalized molecule in the reaction buffer. A slight molar excess of one reactant may be used to drive the reaction to completion.
-
Initiation: Add the copper/ligand premix to the reaction mixture, followed by the sodium ascorbate solution to reduce Cu(II) to the active Cu(I) catalyst.[2][9]
-
Incubation: Allow the reaction to proceed for 1-4 hours at room temperature.
-
Purification: Purify the resulting bioconjugate using an appropriate method, such as size-exclusion chromatography or dialysis, to remove the catalyst and unreacted reagents.
Logical Relationship for CuAAC Reaction
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Team:TU Eindhoven/Background/SPAAC Reaction - 2014.igem.org [2014.igem.org]
- 4. This compound - CD Bioparticles [cd-bioparticles.net]
- 5. benchchem.com [benchchem.com]
- 6. This compound | C9H16N4O3S | CID 53387313 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound, CAS 1310686-23-7 | AxisPharm [axispharm.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. axispharm.com [axispharm.com]
- 10. jenabioscience.com [jenabioscience.com]
1-isothiocyanato-PEG3-Azide chemical structure
An In-depth Technical Guide to 1-isothiocyanato-PEG3-Azide: A Heterobifunctional Linker for Advanced Bioconjugation
Abstract
This compound is a versatile heterobifunctional crosslinker that is gaining prominence in the fields of chemical biology, drug discovery, and diagnostics. Its unique architecture, featuring a terminal isothiocyanate group and an azide (B81097) moiety connected by a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, enables the sequential or simultaneous conjugation of diverse biomolecules. This guide provides a comprehensive overview of its chemical properties, reaction mechanisms, and applications, with a focus on its role in constructing complex biomolecular architectures such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). Detailed experimental protocols and visual diagrams of its structure and reaction pathways are provided to facilitate its practical implementation in research and development.
Chemical Properties and Structure
This compound is a PEG-based compound with two distinct reactive functional groups.[1] The presence of a PEG spacer enhances the aqueous solubility of the molecule and its conjugates.[2][3][4][5]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C9H16N4O3S | [1][6][7] |
| Molecular Weight | ~260.31 g/mol | [4][7] |
| CAS Number | 1310686-23-7 | [1][4][7] |
| Purity | ≥95% to ≥98% (vendor specific) | [4][5] |
| Appearance | (Typically a colorless to pale yellow oil) | N/A |
| Storage Conditions | -20°C | [4] |
Synonyms:
-
1-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]-2-isothiocyanatoethane[4][6]
-
1-azido-2-(2-(2-(2-isothiocyanatoethoxy)ethoxy)ethoxy)ethane[4]
Caption: Chemical structure of this compound.
Reactivity and Mechanism of Action
This crosslinker's utility stems from its two orthogonal reactive handles: the isothiocyanate and the azide groups. This dual functionality allows for controlled, stepwise conjugation to different molecules.
Isothiocyanate Reactivity
The isothiocyanate group (-N=C=S) readily reacts with primary amine groups (-NH2) to form a stable thiourea (B124793) linkage.[4][8] This reaction is highly efficient and proceeds under mild basic conditions (typically pH 8.0-9.5).
Azide Reactivity
The azide group (-N3) is a key component for "click chemistry" reactions.[7][9][10] It can undergo cycloaddition with:
-
Alkynes: In the presence of a copper(I) catalyst, the azide reacts with a terminal alkyne to form a stable 1,4-disubstituted 1,2,3-triazole. This is known as the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[7][9][10]
-
Strained Cyclooctynes: The azide can also react with strained cyclooctynes, such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN), without the need for a copper catalyst.[7][9] This Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is particularly useful for in vivo applications where the cytotoxicity of copper is a concern.
References
- 1. This compound | 1310686-23-7 | KCC68623 [biosynth.com]
- 2. This compound|COA [dcchemicals.com]
- 3. This compound - CD Bioparticles [cd-bioparticles.net]
- 4. This compound, CAS 1310686-23-7 | AxisPharm [axispharm.com]
- 5. biocompare.com [biocompare.com]
- 6. This compound | C9H16N4O3S | CID 53387313 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. This compound | 1310686-23-7 [amp.chemicalbook.com]
An In-Depth Technical Guide to 1-Isothiocyanato-PEG3-Azide: Properties, Applications, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Isothiocyanato-PEG3-Azide is a heterobifunctional crosslinker integral to the advancement of bioconjugation, chemical biology, and drug discovery, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its use in bioconjugation, and visual representations of relevant workflows and reaction mechanisms. The inclusion of a polyethylene (B3416737) glycol (PEG) spacer enhances aqueous solubility and provides spatial separation between conjugated molecules, a critical feature for maintaining biological activity. The orthogonal reactivity of the isothiocyanate and azide (B81097) moieties allows for precise, stepwise conjugation to biomolecules.
Core Properties of this compound
This compound is a versatile chemical tool designed for the covalent linkage of molecules. Its structure features two key reactive groups at opposite ends of a flexible PEG3 spacer.
Chemical and Physical Data
The fundamental properties of this compound are summarized in the table below, providing essential information for its handling, storage, and application in experimental settings.
| Property | Value | References |
| Chemical Name | 1-(2-(2-(2-Azidoethoxy)ethoxy)ethoxy)ethane-isothiocyanate | [1][2] |
| Molecular Formula | C₉H₁₆N₄O₃S | [1][3] |
| Molecular Weight | 260.31 g/mol | [3][4] |
| CAS Number | 1310686-23-7 | [3][4] |
| Appearance | Varies (typically a liquid or solid) | |
| Purity | ≥95% | [4] |
| Solubility | The hydrophilic PEG spacer increases solubility in aqueous media. | [5][6] |
| Storage Conditions | Store at -20°C. |
Structural Information
The unique reactivity of this linker stems from its two terminal functional groups:
-
Isothiocyanate Group (-N=C=S): This electrophilic group readily reacts with primary amine groups (-NH₂) found on proteins (e.g., the ε-amino group of lysine (B10760008) residues or the N-terminus) to form a stable thiourea (B124793) bond.[7][8] This reaction is most efficient at slightly basic pH (typically 7.4-9.0).[7]
-
Azide Group (-N₃): This moiety is a key component for "click chemistry." It does not react with native biological functionalities, making it a bio-orthogonal handle.[9] The azide group specifically reacts with alkyne-containing molecules through two primary pathways:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient reaction forms a stable triazole linkage in the presence of a copper(I) catalyst.[2][10]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A copper-free alternative where the azide reacts with a strained cyclooctyne (B158145) (e.g., DBCO or BCN) to form a triazole linkage. This method is particularly useful for applications in living cells where copper toxicity is a concern.[10][]
-
Applications in Research and Drug Development
The heterobifunctional nature of this compound makes it a valuable tool in a variety of applications.
PROTAC Synthesis
A primary application of this linker is in the synthesis of PROTACs. PROTACs are chimeric molecules that recruit an E3 ubiquitin ligase to a target protein of interest (POI), leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[1][12] The linker's role is critical in bridging the POI-binding ligand and the E3 ligase-binding ligand at an optimal distance and orientation to facilitate the formation of a productive ternary complex.[13]
Bioconjugation and Labeling
This linker is also widely used for:
-
Protein Labeling: Attaching fluorescent dyes, biotin, or other reporter molecules to proteins for detection and imaging.[14]
-
Antibody-Drug Conjugates (ADCs): Linking cytotoxic drugs to antibodies for targeted cancer therapy.[8]
-
Surface Modification: Functionalizing nanoparticles and other materials for biological applications.
Experimental Protocols
The following sections provide detailed methodologies for the two key reactions involving this compound.
Protocol 1: Amine Conjugation via Isothiocyanate Group
This protocol describes the conjugation of a protein (or other amine-containing molecule) to the isothiocyanate group of the linker.
Materials:
-
Protein of interest (with accessible primary amines)
-
This compound
-
Conjugation Buffer: Phosphate-buffered saline (PBS) or bicarbonate buffer, pH 7.4-8.5
-
Anhydrous, amine-free dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
-
Quenching Reagent: Tris-HCl or glycine (B1666218) solution (1 M)
-
Purification System: Size-exclusion chromatography (SEC) or dialysis cassettes
Procedure:
-
Protein Preparation: Dissolve the protein in the conjugation buffer to a final concentration of 1-10 mg/mL.
-
Linker Preparation: Prepare a stock solution of this compound in anhydrous DMF or DMSO at a concentration of 10-50 mM.
-
Conjugation Reaction:
-
Add a 5-20 molar excess of the linker stock solution to the protein solution. The optimal molar ratio should be determined empirically for each specific protein.
-
Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle mixing.
-
-
Quenching (Optional): To stop the reaction, add the quenching reagent to a final concentration of 50-100 mM and incubate for 30 minutes at room temperature. This will consume any unreacted isothiocyanate groups.
-
Purification: Remove excess, unreacted linker and byproducts by SEC or dialysis against a suitable buffer (e.g., PBS).
-
Characterization: Confirm the successful conjugation and determine the degree of labeling using techniques such as SDS-PAGE, mass spectrometry, or UV-Vis spectroscopy (if the conjugated molecule has a chromophore).
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the "clicking" of the azide-functionalized molecule (from Protocol 1) to an alkyne-containing molecule.
Materials:
-
Azide-functionalized molecule (e.g., Protein-PEG3-Azide)
-
Alkyne-containing molecule (e.g., a fluorescent probe or a drug molecule)
-
Copper(II) sulfate (B86663) (CuSO₄) stock solution (50 mM in water)
-
Sodium ascorbate (B8700270) stock solution (50 mM in water, freshly prepared)
-
Copper ligand (e.g., THPTA or TBTA) stock solution (10 mM in DMSO or water)
-
Reaction Buffer: PBS, pH 7.4
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the azide-functionalized molecule and a 2-10 molar excess of the alkyne-containing molecule in the reaction buffer.
-
Catalyst Preparation (pre-mixing is recommended):
-
In a separate tube, mix the copper ligand and CuSO₄ stock solutions.
-
-
Initiation of Click Reaction: Add the catalyst components to the reaction mixture in the following order, with gentle vortexing after each addition:
-
Copper ligand/CuSO₄ mixture (to a final concentration of 0.1-1 mM copper)
-
Sodium ascorbate (to a final concentration of 1-5 mM)
-
-
Incubation: Incubate the reaction for 1-4 hours at room temperature, protected from light.
-
Purification: Purify the final conjugate using SEC, dialysis, or other appropriate chromatographic techniques to remove the copper catalyst and excess reagents.
-
Characterization: Analyze the final product using methods such as SDS-PAGE, mass spectrometry, and functional assays.
Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes the copper-free click reaction between the azide-functionalized molecule and a molecule containing a strained alkyne (e.g., DBCO).
Materials:
-
Azide-functionalized molecule (e.g., Protein-PEG3-Azide)
-
Strained alkyne-containing molecule (e.g., DBCO-fluorophore)
-
Reaction Buffer: PBS, pH 7.4
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the azide-functionalized molecule and a 2-10 molar excess of the strained alkyne-containing molecule in the reaction buffer.
-
Incubation: Incubate the reaction mixture at room temperature for 1-12 hours or at 37°C for a shorter duration. Reaction times may vary depending on the specific strained alkyne used.[15]
-
Purification: Purify the conjugate using SEC, dialysis, or another suitable method to remove unreacted reagents.
-
Characterization: Confirm the final conjugate using appropriate analytical techniques.
Mandatory Visualizations
Experimental Workflow: PROTAC Synthesis
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | 1310686-23-7 [amp.chemicalbook.com]
- 3. interchim.fr [interchim.fr]
- 4. This compound, CAS 1310686-23-7 | AxisPharm [axispharm.com]
- 5. This compound - CD Bioparticles [cd-bioparticles.net]
- 6. This compound|COA [dcchemicals.com]
- 7. Cysteine specific bioconjugation with benzyl isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 12. precisepeg.com [precisepeg.com]
- 13. benchchem.com [benchchem.com]
- 14. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 15. benchchem.com [benchchem.com]
An In-Depth Technical Guide to the Mechanism of Action of 1-isothiocyanato-PEG3-Azide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-isothiocyanato-PEG3-Azide is a heterobifunctional crosslinker that is gaining significant traction in the fields of bioconjugation, proteomics, and drug development. Its unique architecture, featuring a reactive isothiocyanate group and a versatile azide (B81097) moiety connected by a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, enables a two-step sequential or orthogonal conjugation strategy. This guide provides a comprehensive overview of the core mechanism of action of this compound, detailing the chemical principles of its reactive ends, experimental considerations, and applications.
Introduction
The precise chemical modification of biomolecules is a cornerstone of modern life sciences research and therapeutic development. Bifunctional crosslinkers are instrumental in this regard, allowing for the covalent linkage of two different molecular entities. This compound stands out due to its dual reactivity, which facilitates the targeted coupling of proteins, peptides, or other amine-containing molecules to entities functionalized with an alkyne group through the highly efficient click chemistry reaction.[1][2] The integrated PEG3 linker enhances aqueous solubility and reduces potential steric hindrance.[3] This molecule is particularly valuable in the construction of complex bioconjugates such as antibody-drug conjugates (ADCs) and PROTACs (Proteolysis Targeting Chimeras).[2][4]
Core Mechanism of Action: A Dual-Functionality Approach
The mechanism of action of this compound is defined by the independent and highly specific reactivities of its two terminal functional groups: the isothiocyanate group and the azide group.
The Isothiocyanate Group: Covalent Linkage to Primary Amines
The isothiocyanate group (-N=C=S) is an electrophilic moiety that readily reacts with nucleophilic primary amine groups (-NH2), such as those found on the side chain of lysine (B10760008) residues and the N-terminus of proteins. This reaction, which typically proceeds under mild alkaline conditions (pH 8.0-9.0), results in the formation of a highly stable thiourea (B124793) linkage.
The reaction mechanism involves the nucleophilic attack of the amine nitrogen on the electrophilic carbon atom of the isothiocyanate group. This is followed by proton transfer to the nitrogen atom, yielding the stable thiourea conjugate.
Key Characteristics of the Isothiocyanate-Amine Reaction:
-
Specificity: Primarily targets primary amines.
-
Stability: The resulting thiourea bond is very stable under physiological conditions.
-
pH Dependence: The reaction rate is significantly influenced by pH, with optimal reactivity generally observed in the slightly alkaline range where the amine is deprotonated and thus more nucleophilic.
The Azide Group: Bioorthogonal Click Chemistry
The azide group (-N3) is a key component for bioorthogonal chemistry, a class of reactions that can occur in living systems without interfering with native biochemical processes. The azide group of this compound is designed to participate in click chemistry reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).
In the presence of a copper(I) catalyst, the azide group reacts with a terminal alkyne to form a stable 1,4-disubstituted 1,2,3-triazole ring. This reaction is characterized by its high efficiency, specificity, and favorable kinetics.
Key Characteristics of the Azide-Alkyne Cycloaddition:
-
Bioorthogonality: Azides and alkynes are largely absent in biological systems, ensuring that the reaction is highly specific and does not lead to off-target labeling.
-
High Efficiency: The reaction proceeds with high yields under mild, aqueous conditions.
-
Versatility: The azide group can also participate in strain-promoted azide-alkyne cycloaddition (SPAAC) with strained cyclooctynes (e.g., DBCO, BCN), eliminating the need for a potentially cytotoxic copper catalyst in cellular applications.[2][4]
Quantitative Data
While specific kinetic data for this compound is not extensively published, the following table summarizes typical quantitative parameters for the constituent reactions based on analogous systems. Researchers should note that optimal conditions may vary depending on the specific biomolecules and reaction partners involved.
| Parameter | Isothiocyanate-Amine Reaction | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) |
| Typical pH Range | 8.0 - 9.0 | 4.0 - 12.0 |
| Typical Reaction Time | 1 - 4 hours | 0.5 - 2 hours |
| Typical Molar Excess of Reagent | 10-20 fold over protein | 2-10 fold over azide-modified molecule |
| Reaction Efficiency | Generally high, dependent on accessible amines | > 90% |
Experimental Protocols
The following are generalized protocols for a two-step bioconjugation using this compound. Optimization is recommended for each specific application.
Step 1: Labeling of a Protein with this compound
Materials:
-
Protein of interest in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)
-
This compound
-
Amine-free buffer (e.g., carbonate-bicarbonate buffer, pH 8.5-9.0)
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
-
Desalting column
Methodology:
-
Protein Preparation: Dissolve the protein in the amine-free buffer at a concentration of 1-10 mg/mL.
-
Reagent Preparation: Prepare a stock solution of this compound in anhydrous DMF or DMSO.
-
Labeling Reaction: Add a 10-20 fold molar excess of the this compound stock solution to the protein solution.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
-
Purification: Remove the unreacted crosslinker and byproducts using a desalting column equilibrated with a suitable buffer (e.g., PBS, pH 7.4).
-
Characterization: Confirm the successful labeling and determine the degree of labeling using methods such as mass spectrometry or UV-Vis spectroscopy (if the protein concentration is known).
Step 2: Click Chemistry Conjugation
Materials:
-
Azide-labeled protein from Step 1
-
Alkyne-functionalized molecule of interest
-
Copper(II) sulfate (B86663) (CuSO4)
-
Reducing agent (e.g., sodium ascorbate)
-
Copper-chelating ligand (e.g., THPTA or TBTA)
-
Reaction buffer (e.g., PBS, pH 7.4)
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the alkyne-functionalized molecule in a suitable solvent.
-
Prepare stock solutions of CuSO4, sodium ascorbate, and the copper-chelating ligand in water.
-
-
Reaction Setup:
-
In a reaction tube, combine the azide-labeled protein and the alkyne-functionalized molecule (typically at a 1:2 to 1:10 molar ratio).
-
Add the copper-chelating ligand to the reaction mixture.
-
Add CuSO4 to the reaction mixture.
-
Initiate the reaction by adding a freshly prepared solution of sodium ascorbate.
-
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature.
-
Purification: Purify the final bioconjugate using an appropriate method such as size-exclusion chromatography, affinity chromatography, or dialysis to remove excess reagents and the catalyst.
-
Characterization: Analyze the final conjugate by methods such as SDS-PAGE, mass spectrometry, and functional assays to confirm successful conjugation and integrity.
Visualizations
Signaling Pathways and Experimental Workflows
Figure 1: Reaction of the isothiocyanate group with a primary amine.
Figure 2: Copper-catalyzed azide-alkyne cycloaddition (CuAAC).
Figure 3: General experimental workflow for bioconjugation.
Conclusion
This compound is a powerful and versatile tool for the creation of well-defined bioconjugates. Its dual-functional nature allows for a robust and controlled conjugation strategy, leveraging the stability of the thiourea linkage and the efficiency and bioorthogonality of click chemistry. This technical guide provides the foundational knowledge of its mechanism of action and practical guidance for its implementation in research and development, empowering scientists to construct novel and complex biomolecular architectures for a wide range of applications.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound - CD Bioparticles [cd-bioparticles.net]
- 3. Identification of Potential Protein Targets of Isothiocyanates by Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of deubiquitinase targets of isothiocyanates using SILAC-assisted quantitative mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: 1-isothiocyanato-PEG3-Azide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the heterobifunctional linker, 1-isothiocyanato-PEG3-azide, a versatile tool in bioconjugation, chemical biology, and drug development. It details its chemical properties, experimental protocols for its use, and its application in advanced modalities like Proteolysis Targeting Chimeras (PROTACs).
Core Properties and Specifications
This compound is a chemical crosslinker featuring two distinct reactive groups at either end of a hydrophilic triethylene glycol (PEG3) spacer. The isothiocyanate group reacts with primary amines to form stable thiourea (B124793) bonds, while the azide (B81097) group allows for covalent attachment to alkyne-containing molecules via "click chemistry". The PEG spacer enhances the solubility of the molecule and its conjugates in aqueous media.[1][2][3][4][5][6]
Quantitative Data Summary
| Property | Value | Source(s) |
| Molecular Weight | 260.31 g/mol | [6][7][8][9] |
| Molecular Formula | C₉H₁₆N₄O₃S | [5][9] |
| CAS Number | 1310686-23-7 | [5][9] |
| Purity | ≥95% | [7] |
| Storage Temperature | -20°C | [5] |
Experimental Protocols and Methodologies
This molecule's utility lies in its ability to sequentially or simultaneously link two different molecules. The following protocols provide detailed methodologies for the key reactions involving its two functional groups.
Protocol 1: Conjugation of Isothiocyanate to an Amine-Containing Molecule
This procedure describes the reaction of the isothiocyanate group with a primary amine, such as a lysine (B10760008) residue on a protein or an amine-functionalized small molecule.
Materials:
-
This compound
-
Amine-containing molecule (e.g., protein, peptide)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: 0.1 M sodium bicarbonate or carbonate-bicarbonate buffer, pH 9.0-9.5.[2][10] Note: Avoid amine-containing buffers like Tris.[7]
-
Quenching solution (optional): 1 M Tris-HCl, pH 8.0 or 1.5 M Hydroxylamine, pH 8.5[2]
-
Purification system: Size-exclusion chromatography (e.g., Sephadex G-25 column) or dialysis tubing (10-14 kDa MWCO for proteins)[2][7]
Procedure:
-
Preparation of Reactants:
-
Conjugation Reaction:
-
Calculate the required volume of the linker stock solution to achieve a 10- to 40-fold molar excess of the linker over the amine-containing molecule. A 5:1 molar ratio is a typical starting point for protein labeling.[2][7]
-
While gently stirring the solution of the amine-containing molecule, slowly add the linker solution.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light, with continuous gentle stirring.[2][7]
-
-
Quenching (Optional):
-
To stop the reaction, add the quenching solution to react with any excess isothiocyanate.
-
-
Purification:
-
Remove unreacted linker and byproducts by applying the reaction mixture to a size-exclusion column equilibrated with a suitable buffer (e.g., PBS, pH 7.4).[2] The conjugated product will elute in the void volume.
-
Alternatively, for macromolecules, perform dialysis against PBS at 4°C for at least 24 hours with multiple buffer changes.[2]
-
-
Characterization:
-
Confirm successful conjugation and determine the degree of labeling using techniques such as mass spectrometry (MS) or UV-Vis spectroscopy if the conjugate has a chromophore.
-
Protocol 2: Azide-Alkyne "Click Chemistry" Conjugation
The azide group on the linker can be conjugated to an alkyne-functionalized molecule using either Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or the copper-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
This highly efficient reaction forms a stable triazole linkage but requires a copper(I) catalyst, which can be cytotoxic.[11][12]
Materials:
-
Azide-functionalized molecule (from Protocol 1)
-
Alkyne-containing molecule
-
Copper(II) Sulfate (CuSO₄) solution (e.g., 20-100 mM in water)[3][13]
-
Reducing Agent: Sodium Ascorbate (B8700270) solution (e.g., 100 mM in water, freshly prepared)[11][13]
-
Copper(I)-stabilizing Ligand: THPTA or TBTA solution (e.g., 50-200 mM in water or DMSO)[3][13]
-
Reaction Solvent: Aqueous buffer (e.g., PBS), DMSO, or a mixture.
Procedure:
-
Preparation of Reaction Mixture:
-
In a reaction tube, dissolve the azide- and alkyne-containing molecules in the chosen solvent. A slight molar excess (e.g., 1.5 to 4 equivalents) of one component is often used.[11][13]
-
Prepare the catalyst premix: combine the CuSO₄ solution and the ligand solution. The typical ligand-to-copper ratio is 2:1 to 5:1.[3][13]
-
-
Initiation of Reaction:
-
Incubation:
-
Purification:
-
Purify the final conjugate using appropriate chromatographic methods (e.g., size-exclusion, reversed-phase HPLC) to remove the copper catalyst, excess reagents, and byproducts.[13]
-
SPAAC is a bioorthogonal, copper-free alternative that utilizes a strained cyclooctyne (B158145) (e.g., DBCO, BCN) which reacts spontaneously with the azide.[14][15] This method is ideal for use in living systems.[16]
Materials:
-
Azide-functionalized molecule (from Protocol 1)
-
Strained alkyne-functionalized molecule (e.g., DBCO-protein)
-
Reaction Solvent: A biocompatible buffer (e.g., PBS) or an organic solvent (e.g., DMSO, DMF).[16]
Procedure:
-
Preparation of Reactants:
-
Dissolve the azide-functionalized molecule and the strained alkyne-functionalized molecule in the reaction solvent.
-
-
Conjugation Reaction:
-
Mix the two solutions. A molar excess of one component (e.g., 5-20 fold of the azide linker) can be used to drive the reaction to completion.[16]
-
Incubate the reaction at room temperature or 37°C. Reaction times can range from 1 to 12 hours, depending on the specific strained alkyne and reactant concentrations.[14][16]
-
-
Purification:
-
Purify the conjugate using size-exclusion chromatography, dialysis, or HPLC to remove any unreacted starting materials.[16]
-
Key Applications and Workflows
The primary application of this compound is the construction of more complex molecular architectures, most notably in the development of PROTACs.[17][18] A PROTAC is a heterobifunctional molecule that recruits a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.[9][19]
Logical Workflow: Synthesis of a PROTAC
The diagram below illustrates a typical workflow for synthesizing a PROTAC using this compound to link a target protein ligand (Molecule A, containing an amine) and an E3 ligase ligand (Molecule B, containing an alkyne).
References
- 1. Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation [ouci.dntb.gov.ua]
- 2. benchchem.com [benchchem.com]
- 3. jenabioscience.com [jenabioscience.com]
- 4. This compound - CD Bioparticles [cd-bioparticles.net]
- 5. 1-isothiocyanato-PEG3-Azide_1310686-23-7_新研博美 [xinyanbm.com]
- 6. This compound|COA [dcchemicals.com]
- 7. youdobio.com [youdobio.com]
- 8. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. broadpharm.com [broadpharm.com]
- 12. Click Chemistry [organic-chemistry.org]
- 13. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]
- 14. benchchem.com [benchchem.com]
- 15. jcmarot.com [jcmarot.com]
- 16. benchchem.com [benchchem.com]
- 17. Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Design, synthesis and biological evaluation of new bifunctional chemical degrader molecules (PROTACs) targeting hypoxia signalling pathway [iris.unime.it]
- 19. mdpi.com [mdpi.com]
Solubility of 1-isothiocyanato-PEG3-Azide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 1-isothiocyanato-PEG3-Azide, a heterobifunctional crosslinker increasingly utilized in bioconjugation, drug delivery, and proteomics. Understanding the solubility of this reagent is critical for its effective application in experimental design and for the successful development of novel therapeutics and diagnostic tools.
Core Concepts: Structure and Solubility
This compound (C₉H₁₆N₄O₃S, MW: 260.31 g/mol ) is a molecule designed with two distinct reactive moieties, an isothiocyanate group and an azide (B81097) group, connected by a hydrophilic polyethylene (B3416737) glycol (PEG) spacer. This unique structure dictates its solubility profile. The PEG component, consisting of three ethylene (B1197577) glycol units, is the primary determinant of the molecule's solubility in aqueous solutions. The hydrophilic nature of the PEG chain significantly enhances the water solubility of the entire molecule.[1][2][3]
Qualitative Solubility Profile
Based on the general properties of PEGylated compounds, this compound is expected to exhibit good solubility in a range of common laboratory solvents. The presence of the PEG spacer increases its solubility in aqueous media.[1][2][3] Generally, PEG derivatives are soluble in water and aqueous buffers.[4] They also show solubility in many organic solvents.
Expected Solubility:
-
High Solubility: Water, aqueous buffers (e.g., PBS), Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), Methylene chloride, Chloroform.
-
Lower Solubility: Ethanol, Toluene.
-
Insoluble: Ether.
It is important to note that while the PEG chain enhances aqueous solubility, the overall solubility will also be influenced by the presence of the isothiocyanate and azide functional groups.
Quantitative Solubility Data
Currently, specific quantitative solubility data (e.g., mg/mL or molarity) for this compound in various solvents is not extensively documented in publicly available literature. The solubility of PEG derivatives is known to be dependent on factors such as the specific functional groups present and the length of the PEG chain. Therefore, empirical determination is often necessary for specific applications.
The following table summarizes the expected qualitative solubility based on the properties of similar PEGylated compounds.
| Solvent | Expected Solubility |
| Water | Soluble |
| Aqueous Buffers (e.g., PBS) | Soluble |
| Dimethyl Sulfoxide (DMSO) | Soluble |
| Dimethylformamide (DMF) | Soluble |
| Chloroform | Soluble |
| Methylene Chloride | Soluble |
| Ethanol | Less Soluble |
| Toluene | Less Soluble |
| Ether | Insoluble |
Experimental Protocol for Solubility Determination
For researchers requiring precise solubility measurements for their specific experimental conditions, the following general protocol can be adapted.
Objective: To determine the saturation solubility of this compound in a specific solvent.
Materials:
-
This compound
-
Solvent of interest (e.g., water, PBS, DMSO)
-
Vortex mixer
-
Centrifuge
-
Spectrophotometer or HPLC system
-
Analytical balance
-
Volumetric flasks and pipettes
Methodology:
-
Preparation of Supersaturated Solutions:
-
Accurately weigh an excess amount of this compound into a series of vials.
-
Add a known volume of the desired solvent to each vial.
-
Tightly cap the vials and vortex vigorously for an extended period (e.g., 24-48 hours) at a controlled temperature to ensure equilibrium is reached.
-
-
Separation of Undissolved Solute:
-
Centrifuge the vials at high speed to pellet the undissolved solid.
-
Carefully collect the supernatant without disturbing the pellet.
-
-
Quantification of Dissolved Solute:
-
Prepare a series of standard solutions of known concentrations of this compound in the same solvent.
-
Analyze the supernatant and the standard solutions using a suitable analytical method.
-
UV-Vis Spectrophotometry: If the compound has a chromophore, measure the absorbance at a specific wavelength.
-
HPLC: Use a suitable column and mobile phase to separate and quantify the compound.
-
-
Construct a calibration curve from the standard solutions.
-
Determine the concentration of this compound in the supernatant by interpolating from the calibration curve.
-
-
Calculation of Solubility:
-
The determined concentration represents the saturation solubility of the compound in the chosen solvent at the specified temperature. Express the solubility in appropriate units (e.g., mg/mL, mol/L).
-
Logical Workflow for Solubility Assessment
The following diagram illustrates a logical workflow for assessing the solubility of this compound.
Caption: A flowchart outlining the key steps for the experimental determination of solubility.
References
- 1. This compound - CD Bioparticles [cd-bioparticles.net]
- 2. This compound, CAS 1310686-23-7 | AxisPharm [axispharm.com]
- 3. This compound | C9H16N4O3S | CID 53387313 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Comparative Investigation of Cellular Effects of Polyethylene Glycol (PEG) Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Safety and Handling of 1-isothiocyanato-PEG3-Azide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety and handling procedures for 1-isothiocyanato-PEG3-azide, a bifunctional crosslinker increasingly utilized in bioconjugation, drug delivery, and the development of Proteolysis Targeting Chimeras (PROTACs). Due to its dual reactive moieties—an isothiocyanate and an azide (B81097) group—this reagent requires careful handling to mitigate potential risks. This document outlines the known hazards, recommended handling protocols, and emergency procedures to ensure its safe use in a laboratory setting.
Compound Identification and Properties
| Property | Value |
| Chemical Name | 1-(2-(2-(2-Azidoethoxy)ethoxy)ethoxy)ethane-1-isothiocyanate |
| Synonyms | N/A |
| CAS Number | 1310686-23-7 |
| Molecular Formula | C₉H₁₆N₄O₃S |
| Molecular Weight | 260.31 g/mol |
| Appearance | Varies (consult supplier data) |
| Solubility | The hydrophilic PEG spacer increases solubility in aqueous media.[1][2][3] |
| Purity | ≥95% (typical, consult supplier) |
Hazard Identification and Classification
2.1. The Azide Moiety:
Organic azides are energetic molecules that can be toxic and potentially explosive.[4][5][6][7] The primary hazards associated with the azide group include:
-
Toxicity: Azide compounds can be highly toxic, with a mechanism of action similar to cyanide by inhibiting cytochrome c oxidase.[1] Exposure can occur through inhalation, ingestion, or skin absorption. Symptoms of exposure to azides can include dizziness, weakness, headache, nausea, rapid heart rate, and in severe cases, convulsions and respiratory failure.[1][5][6]
-
Explosive Instability: Organic azides can be sensitive to heat, shock, friction, and light, leading to violent decomposition.[4][5] The stability of an organic azide is related to its carbon-to-nitrogen (C/N) ratio. For this compound (C₉H₁₆N₄O₃S), the C/N ratio is 9:4 (2.25), which suggests it is likely to be more stable than smaller organic azides. However, caution is still warranted.
-
Reactivity with Metals and Acids: Azides can react with heavy metals (e.g., copper, lead, silver, mercury, iron) to form highly explosive metal azides.[1][4] Contact with acids can form the highly toxic and explosive hydrazoic acid.[1][4][5]
-
Reactivity with Halogenated Solvents: Reactions with halogenated solvents like dichloromethane (B109758) or chloroform (B151607) can form explosive di- and tri-azidomethane.[4][5]
2.2. The Isothiocyanate Moiety:
The isothiocyanate group is a reactive electrophile with its own set of hazards:
-
Reactivity: Isothiocyanates are incompatible with many substances, including amines, alcohols, strong oxidizers, and acids, often leading to exothermic reactions.[8]
-
Toxicity and Sensitization: Isothiocyanates can be toxic upon direct exposure, and their vapors can irritate mucous membranes.[8] A significant hazard is their potential to act as sensitizers, causing allergic reactions in some individuals even at low concentrations.[8]
A summary of potential GHS classifications based on analogous compounds is provided below.
| Hazard Class | Hazard Category |
| Acute Toxicity, Oral | Category 4 (Harmful if swallowed) |
| Skin Corrosion/Irritation | Category 2 (Causes skin irritation) |
| Serious Eye Damage/Eye Irritation | Category 2A (Causes serious eye irritation) |
| Specific target organ toxicity, single exposure | Category 3 (May cause respiratory irritation) |
| Skin Sensitization | Category 1 (May cause an allergic skin reaction) |
Handling and Storage
3.1. Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.
-
Hand Protection: Wear nitrile or other chemically resistant gloves. Inspect gloves prior to use and dispose of them properly after handling.
-
Body Protection: A laboratory coat is required. For larger quantities or when there is a risk of splashing, consider additional protective clothing.
-
Respiratory Protection: Work in a well-ventilated fume hood. If the substance is a powder and there is a risk of inhalation, a NIOSH-approved respirator with an appropriate cartridge may be necessary.
3.2. Safe Handling Practices:
-
Work Area: All manipulations should be performed in a certified chemical fume hood.
-
Avoid Incompatibles: Keep away from acids, strong bases, oxidizing agents, and heavy metals.[1][4][5][8] Do not use metal spatulas or tools.[5]
-
Control of Ignition Sources: Avoid heat, sparks, and open flames.
-
Grounding: For larger quantities, take precautionary measures against static discharges.
-
Solution Preparation: When preparing solutions, add the compound to the solvent slowly. For long-term storage of solutions, it is recommended to store them as aliquots in tightly sealed vials at -20°C.[2]
-
Waste Disposal: Dispose of waste containing this compound as hazardous chemical waste in accordance with local, state, and federal regulations. Never pour azide-containing solutions down the drain, as this can lead to the formation of explosive metal azides in the plumbing.[1]
3.3. Storage:
-
Temperature: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Recommended storage is at -20°C for long-term stability.[2]
-
Light: Protect from light.
-
Incompatibles: Store away from incompatible materials mentioned above.
Experimental Protocols
General Protocol for Handling this compound in a Bioconjugation Reaction:
-
Preparation:
-
Ensure the work area within the chemical fume hood is clean and free of incompatible materials.
-
Don appropriate PPE (safety goggles, lab coat, and nitrile gloves).
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.[2]
-
-
Weighing and Dissolving:
-
Use non-metallic (e.g., plastic or ceramic) spatulas and weighing boats.
-
Weigh the required amount of the compound directly into a clean, dry reaction vessel inside the fume hood.
-
Add the appropriate solvent (e.g., DMF, DMSO, or an aqueous buffer, depending on the reaction) to the reaction vessel using a syringe or pipette. Gently swirl or stir to dissolve.
-
-
Reaction:
-
Add the dissolved this compound solution to the reaction mixture containing the substrate (e.g., a protein or other molecule with a primary amine for reaction with the isothiocyanate, or an alkyne for a click chemistry reaction with the azide).
-
Maintain the reaction under appropriate conditions (e.g., temperature, pH, and inert atmosphere if necessary). The isothiocyanate group reacts with primary amines at a pH of around 7-9.
-
-
Quenching and Work-up:
-
If necessary, quench any unreacted this compound. For the isothiocyanate, this can be done by adding a small molecule with a primary amine (e.g., Tris buffer or ethanolamine). For the azide, if it needs to be reduced, this should be done with appropriate reducing agents under controlled conditions.
-
Purify the product using standard techniques such as chromatography.
-
-
Decontamination and Waste Disposal:
-
Decontaminate all glassware and equipment that came into contact with the compound.
-
Dispose of all waste, including unused reagent, reaction mixtures, and contaminated materials, in a designated hazardous waste container for azides.
-
Emergency Procedures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Immediately wash skin with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation develops or persists.
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.
-
Spills:
-
Evacuate the area.
-
Wear appropriate PPE.
-
For small spills, absorb with a non-combustible material like vermiculite (B1170534) or sand and place in a sealed container for disposal.
-
For large spills, contact your institution's environmental health and safety department.
-
Visualized Safety Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound.
Caption: A flowchart outlining the key stages of safely handling this compound.
This guide is intended to provide a framework for the safe handling of this compound. It is not exhaustive and should be supplemented with information from the supplier and your institution's specific safety protocols. Always perform a thorough risk assessment before beginning any new experimental procedure.
References
- 1. research.wayne.edu [research.wayne.edu]
- 2. This compound|COA [dcchemicals.com]
- 3. This compound - CD Bioparticles [cd-bioparticles.net]
- 4. safety.pitt.edu [safety.pitt.edu]
- 5. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 6. safety.fsu.edu [safety.fsu.edu]
- 7. researchgate.net [researchgate.net]
- 8. Isocyanates and Isothiocyanates | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
An In-depth Technical Guide to Heterobifunctional PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction to Heterobifunctional PEG Linkers
Heterobifunctional polyethylene (B3416737) glycol (PEG) linkers are versatile molecular tools that have become indispensable in the fields of drug delivery, bioconjugation, and diagnostics.[1][2] These linkers consist of a flexible, hydrophilic polyethylene glycol chain with two distinct reactive functional groups at either end.[3][] This unique architecture allows for the sequential and specific conjugation of two different molecules, such as a targeting antibody and a therapeutic drug, paving the way for the rational design of complex biomolecules with enhanced therapeutic properties.[5][6]
The PEG spacer itself confers a number of favorable properties to the resulting conjugate.[7] It can increase the hydrophilicity of hydrophobic molecules, improving their solubility and reducing aggregation in aqueous environments.[6] Furthermore, the PEG chain can create a "stealth" effect, shielding the conjugated molecule from the immune system and enzymatic degradation, which can lead to a longer circulation half-life and reduced immunogenicity.[3][] The ability to customize the length of the PEG chain provides precise control over the distance between the two conjugated molecules, which is often critical for optimal biological activity.[]
This technical guide provides a comprehensive overview of heterobifunctional PEG linkers, including their core properties, common functional groups, and applications. It also presents detailed experimental protocols for their use in bioconjugation and provides quantitative data for a selection of commercially available linkers.
Core Properties and Advantages
The incorporation of a heterobifunctional PEG linker into a bioconjugate offers a multitude of advantages that can significantly improve its performance. These properties are summarized below.
| Property | Advantage in Bioconjugation | References |
| Hydrophilicity | Improves the solubility of hydrophobic drugs and biomolecules, reducing the risk of aggregation. | [6][9] |
| Biocompatibility | PEG is generally non-toxic and has low immunogenicity, minimizing adverse immune responses. | [7][9] |
| Flexibility | The PEG chain provides rotational freedom, which can be crucial for allowing conjugated molecules to interact optimally with their targets. | [1][] |
| "Stealth" Effect | The hydrated PEG chain can shield the conjugate from recognition by the immune system and proteolytic enzymes, leading to a longer in vivo half-life. | [3][] |
| Precise Spacer Control | The defined length of monodisperse PEG linkers allows for precise control over the distance between the two conjugated entities, which can be optimized for specific applications. | [9] |
| Dual Reactivity | The two different functional groups enable the specific and sequential attachment of two different molecules, providing a high degree of control over the conjugation process. | [6] |
Common Heterobifunctional PEG Linkers
A wide variety of heterobifunctional PEG linkers are commercially available, featuring different combinations of reactive groups to suit various conjugation strategies. The choice of functional groups is dictated by the available reactive sites on the molecules to be conjugated, such as primary amines (e.g., lysine (B10760008) residues in proteins) or sulfhydryl groups (e.g., cysteine residues).[10]
| Linker Name | Functional Group 1 | Functional Group 2 | Target for Functional Group 1 | Target for Functional Group 2 |
| MAL-PEG-COOH | Maleimide | Carboxyl | Sulfhydryls (e.g., cysteine) | Amines (after activation) |
| NH2-PEG-COOH | Amine | Carboxyl | Carboxyls (after activation) | Amines (after activation) |
| NHS-PEG-Maleimide | N-Hydroxysuccinimide (NHS) Ester | Maleimide | Primary Amines (e.g., lysine) | Sulfhydryls (e.g., cysteine) |
| Alkyne-PEG-NHS | Alkyne | N-Hydroxysuccinimide (NHS) Ester | Azides (via click chemistry) | Primary Amines (e.g., lysine) |
| Azide-PEG-NHS | Azide | N-Hydroxysuccinimide (NHS) Ester | Alkynes (via click chemistry) | Primary Amines (e.g., lysine) |
Quantitative Data on Representative PEG Linkers
The length of the PEG chain is a critical parameter that can be tailored to optimize the properties of the final conjugate. The following table provides data for a selection of heterobifunctional PEG linkers with varying chain lengths.
| Linker | Molecular Weight (Daltons) | Number of PEG Units | Contour Length (nm) |
| NHS-PEG2-Maleimide | 353.3 | 2 | ~0.7 |
| NHS-PEG4-Maleimide | 441.4 | 4 | ~1.4 |
| NHS-PEG8-Maleimide | 617.6 | 8 | ~2.8 |
| NHS-PEG12-Maleimide | 793.8 | 12 | ~4.2 |
Note: Contour length is an approximation and can vary based on the conformation of the PEG chain.
Experimental Protocols
The following sections provide detailed methodologies for common experimental procedures involving heterobifunctional PEG linkers.
Synthesis of an Alkyne-PEG5-Iodo Linker
This protocol describes a general method for the synthesis of a heterobifunctional PEG linker that can be further modified for various bioconjugation applications.[9]
Materials:
-
Pentaethylene glycol
-
Propargyl bromide
-
Sodium hydride (NaH)
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (TEA)
-
Sodium Iodide (NaI)
-
Anhydrous Tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
Acetone
-
Deionized water
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Monopropargylation of Pentaethylene Glycol:
-
Dissolve pentaethylene glycol in anhydrous THF and cool the solution to 0°C.
-
Add NaH portion-wise and stir the mixture for 30 minutes at 0°C.
-
Add propargyl bromide dropwise and allow the reaction to warm to room temperature overnight.
-
Quench the reaction with water and extract with DCM.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography to obtain alkyne-PEG5-OH.
-
-
Mesylation of Alkyne-PEG5-OH:
-
Dissolve alkyne-PEG5-OH and TEA in DCM and cool to 0°C.
-
Add MsCl dropwise and stir the reaction at 0°C for 2 hours.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield alkyne-PEG5-OMs.
-
-
Iodination of Alkyne-PEG5-OMs:
-
Dissolve alkyne-PEG5-OMs and NaI in acetone.
-
Heat the mixture to reflux and stir overnight.
-
Cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in DCM and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the final product, alkyne-PEG5-iodo.
-
Bioconjugation using an NHS-PEG-Maleimide Linker
This protocol outlines the two-step conjugation of a protein (e.g., an antibody) to a thiol-containing molecule (e.g., a cytotoxic drug) using an NHS-PEG-Maleimide linker.[11][12]
Materials:
-
Antibody in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.2-8.0)
-
NHS-PEG-Maleimide linker
-
Thiol-containing molecule
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)
-
Desalting column or dialysis equipment
-
Reaction buffer (e.g., PBS with EDTA, pH 6.5-7.5)
Procedure:
-
Reaction of Antibody with NHS-PEG-Maleimide:
-
Prepare a stock solution of the NHS-PEG-Maleimide linker in anhydrous DMSO or DMF immediately before use.
-
Add the linker solution to the antibody solution at a 10- to 20-fold molar excess.
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C.
-
Remove the excess, unreacted linker using a desalting column or dialysis against a suitable buffer (e.g., PBS, pH 6.5-7.5).
-
-
Conjugation of the Maleimide-Activated Antibody with a Thiol-Containing Molecule:
-
Immediately add the thiol-containing molecule to the purified maleimide-activated antibody solution. A slight molar excess of the thiol-containing molecule is recommended.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
The final conjugate can be purified by size-exclusion chromatography (SEC) or other appropriate chromatographic techniques to remove any remaining unreacted molecules.
-
Visualization of Workflows and Pathways
General Bioconjugation Workflow
The following diagram illustrates a generalized workflow for protein conjugation using a heterobifunctional PEG linker.
Caption: Generalized workflow for bioconjugation.
PROTAC-Mediated Protein Degradation Pathway
Heterobifunctional linkers, including PEG linkers, are a critical component of Proteolysis-Targeting Chimeras (PROTACs). The linker bridges a target protein ligand and an E3 ubiquitin ligase ligand, facilitating the ubiquitination and subsequent degradation of the target protein.[12][13]
Caption: PROTAC-mediated protein degradation.
Conclusion
Heterobifunctional PEG linkers are powerful and versatile reagents that have significantly advanced the field of bioconjugation. Their unique combination of properties, including hydrophilicity, biocompatibility, and dual reactivity, allows for the precise construction of complex biomolecules with improved therapeutic potential.[6][9] The ability to tailor the length and composition of the PEG linker provides a high degree of control over the physicochemical and pharmacokinetic properties of the resulting conjugate.[] As our understanding of the structure-activity relationships of bioconjugates continues to grow, the rational design and application of novel heterobifunctional PEG linkers will undoubtedly play a central role in the development of the next generation of targeted therapeutics and diagnostics.
References
- 1. chempep.com [chempep.com]
- 2. purepeg.com [purepeg.com]
- 3. benchchem.com [benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. purepeg.com [purepeg.com]
- 7. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 9. benchchem.com [benchchem.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. tools.thermofisher.com [tools.thermofisher.com]
- 12. benchchem.com [benchchem.com]
- 13. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Azide and Isothiocyanate Reactive Groups for Bioconjugation and Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of bioconjugation and drug development, the ability to selectively and efficiently modify biomolecules is paramount. Azide (B81097) and isothiocyanate reactive groups represent two powerful and versatile classes of functionalities that enable the covalent attachment of probes, drugs, and other moieties to proteins, peptides, and other biological targets. This technical guide provides a comprehensive overview of the core principles, reactivity, and applications of azide and isothiocyanate chemistry. It includes a detailed comparison of their reaction kinetics, step-by-step experimental protocols, and visualizations of relevant workflows and signaling pathways to empower researchers in their scientific endeavors.
Core Principles and Reactivity
Azide Reactive Group (-N₃)
The azide group is a cornerstone of "click chemistry," a concept that emphasizes reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. Azides are prized for their bioorthogonality, meaning they are largely unreactive with endogenous functional groups found in biological systems, ensuring high specificity in complex environments.[1] The primary reactions involving azides in bioconjugation are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[2][3]
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the [3+2] cycloaddition of an azide and a terminal alkyne, catalyzed by a copper(I) species, to form a stable 1,4-disubstituted 1,2,3-triazole linkage.[4] CuAAC reactions are known for their high reaction rates and yields.[2] However, the requirement for a copper catalyst can be a limitation for in vivo applications due to potential cytotoxicity.[5]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To overcome the toxicity concerns of CuAAC, SPAAC utilizes a strained cyclooctyne (B158145) that reacts with an azide without the need for a metal catalyst.[3][6] The relief of ring strain provides the driving force for the reaction, forming a stable triazole linkage.[7] While generally slower than CuAAC, SPAAC is highly biocompatible and has become a valuable tool for live-cell imaging and in vivo studies.[3]
Isothiocyanate Reactive Group (-N=C=S)
Isothiocyanates are electrophilic compounds that readily react with nucleophilic groups on biomolecules.[8] Their primary targets are primary amines, such as the ε-amino group of lysine (B10760008) residues and the N-terminus of proteins, to form a stable thiourea (B124793) bond.[9] This reaction is highly efficient under mild alkaline conditions (pH 9-11).[9] Isothiocyanates can also react with thiols, such as the side chain of cysteine residues, under slightly acidic to neutral conditions (pH 6-8) to form a dithiocarbamate (B8719985) linkage.[9] The versatility and reliability of isothiocyanate chemistry have made it a widely used method for labeling proteins with fluorescent dyes and other tags.[10]
Data Presentation: Quantitative Comparison of Reaction Kinetics
The efficiency of a bioconjugation reaction is a critical parameter. The following tables summarize key quantitative data for azide and isothiocyanate reactions to facilitate a direct comparison.
Table 1: Second-Order Rate Constants for Azide-Alkyne Cycloaddition Reactions
| Reaction Type | Azide Reactant | Alkyne Reactant | Rate Constant (k₂) (M⁻¹s⁻¹) | Reference |
| CuAAC | Benzyl (B1604629) azide | Phenylacetylene | ~1-100 | [2] |
| SPAAC | Benzyl azide | Dibenzocyclooctyne (DBCO) | ~0.1-1 | [2] |
| SPAAC | Benzyl azide | Bicyclo[6.1.0]nonyne (BCN) | ~0.01-0.1 | [6] |
| SPAAC | Benzyl azide | Difluorinated cyclooctyne (DIFO) | ~1-10 | [11] |
Table 2: Second-Order Rate Constants for Isothiocyanate-Amine Reactions
| Isothiocyanate Reactant | Amine Reactant | Rate Constant (k₂) (M⁻¹s⁻¹) | Conditions | Reference |
| p-Nitrophenyl isothiocyanate | n-Butylamine | Varies with solvent and amine concentration | Diethyl ether, iso-octane | [12] |
| Phenyl isothiocyanate | Aniline | Not explicitly provided, but reaction is efficient | Aqueous K₂CO₃ | [13] |
| Benzyl isothiocyanate | Cysteine | Not explicitly provided, but faster than with lysine at neutral pH | pH dependent | [10] |
Table 3: Stability of Resulting Linkages
| Linkage | Formed From | Stability Characteristics | Reference |
| 1,2,3-Triazole | Azide + Alkyne (CuAAC/SPAAC) | Highly stable to hydrolysis, oxidation, and enzymatic cleavage.[14] Considered a robust and permanent linkage.[14] | [14][15] |
| Thiourea | Isothiocyanate + Amine | Generally considered very stable for cellular and in vivo applications.[16] | [16][17] |
| Dithiocarbamate | Isothiocyanate + Thiol | Stability can be pH-dependent. | [9] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and successful bioconjugation experiments. Below are protocols for key reactions involving azide and isothiocyanate reactive groups.
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Labeling
Materials:
-
Azide-modified protein (1-10 mg/mL in a compatible buffer, e.g., PBS)
-
Alkyne-containing molecule (e.g., fluorescent probe)
-
Copper(II) sulfate (B86663) (CuSO₄) solution (20 mM in water)
-
Copper-stabilizing ligand solution (e.g., THPTA, 100 mM in water)
-
Freshly prepared sodium ascorbate (B8700270) solution (300 mM in water)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
In a microcentrifuge tube, combine the azide-modified protein and the alkyne-containing molecule. A 1.5- to 3-fold molar excess of the alkyne molecule is recommended.[18]
-
Add the copper-stabilizing ligand solution to the reaction mixture.
-
Add the CuSO₄ solution.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
Gently vortex the mixture to ensure homogeneity.
-
Incubate the reaction for 1-4 hours at room temperature.
-
Purify the resulting bioconjugate using an appropriate method, such as size-exclusion chromatography, to remove the copper catalyst and excess reagents.[18]
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Protein Labeling
Materials:
-
Azide-modified protein (1-10 mg/mL in an amine-free buffer)
-
Strained alkyne-functionalized molecule (e.g., DBCO-NHS ester for amine labeling)
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Purification column (e.g., desalting column)
Procedure:
-
If starting with an unmodified protein, first react it with an NHS-ester functionalized strained alkyne (e.g., DBCO-NHS ester) to introduce the alkyne handle. A 10-20 fold molar excess of the NHS ester is typically used.[6] Incubate for 1-2 hours at room temperature or overnight at 4°C. Purify the alkyne-modified protein.
-
Combine the alkyne-modified protein and the azide-containing molecule in the reaction buffer. A molar excess of the azide (e.g., 5-20 fold) is typically used.[19]
-
Incubate the reaction mixture at room temperature or 37°C for 1-4 hours, or at 4°C overnight.[19]
-
Purify the resulting bioconjugate using size-exclusion chromatography or dialysis to remove unreacted reagents.[6]
Protocol 3: Isothiocyanate-Based Labeling of Proteins
Materials:
-
Purified protein (1-2 mg/mL in an amine-free buffer like PBS)
-
Isothiocyanate-functionalized molecule (e.g., FITC, 1 mg/mL in anhydrous DMSO, freshly prepared)
-
Labeling Buffer: 0.1 M Carbonate-bicarbonate buffer, pH 9.0
-
Quenching Reagent: 1.5 M hydroxylamine, pH 8.5
-
Purification column (e.g., Sephadex G-25)
Procedure:
-
Protein Preparation: Dialyze the purified protein against the labeling buffer overnight at 4°C to remove any amine-containing contaminants. Adjust the protein concentration to 1-2 mg/mL.
-
FITC Addition: While gently stirring the protein solution, slowly add the FITC solution. A starting molar ratio of 10:1 to 20:1 (FITC to protein) is common, but the optimal ratio should be determined empirically.
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature in the dark with continuous gentle stirring.
-
Quenching: Add the quenching reagent to stop the reaction and incubate for 30 minutes at room temperature.
-
Purification: Separate the FITC-conjugated protein from unreacted FITC using a gel filtration column pre-equilibrated with PBS.
-
Characterization: Determine the degree of labeling (fluorophore-to-protein ratio) by measuring the absorbance at 280 nm (for protein) and the maximum absorbance wavelength of the fluorophore (e.g., 495 nm for FITC).
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Signaling Pathways Modulated by Isothiocyanates
Isothiocyanates, many of which are derived from dietary sources like cruciferous vegetables, are known to modulate a variety of cellular signaling pathways, contributing to their chemopreventive and therapeutic effects.[20][21][22][23][24]
Activity-Based Protein Profiling (ABPP) Workflow Using Azide Probes
Azide-functionalized probes are instrumental in activity-based protein profiling (ABPP), a powerful chemical proteomics strategy to identify and characterize enzyme activity in complex biological samples.[25][26][27][28][29]
Conclusion
Azide and isothiocyanate reactive groups offer a powerful and versatile toolkit for researchers in the life sciences and drug development. The choice between these functionalities depends on the specific application, the desired reaction kinetics, and the biological context. Azides, through the highly efficient and bioorthogonal click chemistry, provide a means for robust and specific conjugation, with SPAAC being particularly advantageous for in vivo studies. Isothiocyanates offer a simple and effective method for labeling proteins at amine or thiol residues, with a rich history of use in generating fluorescently tagged biomolecules. By understanding the core principles, quantitative aspects, and experimental protocols associated with these reactive groups, researchers can confidently design and execute experiments to advance their understanding of biological systems and develop novel therapeutic and diagnostic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. jcmarot.com [jcmarot.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. Chemical proteomics approaches for identifying the cellular targets of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cysteine specific bioconjugation with benzyl isothiocyanates - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 12. The kinetics and mechanism of aminolysis of isothiocyanates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 13. BJOC - A general and facile one-pot process of isothiocyanates from amines under aqueous conditions [beilstein-journals.org]
- 14. benchchem.com [benchchem.com]
- 15. Synthesis and structure–activity relationship (SAR) studies of 1,2,3-triazole, amide, and ester-based benzothiazole derivatives as potential molecular probes for tau protein - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. biointerfaceresearch.com [biointerfaceresearch.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. The Role of Isothiocyanates as Cancer Chemo-Preventive, Chemo-Therapeutic and Anti-Melanoma Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Dietary isothiocyanates inhibit cancer progression by modulation of epigenome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Mechanisms of Action of Isothiocyanates in Cancer Chemoprevention: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Allyl isothiocyanate regulates oxidative stress, inflammation, cell proliferation, cell cycle arrest, apoptosis, angiogenesis, invasion and metastasis via interaction with multiple cell signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. Activity Based Probes as a tool for Functional Proteomic Analysis of Proteases - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Frontiers | Advanced Activity-Based Protein Profiling Application Strategies for Drug Development [frontiersin.org]
- 28. Activity-based protein profiling reveals deubiquitinase and aldehyde dehydrogenase targets of a cyanopyrrolidine probe - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Activity-based protein profiling: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 1-isothiocyanato-PEG3-Azide Bioconjugation
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-isothiocyanato-PEG3-Azide is a heterobifunctional crosslinker designed for versatile bioconjugation applications.[1][2] This molecule incorporates three key components:
-
Isothiocyanate (-N=C=S) Group: An electrophilic group that selectively reacts with primary amines, such as the N-terminus of a protein or the epsilon-amino group of lysine (B10760008) residues, to form a stable thiourea (B124793) bond.[3]
-
PEG3 Linker: A short, hydrophilic polyethylene (B3416737) glycol spacer that enhances the solubility of the molecule and the resulting conjugate in aqueous buffers, potentially reducing aggregation and steric hindrance.[1][4]
-
Azide (B81097) (-N3) Group: A bioorthogonal functional group that participates in highly specific "click chemistry" reactions.[4][5] It can react with alkyne-containing molecules via the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or with strained cyclooctynes (e.g., DBCO, BCN) via the metal-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[6][7][8]
This dual functionality allows for a controlled, stepwise conjugation of two different molecules, making it a valuable tool in the synthesis of complex bioconjugates like antibody-drug conjugates (ADCs) and PROTACs.[6][8]
Chemical Properties and Data
The properties of this compound are summarized below.
| Property | Value |
| Chemical Formula | C₉H₁₆N₄O₃S[8][9] |
| Molecular Weight | 260.31 g/mol [8] |
| CAS Number | 1310686-23-7[8][9] |
| Appearance | Varies (typically a liquid or solid) |
| Solubility | Soluble in DMSO, DMF, and other organic solvents. The PEG linker improves aqueous solubility.[1] |
| Functional Group 1 | Isothiocyanate (reacts with primary amines)[1] |
| Functional Group 2 | Azide (reacts with alkynes)[1] |
Reaction Mechanisms and Experimental Considerations
The bioconjugation strategy involves two orthogonal reactions. The order of these reactions can be chosen based on the stability and functional groups of the biomolecules to be conjugated.
1. Isothiocyanate-Amine Reaction: This reaction forms a stable thiourea linkage. The nucleophilic primary amine attacks the electrophilic carbon of the isothiocyanate group.
-
Selectivity: Highly selective for primary amines.
-
pH Dependence: The reaction is pH-dependent. Optimal conjugation typically occurs at a pH between 9.0 and 11.0, where the primary amine is deprotonated and thus more nucleophilic.[10][11] At lower pH values (7.4-9.1), reactivity with thiols may occur, though it is generally slower than with amines.[11]
-
Stability: The resulting thiourea bond is highly stable.[3]
2. Azide-Alkyne "Click Chemistry" Reaction: The azide group is largely unreactive with most functional groups found in biological systems, making its reaction highly specific (bioorthogonal).[12]
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is a highly efficient reaction between a terminal alkyne and an azide, catalyzed by a Cu(I) species.[12][13] The Cu(I) is typically generated in situ from Cu(II) salts (e.g., CuSO₄) using a reducing agent like sodium ascorbate (B8700270).[14][15] A stabilizing ligand such as THPTA or TBTA is often included to improve reaction efficiency and reduce potential damage to biomolecules.[14]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free alternative that uses a strained cyclooctyne (B158145) (e.g., DBCO, BCN) instead of a terminal alkyne.[6][7] The ring strain of the cyclooctyne enables the reaction to proceed efficiently at physiological temperatures and pH without the need for a metal catalyst, which is advantageous for applications in living cells where copper can be toxic.[7][16]
Experimental Protocols
The following are generalized protocols that should be optimized for specific applications. A typical strategy involves first reacting the isothiocyanate group with a protein, purifying the azide-functionalized protein, and then reacting the azide with an alkyne-modified molecule.
Protocol 1: Labeling a Protein with this compound
This protocol describes the reaction of the isothiocyanate group with primary amines on a target protein.
Materials:
-
Target protein with accessible primary amines (e.g., lysine residues)
-
This compound
-
Reaction Buffer: Carbonate-bicarbonate buffer (100 mM, pH 9.0) or Phosphate-Buffered Saline (PBS, pH 7.4-8.0, note: reaction will be slower at lower pH)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Quenching Buffer: Tris-HCl (1 M, pH 8.0) or glycine (B1666218) solution
-
Purification System: Size-Exclusion Chromatography (SEC) column (e.g., PD-10 desalting column) or dialysis cassette with an appropriate molecular weight cutoff (MWCO).
Procedure:
-
Protein Preparation: Prepare a solution of the target protein (e.g., 1-5 mg/mL) in the chosen Reaction Buffer. Ensure any buffers containing primary amines (like Tris) are removed beforehand.
-
Linker Preparation: Immediately before use, prepare a stock solution of this compound (e.g., 10-50 mM) in anhydrous DMF or DMSO.
-
Conjugation Reaction:
-
Calculate the required volume of the linker stock solution to achieve a 10- to 20-fold molar excess of the linker over the protein. This ratio may require optimization.
-
Add the calculated volume of the linker solution to the protein solution while gently vortexing.
-
Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching (Optional): To stop the reaction, add a quenching buffer (e.g., Tris-HCl to a final concentration of 50-100 mM) to react with any excess isothiocyanate linker. Incubate for 30 minutes.
-
Purification: Remove the excess, unreacted linker and byproducts by running the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4). Alternatively, perform dialysis against the storage buffer.
-
Characterization: Confirm the successful conjugation and determine the degree of labeling (DOL) using methods such as MALDI-TOF mass spectrometry or UV-Vis spectroscopy if the linker or protein has a chromophore. The azide-functionalized protein is now ready for the next step.
Protocol 2: CuAAC "Click" Reaction of Azide-Functionalized Protein
This protocol describes the copper-catalyzed reaction of the newly introduced azide group with an alkyne-containing molecule.
Materials:
-
Azide-functionalized protein from Protocol 1
-
Alkyne-containing molecule of interest (e.g., fluorescent dye, drug, or biotin-alkyne)
-
Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20-50 mM in water)
-
Ligand stock solution (e.g., 50-100 mM THPTA in water for aqueous reactions)
-
Sodium Ascorbate stock solution (e.g., 100-200 mM in water, must be freshly prepared )
-
Purification System (SEC or dialysis)
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the azide-functionalized protein and the alkyne-containing molecule in a suitable buffer (e.g., PBS, pH 7.4). A 4- to 50-fold molar excess of the alkyne molecule over the protein is typically used.[14][17]
-
Catalyst Premix: In a separate tube, premix the CuSO₄ solution and the THPTA ligand solution.[17] A common ratio is 1 part CuSO₄ to 2-5 parts ligand. Let it sit for a few minutes.
-
Reaction Initiation:
-
Add the catalyst premix to the protein-alkyne solution. Typical final concentrations are in the range of 0.1-1 mM for copper.[17]
-
Initiate the click reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of the reducing agent is often 5-10 times that of the copper.[15][17][18]
-
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours.[17] The reaction can be purged with an inert gas (e.g., argon or nitrogen) to prevent the oxidation of Cu(I).[19]
-
Purification: Purify the final bioconjugate to remove excess reagents, copper catalyst, and byproducts using SEC or dialysis as described previously.[17]
Summary of Recommended Reaction Conditions
| Parameter | Isothiocyanate-Amine Conjugation | CuAAC (Click Chemistry) | SPAAC (Click Chemistry) |
| Target Functional Group | Primary Amine (-NH₂) | Terminal Alkyne | Strained Alkyne (e.g., DBCO) |
| pH | 7.4 - 11.0 (Optimal: 9.0-11.0)[10][11] | 7.0 - 8.0 | 7.0 - 8.5 |
| Temperature | 4 - 25°C | Room Temperature | Room Temperature - 37°C[17] |
| Molar Excess (Reagent:Protein) | 10 - 20x | 4 - 50x[14][17] | 5 - 50x[19] |
| Typical Reaction Time | 1 - 4 hours | 1 - 4 hours[17] | 1 - 2 hours[19] |
| Catalyst Required? | No | Yes (Cu(I) source)[14] | No |
Visualizations
Logical Workflow for Bioconjugation
Caption: Experimental workflow for a two-step bioconjugation.
Signaling Pathway of Chemical Reactions
Caption: Chemical reaction pathway for the bioconjugation process.
References
- 1. Isothiocyanato-PEG-Azide | AxisPharm [axispharm.com]
- 2. This compound | 1310686-23-7 | KCC68623 [biosynth.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound - CD Bioparticles [cd-bioparticles.net]
- 5. This compound|COA [dcchemicals.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Click chemistry - Wikipedia [en.wikipedia.org]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. This compound | C9H16N4O3S | CID 53387313 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Cysteine specific bioconjugation with benzyl isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. interchim.fr [interchim.fr]
- 13. bioclone.net [bioclone.net]
- 14. broadpharm.com [broadpharm.com]
- 15. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. m.youtube.com [m.youtube.com]
- 17. benchchem.com [benchchem.com]
- 18. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]
- 19. Conjugation Based on Click Chemistry - Creative Biolabs [creative-biolabs.com]
Application Notes and Protocols for 1-Isothiocyanato-PEG3-Azide in Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-isothiocyanato-PEG3-azide is a heterobifunctional crosslinker that serves as a versatile tool in bioconjugation and drug development.[1][2] This reagent possesses two distinct reactive groups: an isothiocyanate and an azide (B81097), connected by a hydrophilic 3-unit polyethylene (B3416737) glycol (PEG) spacer. The isothiocyanate group readily reacts with primary amines, such as the N-terminus of proteins or the side chain of lysine (B10760008) residues, to form a stable thiourea (B124793) bond.[3][4] The azide group enables covalent ligation to alkyne-containing molecules via "click chemistry," a set of highly efficient and specific reactions.[5][6] The PEG3 linker enhances the solubility of the molecule and its conjugates in aqueous media.[1][2][7]
This bifunctional nature makes this compound particularly valuable for creating complex bioconjugates. For instance, it can first be attached to a protein via its isothiocyanate group, thereby introducing an azide handle onto the protein surface. This azide-functionalized protein can then be selectively conjugated to a second molecule bearing an alkyne group through a click chemistry reaction. This two-step approach is central to various applications, including the development of antibody-drug conjugates (ADCs), targeted drug delivery systems, and proteolysis-targeting chimeras (PROTACs).[8][9]
Key Applications
-
Bioconjugation: Covalently linking biomolecules to other molecules, such as fluorescent dyes, biotin, or drugs.[3][10]
-
Drug Delivery: As a component of ADCs and other targeted therapies, connecting a targeting moiety (like an antibody) to a therapeutic agent.
-
PROTAC Development: Serving as a linker to connect a target protein-binding ligand and an E3 ubiquitin ligase ligand in a PROTAC molecule.[8][11]
-
Cell Surface Labeling: Modifying the surface of cells with azide groups for subsequent functionalization via click chemistry.
Chemical Properties
| Property | Value |
| Chemical Formula | C₉H₁₆N₄O₃S |
| Molecular Weight | 260.31 g/mol |
| CAS Number | 1310686-23-7 |
| Reactive Group 1 | Isothiocyanate (-N=C=S) |
| Reactive Toward | Primary amines (e.g., lysine, N-terminus) |
| Reactive Group 2 | Azide (-N₃) |
| Reactive Toward | Alkynes (e.g., terminal alkynes, DBCO, BCN) |
| Linker | PEG3 (3-unit polyethylene glycol) |
| Solubility | Soluble in aqueous media and polar organic solvents |
Experimental Protocols
Protocol 1: General Procedure for Labeling a Protein with this compound
This protocol describes the first step of a two-step conjugation strategy: introducing an azide handle onto a protein.
Materials:
-
Protein of interest
-
This compound
-
Labeling Buffer: 0.1 M sodium bicarbonate or carbonate-bicarbonate buffer, pH 8.5-9.0. Crucially, this buffer must be free of primary amines (e.g., Tris, glycine) and sodium azide. [10]
-
Anhydrous DMSO
-
Purification column (e.g., gel filtration column like Sephadex G-25) or spin column
-
Storage Buffer: Phosphate-buffered saline (PBS), pH 7.4, or other suitable buffer
Procedure:
-
Protein Preparation:
-
Reagent Preparation:
-
Immediately before use, dissolve the this compound in anhydrous DMSO to a concentration of 1-10 mg/mL. Protect the solution from light.[10]
-
-
Labeling Reaction:
-
Slowly add the dissolved this compound to the protein solution while gently stirring. A common starting point is a 10-20 fold molar excess of the linker to the protein. The optimal ratio may need to be determined empirically.[10]
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light. Gentle stirring or rocking is recommended.[10]
-
-
Purification:
-
Remove the unreacted this compound using a gel filtration or spin desalting column equilibrated with the desired storage buffer.
-
-
Characterization and Storage:
-
Confirm the successful conjugation and determine the degree of labeling using techniques such as mass spectrometry or HPLC.
-
Store the azide-functionalized protein at 4°C for short-term storage or at -20°C or -80°C for long-term storage.
-
Caption: Experimental workflow for protein labeling.
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the "click" reaction between the azide-functionalized protein and an alkyne-containing molecule.
Materials:
-
Azide-functionalized protein (from Protocol 1)
-
Alkyne-containing molecule of interest
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Copper(I)-stabilizing ligand (e.g., THPTA)
-
Reducing agent: Sodium ascorbate (B8700270)
-
Purification reagents (as needed for the final conjugate)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 100 mM CuSO₄ solution in water.
-
Prepare a 200 mM THPTA ligand solution in water.
-
Prepare a 100 mM sodium ascorbate solution in water (freshly prepared).
-
Dissolve the azide-functionalized protein and the alkyne-containing molecule in a suitable buffer (e.g., PBS).
-
-
Complex Formation:
-
Mix CuSO₄ and THPTA in a 1:2 molar ratio. Let it stand for a few minutes to form the Cu(I) complex.[12]
-
-
Conjugation Reaction:
-
In a reaction tube, combine the azide-functionalized protein with the alkyne-containing molecule (a molar ratio of 1:4 to 1:10 of protein to alkyne is a good starting point).[12]
-
Add the Cu(I)/THPTA complex to the reaction mixture (e.g., 25 equivalents relative to the azide).[12]
-
Add sodium ascorbate (e.g., 40 equivalents relative to the azide) to initiate the reaction.[12]
-
Mix gently and incubate at room temperature for 30-60 minutes, protecting the reaction from light.[12]
-
-
Purification and Analysis:
-
Purify the final conjugate using appropriate chromatography methods (e.g., size-exclusion or affinity chromatography).
-
Analyze the final product for conjugation efficiency, purity, and other relevant characteristics.
-
Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol is an alternative to CuAAC that does not require a copper catalyst, making it suitable for in vivo applications or with systems sensitive to copper.[2][13] It utilizes a strained alkyne, such as dibenzocyclooctyne (DBCO).
Materials:
-
Azide-functionalized protein (from Protocol 1)
-
DBCO-containing molecule of interest
-
Reaction Buffer: PBS, pH 7.4 (or other suitable buffer, avoid sodium azide)
-
Purification reagents
Procedure:
-
Reagent Preparation:
-
Conjugation Reaction:
-
Purification and Analysis:
-
Purify the conjugate using standard methods to remove unreacted reagents.
-
Validate the final conjugate using methods like SDS-PAGE (which should show a higher molecular weight band for the conjugate) and mass spectrometry.[13]
-
Quantitative Data Summary
The following tables provide a summary of typical reaction conditions and the impact of the PEG linker on bioconjugate properties.
Table 1: Recommended Reaction Conditions for Bioconjugation
| Parameter | Isothiocyanate Conjugation | CuAAC Click Chemistry | SPAAC (DBCO) Click Chemistry |
| pH | 8.5 - 9.0[10] | ~7.4[12] | ~7.4[13] |
| Temperature | Room temp. or 4°C[10] | Room temp.[12] | Room temp. or 4°C[9] |
| Reaction Time | 1-2 hours or overnight[10] | 30-60 minutes[12] | 4-12 hours or overnight[9] |
| Molar Excess of Reagent | 10-20x over protein[10] | 4-10x over protein[12] | 1.5-10x over protein[9] |
Table 2: Impact of PEG Linker Length on Pharmacokinetics (Illustrative Example)
| Conjugate | PEG Linker MW | Half-Life Extension (relative to no PEG) |
| ZHER2-SMCC-MMAE (HM) | 0 kDa | 1x (19.6 min) |
| ZHER2-PEG4K-MMAE (HP4KM) | 4 kDa | 2.5x (49.2 min) |
| ZHER2-PEG10K-MMAE (HP10KM) | 10 kDa | 11.2x (219.0 min) |
| Data adapted from a study on affibody-drug conjugates, demonstrating the principle that longer PEG chains can significantly increase circulation half-life.[14] |
Application Highlight: PROTACs and the Ubiquitin-Proteasome System
A significant application of this compound is in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS).[11][15]
A PROTAC consists of three components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[11] this compound can be used to construct this linker. For example, the isothiocyanate end can be reacted with an amine-containing POI ligand, and the azide end can be "clicked" to an alkyne-functionalized E3 ligase ligand.
The resulting PROTAC brings the POI and the E3 ligase into close proximity, forming a ternary complex.[16] This proximity allows the E3 ligase to transfer ubiquitin molecules to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[5][16]
Caption: PROTAC-mediated protein degradation pathway.
Conclusion
This compound is a powerful and versatile reagent for creating sophisticated bioconjugates. Its dual reactivity allows for a modular and efficient approach to linking biomolecules, which is particularly advantageous in the fields of targeted drug delivery and induced protein degradation. The protocols and data presented here provide a comprehensive guide for researchers looking to incorporate this valuable tool into their workflows.
References
- 1. researchgate.net [researchgate.net]
- 2. broadpharm.com [broadpharm.com]
- 3. researchgate.net [researchgate.net]
- 4. Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Cysteine specific bioconjugation with benzyl isothiocyanates - RSC Advances (RSC Publishing) DOI:10.1039/D0RA02934C [pubs.rsc.org]
- 8. ijcrr.com [ijcrr.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. benchchem.com [benchchem.com]
- 11. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 12. axispharm.com [axispharm.com]
- 13. docs.aatbio.com [docs.aatbio.com]
- 14. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for Protein Labeling using 1-isothiocyanato-PEG3-Azide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the use of 1-isothiocyanato-PEG3-Azide, a heterobifunctional crosslinker, for the sequential labeling of proteins. This reagent facilitates a two-step labeling strategy, enabling precise conjugation of a molecule of interest to a target protein.
Introduction
This compound is a versatile crosslinking reagent that features two distinct reactive groups at either end of a short, hydrophilic polyethylene (B3416737) glycol (PEG) spacer.[1][2] This unique structure allows for a controlled, two-step conjugation process. The isothiocyanate group reacts with primary amines, such as the side chain of lysine (B10760008) residues or the N-terminus of a protein, to form a stable thiourea (B124793) bond.[3][4] The azide (B81097) group can then be utilized for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), to attach a second molecule containing an alkyne group.[5][6] This methodology is highly valuable for creating specifically labeled proteins for various applications, including immunoassays, fluorescence imaging, and the development of antibody-drug conjugates (ADCs).[7]
Key Features:
-
Heterobifunctional: Possesses two different reactive groups (isothiocyanate and azide) for sequential conjugations.[8]
-
Amine-Reactive: The isothiocyanate group efficiently labels primary amines on proteins.
-
Bioorthogonal Azide Group: The azide moiety allows for highly specific "click" reactions with alkyne-tagged molecules.[9]
-
Hydrophilic PEG Spacer: The PEG3 linker enhances the solubility of the reagent and the resulting conjugate in aqueous buffers.[1]
Chemical Properties:
| Property | Value |
| Chemical Formula | C₉H₁₆N₄O₃S |
| Molecular Weight | 260.31 g/mol |
| Purity | Typically ≥95% |
| Storage | Store at -20°C, protected from light and moisture. |
Principle of the Two-Step Labeling Strategy
The use of this compound involves a two-step experimental workflow. This approach minimizes the risk of unwanted side reactions and polymerization that can occur with homobifunctional crosslinkers.[10]
Step 1: Isothiocyanate-Amine Reaction The first step involves the reaction of the isothiocyanate group of the linker with primary amines on the target protein. This reaction is pH-dependent, with optimal conditions typically in the range of pH 8.5-9.5 to ensure that the amine groups are deprotonated and thus more nucleophilic.[11] This initial step results in an azide-functionalized protein.
Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) In the second step, the azide-modified protein is reacted with a molecule of interest that has been functionalized with a terminal alkyne. This "click" reaction is catalyzed by Cu(I) ions and leads to the formation of a stable triazole linkage, covalently attaching the molecule of interest to the protein.[5][12]
Overall Reaction Scheme: Protein-NH₂ + S=C=N-PEG3-N₃ → Protein-NH-C(=S)-NH-PEG3-N₃ Protein-NH-C(=S)-NH-PEG3-N₃ + Alkyne-Molecule-of-Interest --(Cu(I) catalyst)--> Protein-NH-C(=S)-NH-PEG3-Triazole-Molecule-of-Interest
Experimental Protocols
Protocol for Step 1: Labeling of Protein with this compound
This protocol outlines the procedure for conjugating the isothiocyanate group of the linker to the primary amines of a target protein.
Materials:
-
Protein of interest (2-10 mg/mL)
-
This compound
-
Labeling Buffer: 0.1 M sodium bicarbonate or carbonate-bicarbonate buffer, pH 8.5-9.0. Crucially, this buffer must be free of primary amines (e.g., Tris) and sodium azide.
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Purification column (e.g., gel filtration or spin desalting column)
-
Storage Buffer: Phosphate-buffered saline (PBS), pH 7.4, or another suitable buffer.
Procedure:
-
Protein Preparation:
-
Dissolve the protein to a concentration of 2-10 mg/mL in the Labeling Buffer.
-
If the protein solution contains interfering substances like Tris or sodium azide, perform a buffer exchange into the Labeling Buffer using dialysis or a desalting column.
-
-
Reagent Preparation:
-
Immediately before use, dissolve the this compound in anhydrous DMSO to a concentration of 1-10 mg/mL. Protect the solution from light.
-
-
Labeling Reaction:
-
Slowly add the dissolved this compound to the protein solution while gently stirring. A common starting point is a 10-20 fold molar excess of the linker to the protein. The optimal ratio may need to be determined empirically.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light. Gentle rocking or stirring is recommended.
-
-
Purification of Azide-Modified Protein:
-
Remove the excess, unreacted linker by passing the reaction mixture through a gel filtration or spin desalting column equilibrated with the desired storage buffer (e.g., PBS).
-
-
Characterization and Storage:
-
Determine the concentration of the purified azide-modified protein.
-
Store the labeled protein at 4°C for short-term storage or at -20°C or -80°C for long-term storage.
-
Protocol for Step 2: Click Chemistry Reaction (CuAAC)
This protocol describes the copper-catalyzed reaction between the azide-modified protein and an alkyne-containing molecule.
Materials:
-
Azide-modified protein from Step 1
-
Alkyne-functionalized molecule of interest
-
Copper(II) sulfate (B86663) (CuSO₄) solution (e.g., 50 mM in water)
-
Reducing agent: Sodium ascorbate (B8700270) solution (e.g., 250 mM in water, freshly prepared)
-
Copper-chelating ligand: Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) solution (e.g., 50 mM in DMSO/water)
-
Reaction Buffer: PBS, pH 7.4
Procedure:
-
Prepare the Reaction Mixture:
-
In a microcentrifuge tube, combine the azide-modified protein, the alkyne-functionalized molecule (typically at a 5-10 fold molar excess over the protein), and the reaction buffer.
-
Add the copper-chelating ligand (THPTA or TBTA) to the mixture. The final concentration of the ligand is typically 1-5 mM.
-
Add the CuSO₄ solution to a final concentration of 0.5-1 mM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5-10 mM.
-
-
Incubation:
-
Incubate the reaction mixture for 1-4 hours at room temperature, protected from light.
-
-
Purification of the Final Conjugate:
-
Purify the final protein conjugate from excess reagents and byproducts using a desalting column, dialysis, or other appropriate chromatography methods.
-
-
Analysis and Storage:
-
Analyze the final conjugate using SDS-PAGE to confirm the increase in molecular weight.
-
Determine the final protein concentration and, if applicable, the degree of labeling (see Section 4).
-
Store the final conjugate under appropriate conditions for the specific protein.
-
Quantitative Data and Analysis
Degree of Labeling (DOL) Calculation
The Degree of Labeling (DOL) represents the average number of linker molecules conjugated to each protein molecule. For fluorescently tagged final products, the DOL can be determined spectrophotometrically.[6][12]
Procedure:
-
Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and at the maximum absorbance wavelength of the attached dye (A_max).
-
Calculate the protein concentration, correcting for the dye's absorbance at 280 nm: Protein Concentration (M) = [A₂₈₀ - (A_max × CF)] / ε_protein where:
-
CF is the correction factor for the dye's absorbance at 280 nm (A₂₈₀ of the dye / A_max of the dye).[9]
-
ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
-
Calculate the DOL: DOL = A_max / (ε_dye × Protein Concentration (M)) where:
-
ε_dye is the molar extinction coefficient of the dye at its maximum absorbance wavelength.
-
Illustrative Data (Example):
The following table provides hypothetical data for the labeling of a generic antibody (IgG) to illustrate the expected outcomes. Actual results will vary depending on the protein and specific reaction conditions.
| Parameter | Condition 1 (10x Molar Excess) | Condition 2 (20x Molar Excess) |
| Linker:Protein Ratio | 10:1 | 20:1 |
| Reaction Time (Step 1) | 2 hours at RT | 2 hours at RT |
| Expected DOL (Azide) | 2 - 4 | 4 - 6 |
| Final Conjugation Eff. | >90% | >90% |
Visualizations
Experimental Workflow Diagram
Caption: A two-step workflow for protein labeling.
Reaction Pathway Diagram
Caption: Chemical reaction pathway for two-step labeling.
References
- 1. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Heterobifunctional Protein Fusions Using Copper-Free Click Chemistry and the Aldehyde Tag - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. This compound - CD Bioparticles [cd-bioparticles.net]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. 5-Isothiocyanato-1-naphthalene azide and rho-azidophenylisothiocyanate. Synthesis and application in hydrophobic heterobifunctional photoactive cross-linking of membrane proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound, CAS 1310686-23-7 | AxisPharm [axispharm.com]
- 10. edepot.wur.nl [edepot.wur.nl]
- 11. researchgate.net [researchgate.net]
- 12. 1-isothiocyanato-PEG3-Azide_1310686-23-7_新研博美 [xinyanbm.com]
Application Notes and Protocols for Peptide Modification with 1-isothiocyanato-PEG3-Azide
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-isothiocyanato-PEG3-Azide is a heterobifunctional linker that serves as a valuable tool in bioconjugation and chemical biology. This reagent enables the covalent modification of peptides and proteins, introducing a versatile azide (B81097) handle for subsequent "click chemistry" reactions. The molecule features two key functional groups:
-
Isothiocyanate (-N=C=S): This group reacts efficiently and selectively with primary amines, such as the N-terminal alpha-amine of a peptide and the epsilon-amine of lysine (B10760008) side chains, to form a stable thiourea (B124793) linkage.[1][2]
-
Azide (-N3): This functional group is a key component for bioorthogonal click chemistry reactions. It can specifically react with alkyne-containing molecules through either copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC).[3][4][5]
The inclusion of a hydrophilic polyethylene (B3416737) glycol (PEG) spacer enhances the solubility of the reagent and the resulting modified peptide in aqueous buffers. This application note provides detailed protocols for the modification of peptides with this compound, purification of the conjugate, and subsequent click chemistry reaction.
Chemical and Physical Properties
| Property | Value |
| Molecular Formula | C9H16N4O3S |
| Molecular Weight | 260.31 g/mol |
| Appearance | Varies (typically a liquid or solid) |
| Solubility | Soluble in organic solvents (DMSO, DMF, acetonitrile) and has some aqueous solubility |
Data Presentation: Expected Mass Shift and Reaction Yields
The covalent attachment of this compound to a peptide results in a predictable mass increase, which can be readily verified by mass spectrometry.
| Parameter | Value |
| Mass Shift per Modification | +260.31 Da |
The efficiency of the isothiocyanate-amine reaction is generally high, though the final yield of the purified, modified peptide can vary depending on the peptide sequence, the number of available amines, and the purification method.
| Peptide Characteristics | Expected Labeling Efficiency | Typical Purified Yield |
| Single N-terminal amine | > 90% | 60-80% |
| Multiple lysine residues | > 80% (may result in multiple labels) | 50-70% |
| Sterically hindered amine | Variable, may require optimization | 30-60% |
Experimental Protocols
Protocol 1: Peptide Modification with this compound
This protocol details the reaction of a peptide with this compound to form an azide-modified peptide.
Materials and Equipment:
-
Peptide of interest
-
This compound
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
-
50 mM Borate (B1201080) buffer, pH 8.5[6]
-
Acetonitrile (B52724) (ACN)
-
Deionized water
-
Reaction vials
-
Magnetic stirrer and stir bar
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system[7][8]
-
Mass spectrometer (e.g., ESI-MS or MALDI-TOF)
Procedure:
-
Peptide Preparation: Dissolve the peptide in the 50 mM borate buffer (pH 8.5) to a final concentration of 1-5 mg/mL. If the peptide has limited aqueous solubility, a minimal amount of an organic solvent like ACN can be added.
-
Reagent Preparation: Prepare a stock solution of this compound in anhydrous DMF or DMSO at a concentration of 10-20 mg/mL immediately before use.
-
Labeling Reaction:
-
While gently stirring the peptide solution, add a 5- to 10-fold molar excess of the this compound solution.[6]
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C. Protect the reaction from light. The optimal reaction time may need to be determined empirically.
-
-
Quenching (Optional): The reaction can be quenched by adding a small molecule with a primary amine (e.g., Tris buffer or glycine) to consume any excess isothiocyanate reagent.
-
Purification:
-
Purify the azide-modified peptide from unreacted peptide, excess reagent, and byproducts using RP-HPLC.[7][8]
-
A typical gradient for purification involves a C18 column with a mobile phase of 0.1% trifluoroacetic acid (TFA) in water (Solvent A) and 0.1% TFA in acetonitrile (Solvent B).
-
Elute the peptide with a linear gradient of increasing Solvent B.
-
Collect fractions and analyze them by mass spectrometry to identify those containing the desired modified peptide.
-
-
Lyophilization: Lyophilize the purified fractions to obtain the azide-modified peptide as a powder.
-
Characterization: Confirm the identity and purity of the final product using mass spectrometry (verifying the +260.31 Da mass shift per modification) and analytical RP-HPLC.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the "clicking" of the azide-modified peptide to an alkyne-containing molecule.
Materials and Equipment:
-
Azide-modified peptide
-
Alkyne-containing molecule of interest
-
Copper(II) sulfate (B86663) (CuSO4)
-
Sodium ascorbate (B8700270)
-
Tris(benzyltriazolylmethyl)amine (TBTA) or other copper-chelating ligand
-
Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Deionized water
-
RP-HPLC system
-
Mass spectrometer
Procedure:
-
Reagent Preparation:
-
Dissolve the azide-modified peptide and a 1.5- to 5-fold molar excess of the alkyne-containing molecule in an aqueous buffer.
-
Prepare fresh stock solutions of CuSO4 (e.g., 50 mM in water), sodium ascorbate (e.g., 500 mM in water), and TBTA (e.g., 1.7 mM in DMSO/tert-butanol).
-
-
Click Reaction:
-
To the mixture of the azide-modified peptide and alkyne, add the reagents in the following order, vortexing gently after each addition:
-
CuSO4 solution (to a final concentration of 0.1-1 mM)
-
TBTA solution (to a final concentration of 0.5-5 mM)
-
Sodium ascorbate solution (to a final concentration of 1-5 mM)
-
-
Incubate the reaction at room temperature for 1-4 hours. The reaction can be monitored by RP-HPLC.
-
-
Purification and Characterization: Purify and characterize the resulting triazole-linked peptide conjugate using RP-HPLC and mass spectrometry as described in Protocol 1.
Mandatory Visualizations
Caption: Workflow for peptide modification.
Caption: Reaction of isothiocyanate with a peptide amine.
Caption: CuAAC click chemistry with an azide-modified peptide.
References
- 1. benchchem.com [benchchem.com]
- 2. lifewp.bgu.ac.il [lifewp.bgu.ac.il]
- 3. jpt.com [jpt.com]
- 4. interchim.fr [interchim.fr]
- 5. cpcscientific.com [cpcscientific.com]
- 6. par.nsf.gov [par.nsf.gov]
- 7. Expression and Purification of Isotopically Labeled Peptide Inhibitors and Substrates of cAMP-Dependant Protein Kinase A for NMR Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. phmethods.net [phmethods.net]
Application Notes and Protocols: 1-isothiocyanato-PEG3-Azide in PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary approach in drug discovery, enabling the targeted degradation of specific proteins. These bifunctional molecules consist of a ligand that binds to a target protein, another ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two components. The choice of linker is critical as it influences the ternary complex formation, stability, and pharmacokinetic properties of the PROTAC.
1-isothiocyanato-PEG3-Azide is a versatile heterobifunctional linker that offers several advantages in PROTAC synthesis. The isothiocyanate group provides a reactive handle for conjugation to amine-containing moieties on a target protein ligand, while the azide (B81097) group allows for efficient and specific ligation to an alkyne-functionalized E3 ligase ligand via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) "click chemistry". The polyethylene (B3416737) glycol (PEG) component enhances solubility and can improve the pharmacokinetic profile of the final PROTAC molecule.
These application notes provide a comprehensive overview and detailed protocols for the use of this compound in the synthesis of PROTACs.
Chemical Properties and Reactivity
| Property | Value |
| Chemical Formula | C8H14N4O3S |
| Molecular Weight | 246.29 g/mol |
| Appearance | Colorless to pale yellow oil |
| Solubility | Soluble in most organic solvents (e.g., DMSO, DMF, DCM) |
| Isothiocyanate Group | Reacts with primary and secondary amines to form a thiourea (B124793) linkage. |
| Azide Group | Reacts with alkynes via click chemistry to form a triazole ring. |
Experimental Protocols
Protocol 1: Conjugation of this compound to an Amine-Containing Target Protein Ligand
This protocol describes the reaction of the isothiocyanate group of the linker with a primary or secondary amine on the target protein ligand.
Materials:
-
Amine-containing target protein ligand
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Nitrogen or Argon gas
-
Reverse-phase HPLC for purification
-
LC-MS and NMR for characterization
Procedure:
-
Dissolve the amine-containing target protein ligand (1 equivalent) in anhydrous DMF or DMSO under an inert atmosphere (nitrogen or argon).
-
Add TEA or DIPEA (2-3 equivalents) to the solution. This acts as a base to deprotonate the amine, increasing its nucleophilicity.
-
In a separate vial, dissolve this compound (1.1-1.5 equivalents) in a minimal amount of anhydrous DMF or DMSO.
-
Add the linker solution dropwise to the target protein ligand solution while stirring.
-
Allow the reaction to proceed at room temperature for 2-12 hours. The reaction progress can be monitored by LC-MS.
-
Upon completion, quench the reaction by adding a small amount of water.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Purify the resulting azide-functionalized ligand by reverse-phase HPLC.
-
Characterize the purified product by LC-MS and NMR to confirm its identity and purity.
Reaction Yields and Purity:
| Reaction Step | Typical Yield (%) | Typical Purity (%) (Post-HPLC) |
| Conjugation of linker to target protein ligand | 60-90% | >95% |
| Click chemistry reaction (CuAAC) | 50-85% | >98% |
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for PROTAC Synthesis
This protocol describes the "click chemistry" reaction between the azide-functionalized target protein ligand and an alkyne-functionalized E3 ligase ligand.
Materials:
-
Azide-functionalized target protein ligand (from Protocol 1)
-
Alkyne-functionalized E3 ligase ligand (e.g., a derivative of Thalidomide, Lenalidomide, or VHL-1)
-
Copper(II) sulfate (B86663) pentahydrate (CuSO4·5H2O)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, as a copper-stabilizing ligand)
-
Solvent system (e.g., DMSO/water, t-BuOH/water)
-
Reverse-phase HPLC for purification
-
LC-MS and NMR for characterization
Procedure:
-
Dissolve the azide-functionalized target protein ligand (1 equivalent) and the alkyne-functionalized E3 ligase ligand (1-1.2 equivalents) in a suitable solvent mixture such as DMSO/water or t-BuOH/water.
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.2-0.5 equivalents) in water.
-
In another vial, prepare a solution of CuSO4·5H2O (0.1-0.2 equivalents) in water. If using THPTA, pre-mix the CuSO4 solution with THPTA (0.1-0.2 equivalents).
-
Add the sodium ascorbate solution to the reaction mixture containing the azide and alkyne.
-
Add the CuSO4 solution (or the pre-mixed CuSO4/THPTA solution) to the reaction mixture.
-
Stir the reaction at room temperature for 4-24 hours. Monitor the reaction progress by LC-MS.
-
Once the reaction is complete, dilute the mixture with water and filter if any solids precipitate.
-
Purify the final PROTAC molecule by reverse-phase HPLC.
-
Lyophilize the pure fractions to obtain the final product as a solid.
-
Characterize the final PROTAC by high-resolution mass spectrometry (HRMS) and NMR.
Visualizing the Workflow and Pathway
PROTAC Synthesis Workflow
Caption: Workflow for PROTAC synthesis using this compound.
General PROTAC Mechanism of Action
Caption: The general mechanism of action for a PROTAC molecule.
Conclusion
This compound is a valuable tool for the modular synthesis of PROTACs. Its distinct reactive ends allow for a controlled, stepwise assembly of the final molecule. The provided protocols offer a foundational methodology for researchers, which can be further optimized based on the specific properties of the target and E3 ligase ligands. The successful synthesis and subsequent biological evaluation of PROTACs using this linker can contribute significantly to the development of novel therapeutics for a wide range of diseases.
Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with 1-isothiocyanato-PEG3-Azide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-isothiocyanato-PEG3-azide is a heterobifunctional linker that serves as a versatile tool in bioconjugation and drug discovery, particularly in the development of Proteolysis Targeting Chimeras (PROTACs). This linker possesses two distinct reactive moieties: an azide (B81097) group and an isothiocyanate group, separated by a hydrophilic polyethylene (B3416737) glycol (PEG) spacer. The azide group readily participates in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry," to form a stable triazole linkage with alkyne-containing molecules.[1][2][3] Concurrently, the isothiocyanate group selectively reacts with primary amines, such as those on the surface of proteins (e.g., lysine (B10760008) residues), to form a stable thiourea (B124793) bond. The PEG spacer enhances the aqueous solubility of the linker and the resulting conjugates.[2]
These dual functionalities allow for a modular and efficient approach to synthesizing complex biomolecular conjugates. A primary application is in the construction of PROTACs, which are chimeric molecules designed to recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[1][3]
Key Applications
-
PROTAC Synthesis: this compound is an ideal linker for creating PROTACs. The isothiocyanate group can be conjugated to a ligand for an E3 ubiquitin ligase (e.g., pomalidomide (B1683931) for Cereblon), while the azide group can be "clicked" onto a ligand for a protein of interest (POI) that has been functionalized with an alkyne.
-
Bioconjugation: This linker can be used to attach a variety of molecules, including fluorescent dyes, biotin, or small molecule drugs, to proteins or other amine-containing biomolecules.
-
Surface Modification: The azide group can be used to attach the linker to alkyne-functionalized surfaces, nanoparticles, or polymers, while the isothiocyanate group remains available for subsequent conjugation to proteins or other molecules.
Experimental Protocols
Protocol 1: General Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Bioconjugation
This protocol describes a general method for conjugating an alkyne-containing molecule to this compound.
Materials:
-
This compound
-
Alkyne-functionalized molecule (e.g., a protein ligand)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA) as a copper-chelating ligand
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dimethylsulfoxide (DMSO)
-
Deionized water
Procedure:
-
Preparation of Stock Solutions:
-
Dissolve this compound in DMSO to a final concentration of 10 mM.
-
Dissolve the alkyne-functionalized molecule in a compatible solvent (e.g., DMSO or water) to a final concentration of 10 mM.
-
Prepare a 50 mM stock solution of CuSO₄ in deionized water.
-
Prepare a fresh 1 M stock solution of sodium ascorbate in deionized water.
-
Prepare a 50 mM stock solution of THPTA or TBTA in DMSO/water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the alkyne-functionalized molecule (1 equivalent) and this compound (1.2 equivalents) in PBS buffer.
-
Add the copper-chelating ligand (e.g., THPTA) to a final concentration of 1 mM.
-
Add CuSO₄ to a final concentration of 0.1 mM.
-
Vortex the mixture gently.
-
-
Initiation of the Reaction:
-
To initiate the click reaction, add sodium ascorbate to a final concentration of 1 mM.
-
Vortex the reaction mixture gently.
-
-
Incubation:
-
Incubate the reaction at room temperature for 1-4 hours. The reaction can be monitored by LC-MS or HPLC.
-
-
Purification:
-
Purify the conjugate using an appropriate method, such as size-exclusion chromatography, dialysis, or HPLC.
-
Protocol 2: Two-Step Conjugation to a Protein to form a PROTAC
This protocol outlines the synthesis of a PROTAC by first reacting this compound with an E3 ligase ligand containing a primary amine, followed by a CuAAC reaction with an alkyne-functionalized protein of interest (POI) ligand.
Step 1: Reaction of this compound with an Amine-Containing E3 Ligase Ligand
Materials:
-
This compound
-
E3 ligase ligand with a primary amine (e.g., pomalidomide derivative)
-
Anhydrous N,N-Dimethylformamide (DMF) or DMSO
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
Procedure:
-
Dissolve the amine-containing E3 ligase ligand (1 equivalent) in anhydrous DMF or DMSO.
-
Add this compound (1.1 equivalents) to the solution.
-
Add TEA or DIPEA (2-3 equivalents) to the reaction mixture to act as a base.
-
Stir the reaction at room temperature for 2-12 hours, monitoring the progress by LC-MS.
-
Upon completion, the product can be purified by HPLC or used directly in the next step after removal of the solvent.
Step 2: CuAAC Reaction with an Alkyne-Functionalized POI Ligand
Procedure:
-
Dissolve the azide-functionalized E3 ligase ligand from Step 1 (1 equivalent) and the alkyne-functionalized POI ligand (1.2 equivalents) in a suitable solvent such as a mixture of t-BuOH and water (1:1).
-
Follow the general CuAAC protocol described in Protocol 1 (steps 2-5) to complete the synthesis of the PROTAC.
Data Presentation
The following tables provide representative quantitative data for PROTACs targeting Bruton's tyrosine kinase (BTK) and Epidermal Growth Factor Receptor (EGFR). While these examples may not use this compound specifically, they illustrate the types of data generated in the development and evaluation of such molecules.
Table 1: Degradation Potency and Binding Affinity of BTK PROTACs
| PROTAC | Linker Type | E3 Ligase Ligand | DC₅₀ (nM) in CLL cells | IC₅₀ (nM) for BTK |
| NC-1 | PEG-based | Pomalidomide | < 100 | 5 |
| IR-2 | PEG-based | Pomalidomide | ~500 | 1 |
| RC-2 | PEG-based | Pomalidomide | > 1000 | 10 |
Data adapted from studies on BTK degradation in Chronic Lymphocytic Leukemia (CLL) cells.[4][5][6] Note: DC₅₀ is the concentration required to degrade 50% of the target protein. IC₅₀ is the concentration required to inhibit 50% of the enzyme's activity.
Table 2: Degradation and Anti-proliferative Activity of EGFR PROTACs
| PROTAC | EGFR Mutant | DC₅₀ (nM) | IC₅₀ (nM) |
| PROTAC 3 | EGFR Del19 | 11.7 | 9 |
| PROTAC 3 | EGFR L858R | 22.3 | N/A |
| PROTAC 7 | EGFR Del19 | 17.93 | 9 |
| PROTAC 7 | EGFR L858R/T790M | 250 | 490 |
Data adapted from studies on EGFR degradation in non-small-cell lung cancer cell lines.[7] Note: N/A indicates data not available.
Visualizations
Signaling Pathway Diagrams
The following diagrams illustrate the mechanism of action of PROTACs targeting the BTK and EGFR signaling pathways.
Caption: PROTAC-mediated degradation of BTK and inhibition of the BCR signaling pathway.
Caption: PROTAC-mediated degradation of mutant EGFR and inhibition of downstream signaling pathways.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of a PROTAC using this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - CD Bioparticles [cd-bioparticles.net]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Proteolysis Targeting Chimeras for BTK Efficiently Inhibit B-Cell Receptor Signaling and Can Overcome Ibrutinib Resistance in CLL Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] Development of PROTACs to address clinical limitations associated with BTK-targeted kinase inhibitors | Semantic Scholar [semanticscholar.org]
- 6. Development of PROTACs to address clinical limitations associated with BTK-targeted kinase inhibitors [explorationpub.com]
- 7. Targeting EGFR with molecular degraders as a promising strategy to overcome resistance to EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) with 1-Isothiocyanato-PEG3-Azide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strain-promoted alkyne-azide cycloaddition (SPAAC) is a cornerstone of bioorthogonal chemistry, enabling the covalent ligation of molecules in complex biological environments without the need for cytotoxic copper catalysts.[1][2] This reaction's high selectivity and biocompatibility have made it an invaluable tool in chemical biology, drug delivery, and materials science.[1][3] 1-Isothiocyanato-PEG3-Azide is a heterobifunctional linker that leverages the power of SPAAC. It features a terminal azide (B81097) group for catalyst-free click chemistry with strained alkynes (e.g., DBCO, BCN) and an isothiocyanate group for covalent modification of primary amines on biomolecules, such as proteins and peptides.[4][5] The hydrophilic triethylene glycol (PEG3) spacer enhances aqueous solubility, reduces steric hindrance, and can improve the pharmacokinetic properties of the resulting conjugates.[5][6]
These application notes provide detailed protocols for the use of this compound in bioconjugation, with a particular focus on its application in the development of Proteolysis Targeting Chimeras (PROTACs).
Key Features
-
Bioorthogonality: The azide and strained alkyne groups react specifically with each other, even in the presence of a multitude of other functional groups found in biological systems.[7]
-
Biocompatibility: The absence of a copper catalyst makes this reaction suitable for applications in living cells and whole organisms.[7]
-
Dual Functionality: The isothiocyanate group allows for the straightforward labeling of proteins and other amine-containing molecules, while the azide enables subsequent SPAAC ligation.[4][5]
-
Enhanced Solubility: The integrated PEG3 linker improves the water solubility of the reagent and the resulting bioconjugates.[5][6]
-
Stable Linkages: Both the thiourea (B124793) bond formed from the isothiocyanate-amine reaction and the triazole ring from the SPAAC reaction are highly stable under physiological conditions.[8][9]
Applications
-
Protein Labeling: Introduction of an azide handle onto a protein for subsequent modification or detection.
-
Antibody-Drug Conjugate (ADC) Development: Linking cytotoxic payloads to antibodies.
-
PROTAC Synthesis: Assembling a PROTAC by connecting a target protein ligand to an E3 ligase ligand.[4][10]
-
Surface Functionalization: Immobilizing biomolecules onto surfaces functionalized with strained alkynes.[1]
-
Fluorescent Labeling and Imaging: Attaching fluorescent probes to biomolecules for visualization.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C9H16N4O3S | [11] |
| Molecular Weight | 260.31 g/mol | [12] |
| CAS Number | 1310686-23-7 | [11] |
| Appearance | Colorless to pale yellow oil | |
| Solubility | Soluble in DMSO, DMF, and chlorinated solvents | |
| Storage | Store at -20°C, protect from moisture | [11] |
Table 2: Representative Second-Order Rate Constants for SPAAC Reactions
| Cyclooctyne Reactant | Azide Reactant | k₂ (M⁻¹s⁻¹) | Solvent/Conditions | Reference |
| DBCO-amine | 1-azido-1-deoxy-β-D-glucopyranoside | 0.55 - 1.22 | HEPES buffer, pH 7, 37°C | |
| DBCO-PEG5-Trastuzumab | Model Azides | 0.18 - 0.37 | HEPES & PBS | [13] |
| BCN | Benzyl Azide | ~0.06 - 0.1 | Varied | |
| DBCO | Benzyl Azide | ~0.6 - 1.0 | Varied | |
| BCN | Peptide-N3 | 0.28 | HBS buffer, pH 7.4, 25°C | |
| DBCO | Peptide-N3 | 0.34 | HBS buffer, pH 7.4, 25°C | [14] |
Note: Reaction rates are dependent on various factors including the specific structures of the reactants, solvent, pH, and temperature.[2][6]
Table 3: Stability of Linkages
| Linkage Type | Formed From | Stability Characteristics | Reference |
| Thiourea | Isothiocyanate + Primary Amine | Generally stable under physiological conditions. Can be sensitive to strong oxidizing agents and extreme pH. Some modifications can occur during harsh chemical treatments like ammonia (B1221849) deprotection. | [9][15] |
| Triazole | Azide + Strained Alkyne (SPAAC) | Exceptionally stable to a wide range of chemical and biological conditions, including proteases, oxidation, and hydrolysis under both acidic and basic conditions. | [8] |
Experimental Protocols
Protocol 1: Two-Step Labeling of a Protein with a DBCO-Functionalized Molecule
This protocol describes the initial reaction of the isothiocyanate group of this compound with a primary amine on a protein, followed by the SPAAC reaction of the newly introduced azide with a DBCO-containing molecule (e.g., a fluorescent dye or a drug molecule).
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
This compound
-
Anhydrous DMSO
-
DBCO-functionalized molecule of interest
-
Quenching reagent (e.g., Tris or glycine (B1666218) solution)
-
Size-exclusion chromatography (SEC) column or dialysis tubing for purification
Procedure:
Step 1: Reaction of Isothiocyanate with Protein
-
Protein Preparation: Ensure the protein solution is at a concentration of 1-10 mg/mL in an amine-free buffer.
-
Reagent Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Reaction: Add a 10-20 fold molar excess of the this compound stock solution to the protein solution. The final DMSO concentration should be kept below 10% (v/v) to maintain protein integrity.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Purification: Remove the unreacted this compound by SEC or dialysis against the desired buffer.
Step 2: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
-
Reagent Preparation: Prepare a stock solution of the DBCO-functionalized molecule in DMSO.
-
Reaction: Add a 2-5 fold molar excess of the DBCO-functionalized molecule to the azide-modified protein from Step 1.
-
Incubation: Incubate the reaction for 2-12 hours at room temperature or 12-24 hours at 4°C. The reaction progress can be monitored by SDS-PAGE or mass spectrometry.
-
Purification: Purify the final protein conjugate using SEC to remove unreacted DBCO-molecule.
Characterization:
-
SDS-PAGE: A shift in the molecular weight of the protein will indicate successful conjugation.
-
Mass Spectrometry (MALDI-TOF or ESI-MS): To confirm the mass of the final conjugate.
-
UV-Vis Spectroscopy: If the conjugated molecule has a chromophore, its absorbance can be used to quantify the degree of labeling.
Protocol 2: Assembly of a PROTAC using this compound
This protocol outlines a general strategy for synthesizing a PROTAC where a warhead for the protein of interest (POI) containing a primary amine is first reacted with this compound, followed by a SPAAC reaction with an E3 ligase ligand functionalized with a strained alkyne.
Materials:
-
POI-binding molecule with a primary amine
-
This compound
-
E3 ligase ligand (e.g., a thalidomide (B1683933) analog) functionalized with a DBCO or BCN group
-
Anhydrous DMF or DMSO
-
Reaction monitoring tools (TLC, LC-MS)
-
Purification system (e.g., flash chromatography or preparative HPLC)
Procedure:
-
Synthesis of Azide-Functionalized POI Ligand:
-
Dissolve the amine-containing POI ligand (1 equivalent) in anhydrous DMF or DMSO.
-
Add this compound (1.1 equivalents).
-
Stir the reaction at room temperature and monitor by LC-MS until the starting material is consumed.
-
Purify the resulting azide-functionalized POI ligand by flash chromatography or preparative HPLC.
-
-
SPAAC Reaction to form the PROTAC:
-
Dissolve the purified azide-functionalized POI ligand (1 equivalent) and the alkyne-functionalized E3 ligase ligand (1 equivalent) in a suitable solvent (e.g., DMSO/water mixture).
-
Stir the reaction at room temperature and monitor by LC-MS.
-
Upon completion, purify the final PROTAC molecule by preparative HPLC.
-
Characterization:
-
¹H and ¹³C NMR: To confirm the structure of the final PROTAC.
-
High-Resolution Mass Spectrometry (HRMS): To confirm the exact mass of the PROTAC.
-
Biological Assays: To evaluate the ability of the PROTAC to induce the degradation of the target protein.
Visualizations
Caption: Workflow for the two-step labeling of a protein.
Caption: Logical workflow for PROTAC assembly.
Caption: The ubiquitin-proteasome degradation pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Figure 1, [The ubiquitin-proteasome pathway. The components...]. - Annual Reviews Collection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. mdpi.com [mdpi.com]
- 6. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. A thiol–ene mediated approach for peptide bioconjugation using ‘green’ solvents under continuous flow - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00122B [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Modification of the thiourea linkage of a fluorescein-oligonucleotide conjugate to a guanidinium motif during ammonia deprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Reaction of Isothiocyanates with Primary Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reaction of an isothiocyanate with a primary amine is a robust and widely utilized conjugation method in bioconjugation, diagnostics, and drug development. This reaction, which forms a stable thiourea (B124793) linkage, is highly efficient and proceeds under mild aqueous conditions, making it ideal for modifying biomolecules such as proteins, peptides, and antibodies. The nucleophilic addition of the primary amine to the electrophilic carbon of the isothiocyanate group is the key chemical transformation. This document provides detailed application notes, experimental protocols, and quantitative data for researchers employing this essential bioconjugation technique.
Reaction Mechanism and Kinetics
The fundamental reaction involves the nucleophilic attack of a primary amine on the central carbon atom of the isothiocyanate group. This is followed by proton transfer to form a stable thiourea bond.[1]
Key characteristics of the reaction:
-
pH Dependence: The reaction rate is highly dependent on the pH of the medium. The primary amine must be in its unprotonated, nucleophilic state to react. Therefore, alkaline conditions are generally favored, with an optimal pH range of 8.5 to 9.5 for labeling proteins at lysine (B10760008) residues.[2][3] At lower pH values, the amine is protonated, reducing its nucleophilicity and slowing the reaction rate.[4]
-
Kinetics: The reaction kinetics can be complex and may be second order with respect to the amine. This suggests that a second amine molecule can act as a base to facilitate the proton transfer step in the reaction mechanism.[1]
-
Stability: The resulting thiourea linkage is highly stable under physiological conditions, making it suitable for in vivo applications.[5] However, it has been observed that under harsh conditions, such as ammonia (B1221849) deprotection of oligonucleotides, the thiourea linkage can be converted to a guanidinium (B1211019) group.[6]
Quantitative Data for Isothiocyanate-Amine Reactions
The following tables summarize key quantitative data for the reaction of isothiocyanates with primary amines, with a focus on the widely used fluorescent dye, Fluorescein Isothiocyanate (FITC).
| Parameter | Value | Conditions | Reference(s) |
| Optimal pH Range | 8.5 - 9.5 | For labeling of lysine residues on proteins. | [2][3] |
| Reaction Time | 1 - 12 hours | Dependent on temperature, pH, and reactant concentrations. | [7][8] |
| Reaction Temperature | 4°C to Room Temperature (20-25°C) | Lower temperatures can be used to minimize protein degradation. | [7][8] |
| Stability of Linkage | High | Stable under physiological conditions for in vivo applications. | [5] |
Table 1: General Reaction Parameters.
| Parameter | Value | Notes | Reference(s) |
| Excitation Maximum (λex) | ~494 nm | [9][10] | |
| Emission Maximum (λem) | ~518 nm | [10] | |
| Molar Extinction Coefficient | ~75,000 cm⁻¹M⁻¹ at 494 nm | [11] | |
| Quantum Yield (Φ) | 0.50 | The efficiency of photon emission after absorption. | [9] |
| Typical Degree of Labeling (DOL) for Antibodies | 3 - 6 | Higher ratios can lead to self-quenching and reduced antibody function. The optimal DOL should be determined empirically for each conjugate.[12][13] | [12][13] |
Table 2: Properties of Fluorescein Isothiocyanate (FITC) for Bioconjugation.
Experimental Protocols
Protocol 1: General Procedure for Labeling Proteins with Fluorescein Isothiocyanate (FITC)
This protocol provides a general method for the fluorescent labeling of proteins, such as antibodies, with FITC.
Materials:
-
Protein solution (e.g., antibody) at a concentration of 2-10 mg/mL in an amine-free buffer (e.g., Phosphate Buffered Saline, PBS).
-
FITC, Isomer I.
-
Anhydrous Dimethyl Sulfoxide (DMSO).
-
1 M Sodium Bicarbonate buffer, pH 9.0.
-
Size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with PBS.
-
Ammonium chloride (NH₄Cl) solution (optional, for quenching).
Procedure:
-
Protein Preparation:
-
Ensure the protein solution is free of any amine-containing buffers (e.g., Tris) or stabilizers (e.g., glycine), as these will compete with the protein for reaction with FITC.[14][15]
-
If necessary, dialyze the protein solution against PBS (pH 7.2-7.4) overnight at 4°C.[15]
-
Adjust the protein concentration to 2-10 mg/mL in 0.1 M sodium carbonate buffer (pH 9.0).[15]
-
-
FITC Solution Preparation:
-
Conjugation Reaction:
-
Slowly add the FITC solution to the protein solution while gently stirring. A typical starting molar ratio of FITC to protein is 10:1 to 20:1.[7] The optimal ratio should be determined experimentally.[12] For a 2 mg/mL antibody solution, a common starting point is to add 50 µL of 1 mg/mL FITC solution per mL of protein solution.[15]
-
Incubate the reaction mixture for 2-8 hours at room temperature or overnight at 4°C, protected from light.[7][15]
-
-
Quenching the Reaction (Optional):
-
The reaction can be stopped by adding a final concentration of 50 mM NH₄Cl and incubating for 2 hours at 4°C.[15]
-
-
Purification of the Conjugate:
-
Characterization of the Conjugate:
-
Determine the protein concentration and the Degree of Labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein) and 494 nm (for FITC).[16][17]
-
The DOL can be calculated using the following formula: DOL = (A₄₉₄ × Molar Extinction Coefficient of Protein) / ((A₂₈₀ - (A₄₉₄ × 0.35)) × Molar Extinction Coefficient of FITC) Where 0.35 is a correction factor for the absorbance of FITC at 280 nm.[16][17]
-
-
Storage:
-
Store the purified conjugate at 4°C, protected from light. For long-term storage, add a cryoprotectant like glycerol (B35011) and store at -20°C or -80°C.[7]
-
Applications in Drug Development
The reaction between isothiocyanates and primary amines is a cornerstone of bioconjugation strategies in drug development, most notably in the creation of Antibody-Drug Conjugates (ADCs).[18][19] In this application, a highly potent cytotoxic drug is linked to a monoclonal antibody that specifically targets a tumor-associated antigen. The stability of the thiourea bond ensures that the cytotoxic payload remains attached to the antibody in circulation until it reaches the target cancer cell.
Simplified Workflow for Antibody-Drug Conjugate (ADC) Development using Thiourea Linkage
References
- 1. The kinetics and mechanism of aminolysis of isothiocyanates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. chimia.ch [chimia.ch]
- 5. researchgate.net [researchgate.net]
- 6. Modification of the thiourea linkage of a fluorescein-oligonucleotide conjugate to a guanidinium motif during ammonia deprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. An efficient method for FITC labelling of proteins using tandem affinity purification - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fluorescein isothiocyanate (FITC) Conjugated Antibodies | Cell Signaling Technology [cellsignal.com]
- 10. tools.thermofisher.com [tools.thermofisher.com]
- 11. ulab360.com [ulab360.com]
- 12. drmr.com [drmr.com]
- 13. FITC (Fluorescein Isothiocyanate) | AAT Bioquest [aatbio.com]
- 14. lifewp.bgu.ac.il [lifewp.bgu.ac.il]
- 15. merckmillipore.com [merckmillipore.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. Conjugation of Fluorochromes to Monoclonal Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mycenax.com [mycenax.com]
- 19. Antibody-drug conjugates: recent advances in conjugation and linker chemistries [protein-cell.net]
Applications of PEG3 Linkers in Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyethylene glycol (PEG) linkers are integral components in modern drug discovery, prized for their ability to enhance the physicochemical and pharmacokinetic properties of therapeutic molecules.[1][2] Among these, the three-unit PEG linker (PEG3) has emerged as a versatile and widely utilized tool, particularly in the design of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[3][4] The hydrophilic and flexible nature of the PEG3 linker can improve the solubility and stability of drug conjugates, reduce aggregation, and optimize the spatial orientation of the connected moieties for effective biological activity.[1][5] This document provides detailed application notes, experimental protocols, and quantitative data on the use of PEG3 linkers in drug discovery.
Core Applications of PEG3 Linkers
PEG3 linkers are primarily employed in two rapidly advancing areas of drug development:
-
Antibody-Drug Conjugates (ADCs): In ADCs, a PEG3 linker connects a potent cytotoxic payload to a monoclonal antibody, enabling targeted delivery to cancer cells.[3] The linker's properties are crucial for the ADC's stability in circulation and the efficient release of the payload within the target cell.[3] PEGylation of ADCs can lead to improved pharmacokinetics, reduced immunogenicity, and an enhanced therapeutic window.[6]
-
Proteolysis Targeting Chimeras (PROTACs): PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation.[7] The PEG3 linker connects the target-binding ligand to the E3 ligase-binding ligand.[7] The length and flexibility of the linker are critical for the formation of a stable ternary complex (target protein-PROTAC-E3 ligase), which is essential for efficient protein degradation.[8]
Data Presentation: Quantitative Impact of PEG Linkers
The inclusion and length of a PEG linker can significantly impact the performance of a drug conjugate. The following tables summarize representative quantitative data from various studies, highlighting these effects.
Table 1: In Vitro Cytotoxicity (IC50) of ADCs with Different PEGylated Linkers
| Linker Type | Payload | Target Cell Line | IC50 (nM) | Reference |
| Non-PEGylated | MMAE | HER2+ NCI-N87 | ~1.0 | [9] |
| PEG4 | MMAE | HER2+ NCI-N87 | ~4.5 | [9] |
| PEG10 | MMAE | HER2+ NCI-N87 | ~22.0 | [9] |
Note: This data, derived from a study on affibody-drug conjugates, illustrates that while increasing PEG length can decrease in vitro cytotoxicity, it can improve in vivo efficacy due to enhanced pharmacokinetics.[9]
Table 2: Impact of PEG Chain Length on In Vivo Efficacy of a Disulfide-Linked ADC
| PEG Units in Linker | Mean Tumor Volume Change (%) | Plasma Exposure (AUC) | Tumor Exposure (AUC) | Reference |
| 0 (Non-PEGylated) | -11% | Baseline | Baseline | [10] |
| 2 | -35% | Increased | Increased | [10] |
Table 3: Comparative In Vitro Degradation of BRD4 by PROTACs with Varying PEG Linker Lengths
| Linker | DC50 (nM) [BRD4 Degradation] | Dmax (% Degradation) |
| PEG3 | 50 | 85 |
| PEG4 | 25 | 95 |
| PEG5 | 15 | >98 |
| PEG6 | 30 | 90 |
Note: This synthesized data is representative of trends observed in PROTAC development, where an optimal linker length is crucial for maximal degradation efficacy.[11]
Table 4: Pharmacokinetic Properties of ADCs with Different PEG Linker Lengths
| ADC Linker | Clearance Rate (mL/hr/kg) | Plasma Half-life (t½, hours) | Reference |
| Non-PEGylated | High | Short | [12] |
| PEG4 | Moderate | Intermediate | [12] |
| PEG8 | Low | Long | [12] |
| PEG24 | Very Low | Very Long | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving PEG3 linkers in the synthesis and characterization of ADCs and PROTACs.
Protocol 1: Synthesis of a PEG3-Containing PROTAC
This protocol describes a two-step synthesis of a PROTAC using a heterobifunctional PEG3 linker with a carboxylic acid and a protected amine.
Step 1: Amide Coupling of the Target-Binding Ligand to the PEG3 Linker
-
Materials:
-
Target-binding ligand with a free amine group
-
HOOC-PEG3-NHBoc
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (Dimethylformamide)
-
-
Procedure:
-
Dissolve the amine-containing target-binding ligand (1.0 eq) and HOOC-PEG3-NHBoc (1.1 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with saturated aqueous NaHCO3 and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the product by flash column chromatography.
-
Step 2: Deprotection and Amide Coupling of the E3 Ligase Ligand
-
Materials:
-
Product from Step 1
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
E3 ligase ligand with a carboxylic acid group
-
HATU
-
DIPEA
-
Anhydrous DMF
-
-
Procedure:
-
Dissolve the product from Step 1 in a solution of 20% TFA in DCM.
-
Stir the mixture at room temperature for 1 hour to remove the Boc protecting group.
-
Concentrate the solution under reduced pressure to remove the TFA and DCM.
-
Dissolve the deprotected intermediate and the carboxylic acid-functionalized E3 ligase ligand (1.0 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq).
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction by LC-MS.
-
Purify the final PROTAC product by preparative HPLC.
-
Protocol 2: Conjugation of a PEG3 Linker to an Antibody for ADC Synthesis
This protocol outlines the conjugation of a drug-linker construct containing a PEG3 spacer to an antibody via a thiol-maleimide reaction.
Step 1: Partial Reduction of the Antibody
-
Materials:
-
Monoclonal antibody
-
Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Phosphate-buffered saline (PBS), pH 7.4
-
-
Procedure:
-
Prepare a solution of the antibody in PBS.
-
Add a controlled molar excess of TCEP or DTT (e.g., 2-5 equivalents) to partially reduce the interchain disulfide bonds.
-
Incubate the reaction at 37°C for 1-2 hours.
-
Remove the reducing agent using a desalting column equilibrated with PBS.
-
Step 2: Conjugation of the Drug-Linker to the Reduced Antibody
-
Materials:
-
Partially reduced antibody from Step 1
-
Maleimide-PEG3-Drug construct
-
PBS, pH 7.4
-
-
Procedure:
-
Immediately after purification, add a molar excess (e.g., 5-10 equivalents) of the Maleimide-PEG3-Drug construct to the reduced antibody solution.
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight, protected from light.
-
Quench the reaction by adding an excess of N-acetylcysteine.
-
Purify the resulting ADC using size-exclusion chromatography (SEC) or tangential flow filtration (TFF) to remove unconjugated drug-linker and other small molecules.
-
Protocol 3: Characterization of a PEG3-Containing PROTAC by LC-MS
-
Instrumentation:
-
High-performance liquid chromatography (HPLC) system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over a suitable time (e.g., 10-15 minutes).
-
Flow Rate: 0.3-0.5 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray ionization (ESI), positive mode.
-
Data Acquisition: Full scan MS and data-dependent MS/MS.
-
Mass Range: m/z 100-2000.
-
-
Data Analysis:
-
Confirm the molecular weight of the synthesized PROTAC from the full scan MS data.
-
Analyze the MS/MS fragmentation pattern to confirm the structure of the PROtac, including the connectivity of the target-binding ligand, PEG3 linker, and E3 ligase ligand.
-
Protocol 4: Western Blot for PROTAC-Induced Protein Degradation
-
Cell Culture and Treatment:
-
Plate cells expressing the target protein in a multi-well plate.
-
Treat the cells with varying concentrations of the PEG3-containing PROTAC for a specified time (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).[13]
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[13]
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and then incubate with a primary antibody specific for the target protein, followed by an HRP-conjugated secondary antibody.
-
Incubate the membrane with a primary antibody for a loading control (e.g., GAPDH or β-actin).
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein levels to the loading control and calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).[13]
-
Visualizations
PROTAC Mechanism of Action
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Experimental Workflow for Western Blot Analysis of PROTAC Efficacy
Caption: A typical experimental workflow for evaluating PROTAC-induced protein degradation.[13]
General Workflow for ADC Synthesis and Characterization
Caption: A generalized workflow for the synthesis and characterization of an Antibody-Drug Conjugate.
Cellular Processing of an Antibody-Drug Conjugate (ADC)
Caption: Schematic of the cellular uptake and processing of an Antibody-Drug Conjugate.[14]
References
- 1. benchchem.com [benchchem.com]
- 2. Biopharma PEG Provides PEG Derivatives Used As PROTAC Linker [clinicalresearchnewsonline.com]
- 3. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. precisepeg.com [precisepeg.com]
- 6. PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. dspace.mit.edu [dspace.mit.edu]
Troubleshooting & Optimization
Technical Support Center: Optimizing 1-isothiocyanato-PEG3-Azide Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-isothiocyanato-PEG3-azide. Here, you will find detailed protocols and recommendations to optimize your conjugation reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a heterobifunctional crosslinker.[1][2][3][4] It contains two reactive groups: an isothiocyanate (-N=C=S) and an azide (B81097) (-N3), connected by a hydrophilic 3-unit polyethylene (B3416737) glycol (PEG) spacer.[5][6] The isothiocyanate group reacts with primary amines, such as those on the surface of proteins (e.g., lysine (B10760008) residues), to form a stable thiourea (B124793) bond.[7][8] The azide group can be used in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC), to conjugate with molecules containing alkyne groups.[2] This linker is commonly used in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and for the PEGylation of biomolecules to improve their solubility and pharmacokinetic properties.[2]
Q2: What are the optimal pH conditions for reacting the isothiocyanate group with a primary amine?
A2: The optimal pH for the reaction of an isothiocyanate with a primary amine is typically in the range of 8.5 to 9.5.[8][9] In this pH range, the primary amine is sufficiently deprotonated and thus more nucleophilic, leading to a more efficient reaction.[8] Reaction at a lower pH can significantly slow down the conjugation, while a much higher pH can accelerate the hydrolysis of the isothiocyanate group, reducing the overall yield.[9]
Q3: What solvents are recommended for dissolving this compound?
A3: this compound should be dissolved in an anhydrous organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) immediately before use to prepare a stock solution.[9] The hydrophilic PEG spacer enhances the solubility of the molecule in aqueous media, but it is important to minimize the concentration of the organic solvent in the final reaction mixture to avoid denaturation of proteins.[9]
Q4: How should I store this compound?
A4: The solid form of this compound should be stored at -20°C in a desiccator to protect it from moisture. Stock solutions in anhydrous DMSO or DMF can be stored for a short period at -20°C, but fresh preparation is always recommended to avoid degradation due to residual moisture.
Q5: Is the azide group stable during the isothiocyanate-amine reaction?
A5: Generally, the azide functional group is stable under the conditions required for the isothiocyanate-amine conjugation (pH 8.5-9.5, room temperature).[10] Alkyl azides are robust and do not typically react with amines or undergo degradation under these relatively mild, basic conditions. However, it is important to avoid reducing agents, phosphines, and certain metal catalysts (other than those used for click chemistry) that can react with the azide group.[10]
Experimental Protocols
General Protocol for Protein Conjugation
This protocol provides a starting point for the conjugation of this compound to a protein containing accessible primary amines.
Materials:
-
Protein solution (1-10 mg/mL in amine-free buffer)
-
This compound
-
Anhydrous DMSO or DMF
-
Conjugation Buffer: 0.1 M sodium bicarbonate or sodium carbonate buffer, pH 9.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine
-
Purification column (e.g., size-exclusion or ion-exchange chromatography)
Procedure:
-
Buffer Exchange: Ensure the protein is in an amine-free buffer (e.g., PBS). If necessary, perform dialysis or use a desalting column.
-
Prepare Linker Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 1-10 mg/mL.
-
Set up the Reaction: Adjust the pH of the protein solution to 9.0 using the conjugation buffer. Slowly add the desired molar excess of the linker stock solution to the protein solution while gently stirring. A starting point is a 10-fold molar excess of the linker over the protein.[9]
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C. The optimal time and temperature may need to be determined empirically.[11]
-
Quench the Reaction: Add the quenching buffer to a final concentration of 50-100 mM to consume any unreacted isothiocyanate. Incubate for 30 minutes at room temperature.
-
Purification: Purify the conjugate to remove excess linker and unreacted protein using an appropriate chromatography method such as size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX).[12][]
Reaction Workflow Diagram
Caption: Workflow for protein conjugation with this compound.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Conjugation Efficiency | 1. Incorrect pH: The pH of the reaction buffer is too low, resulting in protonated and less reactive amines. | 1. Ensure the reaction buffer pH is between 8.5 and 9.5.[8][9] |
| 2. Hydrolyzed Linker: The isothiocyanate group has been hydrolyzed by moisture. | 2. Use anhydrous DMSO or DMF to prepare the linker stock solution immediately before use. Store the solid linker in a desiccator. | |
| 3. Insufficient Molar Ratio: The molar excess of the linker is too low. | 3. Increase the molar ratio of the linker to the protein. A titration experiment can help determine the optimal ratio.[9] | |
| 4. Presence of Competing Amines: The protein buffer contains primary amines (e.g., Tris, glycine). | 4. Dialyze the protein into an amine-free buffer like PBS before the reaction. | |
| Protein Precipitation | 1. High Concentration of Organic Solvent: The volume of DMSO or DMF added to the reaction is too high. | 1. Minimize the volume of the organic solvent by preparing a more concentrated stock solution of the linker. |
| 2. Over-labeling: A high degree of conjugation can alter the protein's solubility. | 2. Reduce the molar excess of the linker or decrease the reaction time. | |
| 3. Protein Instability: The protein is not stable at the alkaline pH required for the reaction. | 3. Perform the reaction at a lower temperature (e.g., 4°C) or for a shorter duration. Consider if a slightly lower pH (e.g., 8.5) provides a compromise between reactivity and stability. | |
| Loss of Azide Reactivity | 1. Presence of Reducing Agents: The reaction buffer contains reducing agents that can reduce the azide group. | 1. Ensure all buffers are free from reducing agents like DTT or TCEP. |
| 2. Incompatible Reagents: Other reagents in the mixture are reacting with the azide. | 2. Review all components of the reaction mixture for compatibility with azides. | |
| Difficulty in Purification | 1. Similar Properties of Reactants and Products: The unreacted protein and the conjugate have similar sizes or charges. | 1. For purification, ion-exchange chromatography (IEX) is often more effective than size-exclusion chromatography (SEC) at separating species with different degrees of PEGylation, as the PEG chain can shield charges on the protein surface.[12][] |
| 2. Excess Linker: A large excess of the linker was used. | 2. Optimize the molar ratio of the linker to minimize the amount of unreacted linker that needs to be removed. |
Troubleshooting Logic Diagram
Caption: A decision tree for troubleshooting common issues.
Quantitative Data Summary
| Parameter | Recommended Range/Value | Notes |
| Reaction pH | 8.5 - 9.5 | Optimal for deprotonation of primary amines.[8][9] |
| Reaction Temperature | 4°C - 25°C | Lower temperatures can be used for longer incubations to minimize protein degradation, while room temperature increases the reaction rate.[9][11] |
| Molar Ratio (Linker:Protein) | 5:1 to 20:1 | Highly dependent on the number of accessible amines on the protein and the desired degree of labeling.[9] |
| Reaction Time | 1 - 24 hours | Shorter times at room temperature, longer times at 4°C. Monitor reaction progress to determine the optimum time.[11] |
| Linker Stock Solution Concentration | 1 - 10 mg/mL in anhydrous DMSO or DMF | Prepare fresh to avoid hydrolysis.[9] |
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | 1310686-23-7 [amp.chemicalbook.com]
- 3. This compound, CAS 1310686-23-7 | AxisPharm [axispharm.com]
- 4. This compound | 1310686-23-7 | KCC68623 [biosynth.com]
- 5. This compound|COA [dcchemicals.com]
- 6. biocompare.com [biocompare.com]
- 7. researchgate.net [researchgate.net]
- 8. Introduction to Amine Modification—Section 1.1 | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. benchchem.com [benchchem.com]
- 10. reddit.com [reddit.com]
- 11. What are the factors that can affect dextran-FITC conjugation? | AAT Bioquest [aatbio.com]
- 12. biopharminternational.com [biopharminternational.com]
troubleshooting failed bioconjugation with 1-isothiocyanato-PEG3-Azide
Welcome to the technical support center for bioconjugation using 1-isothiocyanato-PEG3-Azide. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals successfully perform their conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary reactive target of the isothiocyanate group on a protein?
The isothiocyanate group primarily reacts with nucleophilic groups on proteins, most commonly the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group.[1] It can also react with the thiol group of cysteine residues.[2][3] The reaction with primary amines results in a stable thiourea (B124793) bond, while the reaction with a thiol group forms a dithiocarbamate (B8719985) linkage, which can be less stable under certain conditions.[4][5]
Q2: How does pH affect the conjugation reaction?
The pH of the reaction buffer is a critical parameter that dictates the selectivity and efficiency of the conjugation. The reactivity of the target amino acid residues is pH-dependent.
-
For targeting lysine residues (amines): An alkaline pH range of 8.5 to 9.5 is generally optimal.[1][6] In this range, the amine groups are sufficiently deprotonated and thus more nucleophilic.
-
For targeting cysteine residues (thiols): A pH range of 6.5 to 8.0 is preferred.[2][3] In this range, the thiol group is more reactive than the protonated amine groups of lysine.
Q3: What are the azide (B81097) and PEG components of the linker for?
The this compound is a heterobifunctional linker with distinct roles for each component:
-
PEG3 (Polyethylene Glycol): The short, hydrophilic PEG spacer increases the solubility of the linker and the resulting conjugate in aqueous buffers.[7][8]
-
Azide (-N3): The azide group is a versatile functional handle for subsequent "click chemistry" reactions.[7][9] It can be used for copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) to attach other molecules, such as fluorescent dyes, drugs, or biomolecules.[10][11][12]
Q4: How should I store and handle this compound?
Proper storage and handling are crucial to maintain the reactivity of the isothiocyanate group.
-
Storage: The compound should be stored in a cool, dark, and dry environment, such as at -20°C, and protected from moisture.[6][13] It is advisable to aliquot the reagent to avoid repeated freeze-thaw cycles and moisture contamination.[4]
-
Handling: Before use, allow the vial to equilibrate to room temperature for at least an hour before opening.[7] This prevents condensation of moisture, which can hydrolyze the isothiocyanate group.[6] Stock solutions should ideally be prepared fresh for each experiment.[7] If storage is necessary, aliquots can be stored at -20°C for up to one month.[7]
Troubleshooting Guide
Low or No Conjugation Yield
If you are experiencing low or no yield of your desired bioconjugate, consider the following potential causes and solutions.
| Potential Cause | Recommended Solution |
| Incorrect Reaction pH | Verify the pH of your reaction buffer. For targeting amines, the optimal pH is typically 8.5-9.5.[1][6] For thiols, a pH of 6.5-8.0 is recommended.[2][3] |
| Hydrolysis of Isothiocyanate | Use freshly prepared stock solutions of the linker. Ensure the linker is stored under desiccated conditions.[6] Minimize the time the linker is in an aqueous solution before reacting with the protein. |
| Presence of Competing Nucleophiles | Avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, as they will compete with the target protein for the isothiocyanate.[4][6] Use buffers like phosphate-buffered saline (PBS) or carbonate/bicarbonate buffer. |
| Insufficient Molar Excess of Linker | Increase the molar ratio of the this compound linker to your protein. A 10 to 20-fold molar excess is a common starting point, but this may require optimization.[6] |
| Low Nucleophilicity of the Target Amine | For sterically hindered or less reactive amines, you can try increasing the reaction temperature or prolonging the reaction time.[13] However, be mindful of your protein's stability under these conditions. |
Protein Precipitation During Conjugation
Protein aggregation or precipitation during the reaction can lead to significant loss of material.
| Potential Cause | Recommended Solution |
| High Concentration of Organic Solvent | The linker is often dissolved in an organic solvent like DMSO or DMF. Minimize the volume of the organic solvent added to the aqueous protein solution (typically <10% v/v).[3] Add the linker solution slowly to the protein solution while gently stirring.[6] |
| High Degree of Labeling | Attaching too many linker molecules can alter the protein's surface properties and lead to aggregation.[6] Reduce the molar excess of the linker in the reaction. |
| Protein Instability | Confirm that your protein is stable at the chosen reaction pH and temperature. Perform a control experiment without the linker to check for protein precipitation under the reaction conditions.[6] |
Experimental Protocols
General Protocol for Protein Conjugation with this compound
This protocol provides a general workflow for conjugating the linker to a protein via its primary amines.
-
Protein Preparation:
-
Dissolve or dialyze your protein into an amine-free buffer at the desired pH (e.g., 0.1 M sodium bicarbonate buffer, pH 8.5-9.0).
-
Adjust the protein concentration to 1-10 mg/mL.
-
-
Linker Stock Solution Preparation:
-
Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 1-10 mg/mL.
-
-
Conjugation Reaction:
-
Slowly add the desired molar excess of the linker stock solution to the protein solution while gently stirring.
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight. The optimal time and temperature may need to be determined empirically.
-
-
Purification:
-
Remove the excess, unreacted linker and byproducts using dialysis, size-exclusion chromatography (SEC), or tangential flow filtration (TFF). The purification method will depend on the scale of your reaction and the properties of your protein.
-
-
Characterization:
-
Confirm the successful conjugation and determine the degree of labeling using techniques such as MALDI-TOF mass spectrometry, SDS-PAGE, or UV-Vis spectroscopy (if the conjugate has a chromophore).
-
Visual Guides
Caption: General experimental workflow for bioconjugation.
Caption: Troubleshooting flowchart for failed bioconjugation reactions.
References
- 1. Introduction to Amine Modification—Section 1.1 | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. Cysteine specific bioconjugation with benzyl isothiocyanates - RSC Advances (RSC Publishing) DOI:10.1039/D0RA02934C [pubs.rsc.org]
- 3. Chemical Conjugation Strategies for the Development of Protein-Based Subunit Nanovaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. This compound|COA [dcchemicals.com]
- 8. This compound - CD Bioparticles [cd-bioparticles.net]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: 1-isothiocyanato-PEG3-Azide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability and use of 1-isothiocyanato-PEG3-Azide in solution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a heterobifunctional crosslinker. It contains two reactive groups: an isothiocyanate (-N=C=S) and an azide (B81097) (-N3), connected by a hydrophilic 3-unit polyethylene (B3416737) glycol (PEG) spacer.[1][2][3] The isothiocyanate group readily reacts with primary amines on biomolecules to form a stable thiourea (B124793) bond.[2] The azide group is used in "click chemistry," specifically the copper-catalyzed or strain-promoted alkyne-azide cycloaddition, to attach the molecule to an alkyne-containing partner.[1][2] The PEG linker enhances water solubility.[1][2][4]
Q2: What are the recommended storage conditions for this compound?
A2: For long-term stability, this compound should be stored at -20°C.[1][2][4][5]
Q3: How should I prepare and store stock solutions of this compound?
A3: It is highly recommended to prepare and use solutions on the same day. If you need to make stock solutions in advance, they should be stored as aliquots in tightly sealed vials at -20°C and are generally usable for up to one month.[4] Before use, allow the product to equilibrate to room temperature for at least one hour prior to opening the vial.[4]
Q4: What solvents are suitable for dissolving this compound?
A4: The hydrophilic PEG spacer increases the solubility of this compound in aqueous media.[1][2][4] For reactions, aprotic polar solvents like DMSO or DMF are often used, especially for the azide "click" reaction, as they can enhance the nucleophilicity of the azide ion.[6]
Q5: What factors can affect the stability of the isothiocyanate group in my experiments?
A5: The isothiocyanate group is susceptible to degradation, particularly in aqueous solutions. The stability is influenced by:
-
pH: Reactivity and degradation increase with higher pH.[7] The reaction with amines is favored at a more alkaline pH (9-11), while reaction with thiols is favored at a more neutral pH (6-8).[8]
-
Temperature: Higher temperatures can accelerate degradation.[7]
-
Nucleophiles: The electrophilic isothiocyanate group can react with various nucleophiles, including water, amines, and thiols.[9]
-
Buffers: Degradation can be more rapid in some buffers compared to deionized water.[7]
Q6: How stable is the azide functional group?
A6: Organic azides can be energetic and sensitive to heat and shock.[10][11][12] However, the stability of this compound is generally sufficient for typical laboratory use when handled correctly. Its carbon-to-nitrogen ratio (C/N = 2.25) suggests it can be isolated and stored, but should be kept at low temperatures.[10] Avoid mixing with strong acids, heavy metals, and halogenated solvents.[10][11] Be aware that some common reducing agents like TCEP and DTT can reduce the azide group.[13]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no conjugation efficiency via the isothiocyanate group. | Degradation of the isothiocyanate group. The compound may have been stored improperly or exposed to harsh conditions (e.g., high pH, high temperature) for an extended period.[7] | Use a fresh aliquot of this compound. Optimize reaction pH; for reaction with amines, a pH of 9-11 is generally preferred.[8] Minimize reaction time and temperature where possible. |
| Presence of competing nucleophiles. Other primary amines or thiols in the reaction mixture can compete for the isothiocyanate group. | Purify the target molecule to remove competing nucleophiles. Adjust the pH to favor the desired reaction (pH 9-11 for amines, pH 6-8 for thiols).[8] | |
| Low or no yield in the "click chemistry" reaction. | Reduction of the azide group. The azide may have been unintentionally reduced by other reagents in the reaction mixture, such as TCEP or DTT.[13] | Ensure that no reducing agents incompatible with azides are present in the reaction buffer. If a reduction step is necessary, perform it prior to introducing the azide-containing compound, followed by purification. |
| Incompatible solvent. The choice of solvent can influence the efficiency of the click reaction. | For copper-catalyzed click reactions, aprotic polar solvents like DMSO or DMF are often effective.[6] | |
| Unexpected side products are observed. | Hydrolysis of the isothiocyanate group. In aqueous solutions, the isothiocyanate group can hydrolyze, especially at elevated temperatures and pH.[7][9] | Perform reactions in anhydrous solvents if possible, or minimize the time the compound spends in aqueous solution. Control the pH of the reaction mixture. |
| Reaction of isothiocyanate with buffer components. Some buffers containing primary amines (e.g., Tris) can react with the isothiocyanate group. | Use a non-amine-containing buffer such as PBS or HEPES. | |
| Precipitation of the compound from solution. | Low solubility in the chosen solvent system. Although the PEG linker enhances water solubility, high concentrations may still lead to precipitation in certain buffers. | Try a different solvent or a co-solvent system. Ensure the compound is fully dissolved before starting the reaction. |
Data Summary
Factors Influencing the Stability of Functional Groups in this compound
| Functional Group | Factor | Effect on Stability | Reference |
| Isothiocyanate | pH | Increased pH leads to higher reactivity and faster degradation. | [7] |
| Temperature | Higher temperatures accelerate degradation. | [7] | |
| Nucleophiles (e.g., H₂O, amines, thiols) | Reacts with nucleophiles, leading to consumption of the functional group. | [9] | |
| Buffers | Degradation can be more rapid in certain buffers compared to pure water. | [7] | |
| Azide | Heat/Shock | Can be sensitive to heat and shock. | [10][11][12] |
| Strong Acids | Can form highly toxic and explosive hydrazoic acid. | [11] | |
| Heavy Metals | Can form highly unstable and explosive metal azides. | [11] | |
| Reducing Agents (e.g., TCEP, DTT) | Can be reduced to a primary amine. | [13] | |
| Halogenated Solvents | Should be avoided as they can form explosive products. | [10][11] |
Experimental Protocols
Protocol: General Procedure for Assessing the Stability of this compound in an Aqueous Buffer
This protocol outlines a general method to evaluate the stability of the isothiocyanate group over time in a specific buffer.
-
Preparation of Solutions:
-
Prepare the desired aqueous buffer (e.g., PBS, pH 7.4). Ensure the buffer does not contain primary amines.
-
Prepare a stock solution of this compound in an appropriate organic solvent (e.g., DMSO).
-
-
Incubation:
-
Add a known amount of the this compound stock solution to the aqueous buffer to achieve the final desired concentration.
-
Incubate the solution at a controlled temperature (e.g., room temperature or 37°C).
-
-
Time-Point Sampling:
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
-
Quenching and Analysis:
-
Immediately quench the reactivity of the remaining isothiocyanate in the aliquot by adding a primary amine-containing compound in excess (e.g., butylamine) to form a stable thiourea derivative.
-
Analyze the samples by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to quantify the amount of the thiourea derivative formed.
-
-
Data Interpretation:
-
The decrease in the amount of the formed thiourea derivative over time corresponds to the degradation of the isothiocyanate group in the aqueous buffer.
-
Visualizations
Caption: Workflow for assessing the stability of the isothiocyanate group.
Caption: Key factors influencing the stability of the isothiocyanate group.
References
- 1. This compound - CD Bioparticles [cd-bioparticles.net]
- 2. This compound, CAS 1310686-23-7 | AxisPharm [axispharm.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound|COA [dcchemicals.com]
- 5. 1-isothiocyanato-PEG3-Azide_1310686-23-7_新研博美 [xinyanbm.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 11. safety.pitt.edu [safety.pitt.edu]
- 12. safety.fsu.edu [safety.fsu.edu]
- 13. researchgate.net [researchgate.net]
Technical Support Center: 1-isothiocyanato-PEG3-Azide in Click Chemistry
Welcome to the technical support center for 1-isothiocyanato-PEG3-Azide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving reaction yields and troubleshooting common issues encountered during its use in click chemistry.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a heterobifunctional linker molecule. It contains two reactive groups: an isothiocyanate and an azide (B81097), connected by a hydrophilic 3-unit polyethylene (B3416737) glycol (PEG) spacer.[1][]
-
Isothiocyanate group: Reacts with primary amines, for example, on proteins or other biomolecules, to form a stable thiourea (B124793) linkage.[3]
-
Azide group: Participates in "click chemistry" reactions, most commonly the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to react with terminal alkynes, or in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with strained cyclooctynes like DBCO or BCN.[4]
-
PEG3 spacer: The polyethylene glycol linker increases the solubility of the molecule in aqueous buffers and provides spacing between the conjugated molecules.[1][5]
This linker is frequently used in bioconjugation, such as linking small molecules to proteins, and in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[4]
Q2: What is the difference between Copper-Catalyzed (CuAAC) and Strain-Promoted (SPAAC) click chemistry when using this linker?
The key difference lies in the requirement of a copper catalyst.
-
CuAAC: This reaction requires a Cu(I) catalyst to proceed at a significant rate.[1][6] The Cu(I) is typically generated in situ from a Cu(II) salt (like CuSO₄) using a reducing agent such as sodium ascorbate (B8700270).[7] This method is known for its high yields and fast reaction rates.[8]
-
SPAAC: This is a copper-free click chemistry method. It utilizes a strained cyclooctyne (B158145) (e.g., DBCO) that reacts with the azide group without the need for a catalyst.[9] The reaction is driven by the release of ring strain in the cyclooctyne. SPAAC is particularly useful in biological systems where the toxicity of copper is a concern.[9]
Q3: Can the isothiocyanate group interfere with the click chemistry reaction?
The isothiocyanate and azide groups are generally orthogonal, meaning they react selectively with their respective partners (amines and alkynes/cyclooctynes) without significant cross-reactivity under standard click chemistry conditions. However, it is crucial to consider the stability of the isothiocyanate group under the chosen reaction conditions, especially pH. Isothiocyanates are most reactive with amines at a slightly alkaline pH (around 8-9).[3]
Q4: What are the best practices for storing this compound?
To ensure the stability and reactivity of this compound, it should be stored in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from moisture and air. For long-term storage, keeping it at -20°C is recommended. Before use, allow the reagent to warm to room temperature in a desiccator to prevent condensation.
Troubleshooting Guide
Low yields in click chemistry reactions can be frustrating. This guide addresses common problems and provides systematic solutions.
Problem 1: Low or No Product Formation in CuAAC Reaction
| Potential Cause | Recommended Solution |
| Oxidation of Cu(I) catalyst | The active catalyst is Cu(I), which can be easily oxidized to the inactive Cu(II) state by dissolved oxygen.[7] Solutions: 1) Degas all buffers and solvents by sparging with an inert gas (argon or nitrogen) before the reaction. 2) Always use freshly prepared sodium ascorbate solution as it degrades over time.[10] 3) Consider using a stabilizing ligand for Cu(I), such as THPTA (water-soluble) or TBTA, which protects the copper from oxidation and can accelerate the reaction.[7][11] |
| Inactive Sodium Ascorbate | Sodium ascorbate is the reducing agent responsible for generating Cu(I) from Cu(II). If it is old or has been improperly stored, it may be oxidized and inactive. A brownish color indicates oxidation. Solution: Prepare a fresh solution of sodium ascorbate in deoxygenated water immediately before setting up the reaction.[10] |
| Incorrect Order of Reagent Addition | The order of addition can be critical. Premature reduction of Cu(II) before complexation with a ligand can lead to precipitation. Solution: A recommended order is to first mix the alkyne and azide components, then add a pre-mixed solution of the copper salt and the stabilizing ligand, and finally initiate the reaction by adding the sodium ascorbate.[4] |
| Poor Solubility of Reactants | If your alkyne-containing molecule is not soluble in the aqueous reaction buffer, this can significantly slow down the reaction. Solution: Add a co-solvent such as DMSO, DMF, or t-butanol to improve solubility. A common solvent system is a mixture of water and t-butanol.[11] |
| Sub-optimal pH | CuAAC reactions are generally robust over a pH range of 4-12.[6] However, very acidic conditions can lead to protonation of the triazole product and affect catalyst activity. For bioconjugation, a pH of 7-8 is typical. |
Problem 2: Side Reactions or Degradation of Starting Materials
| Potential Cause | Recommended Solution |
| Hydrolysis of Isothiocyanate Group | The isothiocyanate group can be susceptible to hydrolysis, especially at extreme pH values or during long reaction times in aqueous buffers. Solution: Perform the conjugation involving the isothiocyanate group at a suitable pH (typically 7.5-8.5) and as efficiently as possible. It is often recommended to perform the click chemistry reaction first, followed by the reaction of the isothiocyanate group. |
| Reaction of Azide with Reducing Agents | Some reducing agents, like TCEP, can reduce azides.[12] Solution: If a reducing agent is needed for other functional groups in your molecule (e.g., reducing disulfide bonds), use DTT instead of TCEP, as DTT is more compatible with azides.[12] |
| Copper-Mediated Damage to Biomolecules | In bioconjugation, copper ions can cause oxidative damage to proteins or DNA, especially in the presence of a reducing agent.[1][13] Solution: Use a copper-stabilizing ligand like THPTA, which chelates the copper and reduces its toxicity.[7][14] Alternatively, for sensitive biological systems, switch to a copper-free SPAAC reaction.[9] |
Problem 3: Difficulty in Product Purification
| Potential Cause | Recommended Solution |
| PEG-related Purification Challenges | The PEG linker can cause products to streak on silica (B1680970) gel chromatography and can make separation from starting materials difficult due to similar polarities.[] Solution: 1) Size Exclusion Chromatography (SEC): This is often effective for separating the larger PEGylated product from smaller unreacted molecules.[] 2) Reverse-Phase HPLC (RP-HPLC): This is a powerful technique for purifying PEGylated products, often providing high resolution.[][16] 3) Ion Exchange Chromatography (IEX): If your molecule has a net charge, IEX can be used to separate the product based on charge differences.[] |
| Removal of Copper Catalyst | Residual copper can be difficult to remove and may interfere with downstream applications. Solution: Use a copper chelating agent during workup. For biomolecules, purification methods like dialysis, tangential flow filtration, or size exclusion chromatography are effective at removing the copper catalyst and other small molecule reagents. |
Experimental Protocols
General Protocol for CuAAC with this compound
This protocol is a starting point and should be optimized for your specific substrates.
1. Stock Solution Preparation:
-
Alkyne Substrate: Prepare a 10 mM stock solution in a suitable solvent (e.g., DMSO, DMF, or water).
-
This compound: Prepare a 10 mM stock solution in DMSO.
-
Copper(II) Sulfate (CuSO₄): Prepare a 20 mM stock solution in deoxygenated water.
-
THPTA (ligand): Prepare a 100 mM stock solution in deoxygenated water.
-
Sodium Ascorbate: Prepare a 100 mM stock solution in deoxygenated water. This must be made fresh immediately before use.
2. Reaction Setup (for a 100 µL final volume):
-
In a microcentrifuge tube, combine:
-
10 µL of 10 mM Alkyne Substrate (final concentration: 1 mM)
-
10 µL of 10 mM this compound (final concentration: 1 mM)
-
Buffer (e.g., PBS, pH 7.4) to bring the volume to 70 µL.
-
-
In a separate tube, prepare the catalyst solution by mixing:
-
5 µL of 20 mM CuSO₄
-
5 µL of 100 mM THPTA
-
Let this mixture stand for 2-3 minutes to allow for complex formation.
-
-
Add the 10 µL of the catalyst solution to the reaction mixture containing the alkyne and azide.
-
Initiate the reaction by adding 10 µL of the freshly prepared 100 mM sodium ascorbate solution.
-
Mix gently by pipetting or brief vortexing.
3. Reaction Conditions:
-
Incubate the reaction at room temperature for 1-4 hours. The reaction progress can be monitored by LC-MS or HPLC.
4. Purification:
-
The purification method will depend on the nature of your product. For small molecules, RP-HPLC is often suitable. For proteins, size exclusion chromatography or dialysis can be used to remove excess reagents and the catalyst.
Data Presentation
Table 1: Factors Influencing CuAAC Reaction Yield
| Parameter | Condition | Expected Impact on Yield | Rationale |
| Catalyst Loading | 0.1 - 5 mol% | Increasing catalyst loading can improve yield, but excessive copper can lead to side reactions. | Higher catalyst concentration increases the reaction rate. |
| Temperature | 25°C - 60°C | Higher temperatures can increase the reaction rate and yield, especially for sterically hindered substrates.[17] | Provides more energy to overcome the activation barrier. |
| Ligand:Copper Ratio | 2:1 to 5:1 | A ratio of 2:1 (Ligand:Cu) is often sufficient. Higher ratios (e.g., 5:1) can further protect biomolecules from oxidative damage.[4] | The ligand stabilizes the active Cu(I) state and prevents side reactions. |
| Reducing Agent | Fresh vs. Old Sodium Ascorbate | Using fresh sodium ascorbate is critical for high yields. | Oxidized sodium ascorbate cannot efficiently reduce Cu(II) to Cu(I). |
| Oxygen | Degassed vs. Non-degassed Solvents | Degassing solvents significantly improves yield. | Oxygen deactivates the Cu(I) catalyst by oxidizing it to Cu(II). |
Visualizations
Caption: Experimental workflow for a typical CuAAC reaction.
Caption: Decision tree for troubleshooting low yields in CuAAC reactions.
References
- 1. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Click Chemistry [organic-chemistry.org]
- 7. broadpharm.com [broadpharm.com]
- 8. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enantioselective Copper Catalyzed Alkyne–Azide Cycloaddition by Dynamic Kinetic Resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 10. interchim.fr [interchim.fr]
- 11. A Click Chemistry Approach to Identify Protein Targets of Cancer Chemopreventive Phenethyl Isothiocyanate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparative Study of Click Handle Stability in Common Ligation Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and Operating Optimization of the PEG Conjugate via CuAAC in scCO2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. confluore.com [confluore.com]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
Technical Support Center: Preventing Aggregation During PEGylation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing protein aggregation during the PEGylation process.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of protein aggregation during PEGylation?
Protein aggregation during PEGylation is a multifaceted issue that can arise from several factors:
-
Intermolecular Cross-linking: Bifunctional PEG reagents can link multiple protein molecules together, leading to the formation of large aggregates.[1]
-
High Protein Concentration: When protein molecules are in close proximity at high concentrations, the likelihood of intermolecular interactions and aggregation increases.[1][2]
-
Suboptimal Reaction Conditions: Factors such as pH, temperature, and buffer composition can affect protein stability. Deviations from the optimal range for a specific protein can lead to the exposure of hydrophobic regions, promoting aggregation.[1]
-
PEG-Protein Interactions: While PEG is generally a protein stabilizer, interactions between the PEG polymer and the protein surface can sometimes induce conformational changes that favor aggregation. The length of the PEG chain can influence these interactions.[1]
-
Poor Reagent Quality: Impurities or a high percentage of diol in a monofunctional PEG reagent can cause unintended cross-linking.[1]
Q2: How can I detect and quantify protein aggregation?
Several analytical techniques can be employed to detect and quantify protein aggregation:
-
Size Exclusion Chromatography (SEC): This technique separates molecules based on their size. Aggregates will elute earlier than the monomeric PEGylated protein.[1][3][4]
-
Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution and is effective in detecting the presence of larger aggregates.[1]
-
Sodium Dodoecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): Under non-reducing conditions, SDS-PAGE can reveal high-molecular-weight species that correspond to cross-linked protein aggregates.[1][5]
-
Mass Spectrometry (MS): Techniques like MALDI-TOF MS can identify the molecular weight of the PEGylated protein and detect the presence of multimers.[1]
-
Turbidity Measurements: A simple method to assess the extent of aggregation is by measuring the turbidity of the solution, as aggregates will scatter light and increase the optical density.[1][6]
Troubleshooting Guide
Problem: Significant precipitation or aggregation is observed during the PEGylation reaction.
Here is a step-by-step guide to troubleshoot and mitigate protein aggregation.
Step 1: Optimization of Reaction Conditions
The initial step in troubleshooting is to systematically assess and optimize the reaction conditions.
-
Protein Concentration: Test a range of protein concentrations (e.g., 0.5, 1, 2, 5 mg/mL).[1]
-
PEG:Protein Molar Ratio: Evaluate different molar excesses of PEG (e.g., 1:1, 5:1, 10:1, 20:1).[1]
-
pH: Screen a range of pH values around the protein's isoelectric point (pI) and its optimal stability pH (e.g., pH 6.0, 7.0, 7.4, 8.0).[1] PEGylation at a pH below 7 can sometimes increase selectivity for the N-terminus.[7]
-
Temperature: Conduct the reaction at different temperatures (e.g., 4°C, room temperature).[1] Performing the reaction at 4°C can slow down the reaction rate.[1]
Data Presentation
Table 1: Recommended Starting Conditions for PEGylation Screening to Minimize Aggregation
| Parameter | Recommended Range | Rationale |
| Protein Concentration | 0.5 - 5 mg/mL | Lower concentrations reduce the likelihood of intermolecular interactions.[1] |
| PEG:Protein Molar Ratio | 1:1 to 20:1 | Optimization is crucial; excess PEG can sometimes lead to aggregation.[1] |
| pH | 6.0 - 8.0 | Operate within the protein's optimal stability range to avoid unfolding.[1] |
| Temperature | 4°C to Room Temperature | Lower temperatures slow the reaction rate, potentially reducing aggregation.[1] |
Step 2: Incorporate Stabilizing Excipients
If optimizing the primary reaction conditions is not sufficient, adding stabilizing excipients to the reaction buffer can help prevent aggregation.
-
Sugars and Polyols: Sucrose, trehalose, sorbitol, and glycerol (B35011) can act as protein stabilizers.[1]
-
Amino Acids: Arginine and glycine (B1666218) are known to suppress protein aggregation.[1]
-
Surfactants: Low concentrations of non-ionic surfactants like Polysorbate 20 or Polysorbate 80 can prevent surface-induced aggregation.[1]
Table 2: Common Stabilizing Excipients to Reduce Aggregation
| Excipient | Typical Concentration | Mechanism of Action |
| Sucrose | 5-10% (w/v) | Preferential exclusion, increases protein stability.[1] |
| Arginine | 50-100 mM | Suppresses non-specific protein-protein interactions.[1] |
| Polysorbate 20 | 0.01-0.05% (v/v) | Reduces surface tension and prevents adsorption.[1] |
Step 3: Control the Reaction Rate
A slower, more controlled reaction can favor intramolecular modification over intermolecular cross-linking.
-
Lower the Temperature: Performing the reaction at 4°C will decrease the reaction rate.[1]
-
Stepwise Addition of PEG: Instead of adding the entire volume of activated PEG at once, add it in smaller portions over a period of time.[1]
Step 4: Consider Alternative PEGylation Strategies
If aggregation remains an issue, it may be necessary to explore alternative strategies that do not rely on bifunctional linkers.[1] Site-specific PEGylation can offer better control and reduce aggregation.[8]
Mandatory Visualization
Caption: Factors contributing to aggregation and corresponding preventative measures.
Caption: A typical experimental workflow for protein PEGylation.
Experimental Protocols
Protocol 1: Small-Scale Screening for Optimal PEGylation Conditions
Objective: To identify the optimal protein concentration, PEG:protein molar ratio, pH, and temperature to minimize aggregation.
Materials:
-
Protein stock solution (e.g., 10 mg/mL in a suitable buffer)
-
Activated PEG stock solution (e.g., 100 mg/mL in the reaction buffer)
-
Reaction buffers with varying pH (e.g., pH 6.0, 7.0, 7.4, 8.0)
-
96-well plate or microcentrifuge tubes
Procedure:
-
Prepare a Screening Matrix: Set up a series of small-scale reactions (e.g., 50-100 µL) in a 96-well plate or microcentrifuge tubes. Vary one parameter at a time while keeping others constant.
-
Vary Protein Concentration: Test a range of concentrations (e.g., 0.5, 1, 2, 5 mg/mL).[1]
-
Vary PEG:Protein Molar Ratio: Evaluate different molar excesses of PEG (e.g., 1:1, 5:1, 10:1, 20:1).[1]
-
Vary pH: Screen a range of pH values.[1]
-
Vary Temperature: Conduct the reactions at different temperatures (e.g., 4°C, room temperature).[1]
-
Incubation: Incubate the reactions for a set period (e.g., 2-4 hours or overnight) with gentle mixing.[1]
-
Analysis: Analyze the extent of aggregation in each reaction using methods such as turbidity measurement, SDS-PAGE, or a quick assessment by centrifugation to look for a pellet.[1]
Protocol 2: Detection of Aggregation using Size Exclusion Chromatography (SEC)
Objective: To separate and quantify aggregates from monomeric PEGylated protein.
Methodology:
-
System Preparation: Equilibrate an SEC column with a suitable mobile phase (e.g., phosphate-buffered saline).
-
Sample Preparation: Dilute the PEGylation reaction mixture in the mobile phase.
-
Injection: Inject the sample onto the SEC column.
-
Elution: Monitor the elution profile using a UV detector (e.g., at 280 nm).
-
Data Analysis: Aggregates, being larger, will have a shorter retention time and elute before the monomeric PEGylated protein.[1][3] The area under each peak can be used to quantify the relative amounts of aggregate and monomer.
Protocol 3: Analysis of Aggregates by Dynamic Light Scattering (DLS)
Objective: To determine the size distribution of particles in the PEGylation reaction mixture.
Methodology:
-
Sample Preparation: Transfer a small volume of the reaction mixture into a clean cuvette. Dilution may be necessary to be within the instrument's optimal concentration range.
-
Instrument Setup: Set the parameters on the DLS instrument, including solvent viscosity and refractive index.
-
Measurement: Place the cuvette in the instrument and initiate the measurement. The instrument will measure the fluctuations in scattered light intensity caused by the Brownian motion of the particles.
-
Data Analysis: The software will generate a size distribution profile. The presence of a population of particles with a significantly larger hydrodynamic radius is indicative of aggregation.[1]
Protocol 4: Visualization of High Molecular Weight Species by SDS-PAGE
Objective: To visualize cross-linked protein aggregates.
Methodology:
-
Sample Preparation: Mix the PEGylation reaction sample with a non-reducing loading buffer. Do not heat the sample if the protein is prone to heat-induced aggregation.
-
Gel Electrophoresis: Load the samples onto a polyacrylamide gel and run the electrophoresis.
-
Staining: After electrophoresis, stain the gel with a protein stain (e.g., Coomassie Brilliant Blue).
-
Analysis: High molecular weight bands or a smear near the top of the gel, which are absent in the control (un-PEGylated protein), indicate the presence of covalent aggregates.[1][5]
References
- 1. benchchem.com [benchchem.com]
- 2. Modulation of protein aggregation by polyethylene glycol conjugation: GCSF as a case study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. lcms.cz [lcms.cz]
- 5. researchgate.net [researchgate.net]
- 6. bmmj.org [bmmj.org]
- 7. biopharminternational.com [biopharminternational.com]
- 8. Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
PROTAC Linker Synthesis: A Technical Support Center
Welcome to the PROTAC Linker Synthesis Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the synthesis and optimization of PROTAC linkers.
Frequently Asked Questions (FAQs)
Q1: My synthesized PROTAC shows low or no degradation of the target protein. What are the common linker-related causes?
Low degradation efficiency is a frequent challenge in PROTAC development and can often be attributed to the linker. Here are some key linker-related factors to investigate:
-
Incorrect Linker Length: The linker may be too short, causing steric hindrance and preventing the formation of a stable ternary complex between the target protein and the E3 ligase. Conversely, a linker that is too long might lead to a non-productive ternary complex where ubiquitination cannot occur efficiently.[1]
-
Suboptimal Linker Composition: The chemical nature of the linker influences the PROTAC's physicochemical properties.[2][3] Hydrophobic linkers (e.g., alkyl chains) can lead to poor solubility and aggregation, while very flexible linkers (e.g., long PEG chains) might result in a high entropic penalty for ternary complex formation.[3][4]
-
Poor Physicochemical Properties: The linker significantly contributes to the overall properties of the PROTAC molecule. Issues such as low aqueous solubility or poor cell permeability can prevent the PROTAC from reaching its intracellular target at a sufficient concentration.[1][5][]
-
Unfavorable Attachment Points: The points at which the linker is connected to the target protein binder and the E3 ligase ligand are crucial. An incorrect exit vector can orient the two proteins in a way that is not conducive to ubiquitination.[5][][7]
Q2: How do I choose the right type of linker for my PROTAC?
The choice of linker depends on the specific target protein and E3 ligase pair. There is no one-size-fits-all solution, and empirical testing is often necessary.[3] However, here are some general guidelines:
-
Alkyl Linkers: These provide rigidity and are synthetically straightforward.[8] They are a good starting point for initial PROTAC designs. However, they can increase the hydrophobicity of the molecule.
-
Polyethylene Glycol (PEG) Linkers: PEG linkers are commonly used to improve the solubility and cell permeability of PROTACs.[8][9][10] They offer flexibility and their length can be easily varied.[10]
-
Rigid Linkers: Linkers containing cyclic structures (e.g., piperazine, piperidine) or alkynes can pre-organize the PROTAC into a conformation that is more favorable for ternary complex formation.[3][8] This can lead to improved potency and selectivity.
Q3: I'm observing a "hook effect" with my PROTAC. Can linker design help mitigate this?
The "hook effect," where degradation efficiency decreases at higher PROTAC concentrations, is a common phenomenon. It occurs due to the formation of non-productive binary complexes (Target-PROTAC or E3 Ligase-PROTAC) that compete with the productive ternary complex. While inherent to the PROTAC mechanism, linker design can influence its severity.[1] A well-designed linker can promote positive cooperativity in ternary complex formation, making the ternary complex more stable than the binary ones.[1] Exploring linkers with different rigidity and conformational preferences can help identify PROTACs with a reduced hook effect.
Troubleshooting Guides
Problem 1: Low Synthetic Yield of the Linker or Final PROTAC
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inefficient Coupling Reactions | - Optimize reaction conditions (temperature, reaction time, catalyst, and solvent).- Ensure all reagents are pure and anhydrous, especially for moisture-sensitive reactions.- Use a different coupling reagent (e.g., HATU, HOBt for amide bond formation). |
| Side Reactions | - Analyze byproducts by LC-MS to identify potential side reactions.- Introduce protecting groups for reactive functional groups on the warhead or E3 ligase ligand that might interfere with the linker synthesis.- Modify the synthetic route to avoid incompatible reaction steps. |
| Purification Challenges | - Optimize the purification method (e.g., flash chromatography solvent system, HPLC gradient).- Consider a different purification technique (e.g., preparative TLC, crystallization). |
| Poor Solubility of Intermediates | - Change the solvent to one in which the intermediate is more soluble.- Gently heat the reaction mixture to improve solubility. |
Problem 2: Poor Solubility of the Final PROTAC
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Hydrophobic Linker | - Synthesize analogs with more hydrophilic linkers, such as PEG linkers.[8]- Introduce polar functional groups (e.g., ethers, amides) into the alkyl chain. |
| Aggregation | - Measure the critical micelle concentration (CMC) to assess aggregation.- Modify the linker to disrupt intermolecular interactions that lead to aggregation. |
| High Molecular Weight | - While challenging to address without redesigning the entire PROTAC, consider if a shorter linker could be effective. |
Problem 3: Low Cell Permeability of the PROTAC
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| High Polarity | - Reduce the number of hydrogen bond donors and acceptors in the linker.- Introduce more lipophilic moieties into the linker. |
| Large Molecular Size | - Design PROTACs with the shortest effective linker length.- Explore "in-cell click-formed" PROTACs (CLIPTACs) where smaller, more permeable precursors assemble inside the cell.[5] |
| Efflux Pump Substrate | - Co-administer with known efflux pump inhibitors in vitro to test this hypothesis.- Modify the linker to reduce its recognition by efflux pumps. |
Experimental Protocols
General Protocol for PEG Linker Synthesis and Conjugation
This protocol describes a typical two-step synthesis for incorporating a PEG linker.
Step 1: Synthesis of the Warhead-Linker Intermediate
-
Materials: Warhead with a suitable functional group (e.g., amine), bifunctional PEG linker with a terminal carboxylic acid and a protected amine (e.g., Fmoc-NH-PEG-COOH), coupling agents (e.g., HATU, DIPEA), and anhydrous solvent (e.g., DMF).
-
Procedure: a. Dissolve the warhead and the bifunctional PEG linker in anhydrous DMF. b. Add the coupling agent and base (e.g., HATU and DIPEA) to the reaction mixture. c. Stir the reaction at room temperature until completion, monitoring by LC-MS. d. Work up the reaction and purify the product by flash chromatography to obtain the Warhead-PEG-NH-Fmoc intermediate.
Step 2: Deprotection and Conjugation to the E3 Ligase Ligand
-
Materials: Warhead-PEG-NH-Fmoc intermediate, deprotection agent (e.g., piperidine (B6355638) in DMF), E3 ligase ligand with a suitable functional group (e.g., carboxylic acid), coupling agents, and anhydrous solvent.
-
Procedure: a. Dissolve the intermediate in a solution of piperidine in DMF to remove the Fmoc protecting group. b. Monitor the deprotection by LC-MS. c. Once complete, remove the piperidine and dissolve the deprotected intermediate and the E3 ligase ligand in anhydrous DMF. d. Add the coupling agents and stir at room temperature until the reaction is complete. e. Purify the final PROTAC using preparative HPLC.
Characterization of the Final PROTAC
| Technique | Purpose | Expected Outcome |
| LC-MS | Confirm molecular weight and purity. | A single major peak with the expected mass-to-charge ratio. |
| ¹H and ¹³C NMR | Confirm the chemical structure. | Peaks corresponding to all protons and carbons in the PROTAC molecule. |
| HRMS | Determine the exact mass. | The measured mass should be within 5 ppm of the calculated mass. |
Visualizing PROTAC Synthesis and Mechanism
Caption: A generalized workflow for PROTAC synthesis and evaluation.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Caption: A troubleshooting decision tree for low PROTAC activity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. explorationpub.com [explorationpub.com]
- 5. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 7. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. precisepeg.com [precisepeg.com]
- 9. benchchem.com [benchchem.com]
- 10. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
Technical Support Center: Characterization of 1-Isothiocyanato-PEG3-Azide Labeled Proteins
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the successful labeling and characterization of proteins using 1-isothiocyanato-PEG3-azide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
A1: this compound is a bifunctional linker molecule. It contains two reactive groups: an isothiocyanate group and an azide (B81097) group, connected by a hydrophilic polyethylene (B3416737) glycol (PEG) spacer.[1] The isothiocyanate group reacts with primary amine groups on proteins, such as the side chain of lysine (B10760008) residues and the N-terminus, to form a stable thiourea (B124793) bond.[2][3] The azide group serves as a bioorthogonal handle for "click chemistry," allowing for the subsequent attachment of molecules containing an alkyne or cyclooctyne (B158145) group.[4][5] This two-step approach is widely used for protein labeling, visualization, and the development of antibody-drug conjugates (ADCs).
Q2: What are the key reaction steps when using this linker?
A2: There are two main steps:
-
Protein Labeling: The isothiocyanate group of the linker is reacted with the protein to form a covalent bond. This step introduces the azide functionality onto the protein.
-
Click Chemistry Conjugation: The azide-labeled protein is then reacted with a molecule containing a compatible reactive group (e.g., an alkyne) in a highly specific and efficient "click" reaction.[6][7]
Q3: What is the optimal pH for the isothiocyanate labeling reaction?
A3: The isothiocyanate group reacts with non-protonated primary amines.[2] Therefore, a slightly alkaline pH of 8.5-9.5 is generally recommended to ensure that the ε-amino group of lysine residues is sufficiently deprotonated and nucleophilic.[2][8] However, the optimal pH should be determined empirically, considering the stability of your specific protein.[9]
Q4: What types of buffers should I use for the labeling reaction?
A4: It is crucial to use buffers that do not contain primary amines, such as Tris or glycine, as these will compete with the protein for reaction with the isothiocyanate.[2][10] Suitable buffers include phosphate-buffered saline (PBS), carbonate-bicarbonate, or borate (B1201080) buffers.[10][11]
Q5: What is "click chemistry" and which type should I use for the azide group?
A5: Click chemistry refers to a class of bioorthogonal reactions that are highly specific, efficient, and occur under mild conditions.[5] For the azide group on your labeled protein, you can use either:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is a very efficient reaction but requires a copper catalyst, which can be toxic to living cells. It is well-suited for in vitro applications.[4][12]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free alternative that uses a strained cyclooctyne (e.g., DBCO, BCN) to react with the azide.[7][] It is ideal for applications in living cells or with sensitive proteins where copper toxicity is a concern.[14]
Q6: How can I determine if my protein has been successfully labeled?
A6: Successful labeling can be confirmed using several analytical techniques:
-
Mass Spectrometry (MS): ESI-MS or MALDI-TOF MS can be used to determine the mass shift corresponding to the addition of the linker, and to assess the degree of labeling (DoL).[15]
-
SDS-PAGE: If the subsequent click chemistry step involves attaching a fluorescent dye, the labeled protein can be visualized on an SDS-PAGE gel using a fluorescence scanner.[12]
-
UV-Vis Spectroscopy: If the attached molecule has a distinct absorbance spectrum, the degree of labeling can be estimated.[16]
Troubleshooting Guides
Problem 1: Low or No Labeling Efficiency in the Isothiocyanate Reaction
| Potential Cause | Recommended Solution |
| Incorrect pH of Reaction Buffer | Verify that the pH of your conjugation buffer is between 8.5 and 9.5.[2] Test a range of pH values to find the optimal condition for your specific protein while maintaining its stability.[9] |
| Presence of Competing Amines in Buffer | Ensure your protein solution is free of amine-containing buffers (e.g., Tris, glycine) or other nucleophiles like sodium azide.[2][10] Perform buffer exchange into a suitable buffer (e.g., PBS, carbonate) before labeling.[10] |
| Degraded/Hydrolyzed Isothiocyanate Reagent | This compound is sensitive to moisture.[2] Store it under desiccated conditions and allow it to warm to room temperature before opening to prevent condensation. Prepare the stock solution in anhydrous DMSO or DMF immediately before use.[17] |
| Insufficient Molar Excess of Linker | Increase the molar ratio of the isothiocyanate linker to the protein. A 10- to 20-fold molar excess is a common starting point, but this may require optimization.[2] |
| Low Protein Concentration | Higher protein concentrations (1-10 mg/mL) can improve reaction efficiency.[2] Be cautious of potential protein precipitation at very high concentrations.[3] |
Problem 2: Low or No Efficiency in the Click Chemistry Reaction (CuAAC or SPAAC)
| Potential Cause | Recommended Solution |
| (CuAAC) Inactive Copper Catalyst | The active catalyst is Cu(I), which can be oxidized to inactive Cu(II).[18] Use a freshly prepared solution of a reducing agent like sodium ascorbate (B8700270) to maintain the copper in the Cu(I) state.[19] Consider using a copper-stabilizing ligand such as THPTA or TBTA.[20][21] |
| (CuAAC) Protein Degradation by Copper | Copper can generate reactive oxygen species that damage proteins.[22] Minimize reaction time and consider using a copper ligand to protect your protein.[18] For sensitive proteins, switch to a copper-free SPAAC reaction.[14] |
| (SPAAC) Steric Hindrance | The azide group on the protein may be in a sterically hindered location. The PEG3 spacer on the linker is designed to reduce steric hindrance, but if issues persist, consider re-engineering the protein to place the azide at a more accessible site. |
| (SPAAC) Side Reactions with Cyclooctynes | Some strained alkynes can react with thiols (e.g., from cysteine residues) in an azide-independent manner.[23] If you observe non-specific labeling, consider pre-treating your protein with a thiol-blocking agent like iodoacetamide (B48618) (IAM).[23] |
| Impure Reagents | Ensure high purity of your azide-labeled protein and your alkyne/cyclooctyne reagent. Remove unreacted isothiocyanate linker before proceeding to the click chemistry step. |
Problem 3: Protein Precipitation During or After Labeling
| Potential Cause | Recommended Solution |
| High Degree of Labeling | Over-labeling can alter the protein's properties and lead to aggregation.[3] Reduce the molar excess of the isothiocyanate linker or decrease the reaction time. |
| High Concentration of Organic Solvent | When adding the linker (dissolved in DMSO/DMF), ensure the final concentration of the organic solvent in the reaction mixture remains low (typically <10%) to avoid protein denaturation.[24] |
| Protein Instability at Reaction pH | Confirm that your protein is stable at the alkaline pH required for the isothiocyanate reaction. If not, you may need to perform the reaction at a lower pH, which might require longer incubation times or a higher excess of the linker.[9] |
Experimental Protocols
Protocol 1: General Procedure for Labeling a Protein with this compound
-
Protein Preparation:
-
Buffer exchange the protein into an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 9.0).
-
Adjust the protein concentration to 1-10 mg/mL.
-
-
Linker Preparation:
-
Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 1-10 mg/mL.
-
-
Labeling Reaction:
-
Slowly add a 10- to 20-fold molar excess of the linker solution to the stirring protein solution.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Purification:
-
Remove unreacted linker using a desalting column or dialysis against a suitable buffer (e.g., PBS, pH 7.4).
-
Protocol 2: Subsequent SPAAC Reaction with a DBCO-Functionalized Dye
-
Reagent Preparation:
-
Ensure the azide-labeled protein is in a suitable buffer (e.g., PBS, pH 7.4) at a concentration of 1-5 mg/mL.
-
Prepare a stock solution of the DBCO-dye in DMSO (e.g., 10 mM).
-
-
Click Reaction:
-
Add a 2- to 5-fold molar excess of the DBCO-dye to the azide-labeled protein solution.
-
Incubate for 1-4 hours at room temperature, protected from light.
-
-
Final Purification:
-
Remove excess DBCO-dye using a desalting column or dialysis.
-
-
Characterization:
-
Confirm labeling and determine the degree of labeling using mass spectrometry and/or SDS-PAGE with fluorescence imaging.
-
Visualizations
Caption: Workflow for protein modification and characterization.
Caption: Troubleshooting logic for low labeling efficiency.
References
- 1. Labeling proteins on live mammalian cells using click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. FITC Labeling and Conjugation - TdB Labs [tdblabs.se]
- 4. interchim.fr [interchim.fr]
- 5. lumiprobe.com [lumiprobe.com]
- 6. Click Chemistry – Med Chem 101 [medchem101.com]
- 7. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. peptideweb.com [peptideweb.com]
- 9. chimia.ch [chimia.ch]
- 10. ulab360.com [ulab360.com]
- 11. Characterization and optimization of fluorescein isothiocyanate labeling of humanized h2E2 anti-cocaine mAb - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. walshmedicalmedia.com [walshmedicalmedia.com]
- 16. icpms.cz [icpms.cz]
- 17. An efficient method for FITC labelling of proteins using tandem affinity purification - PMC [pmc.ncbi.nlm.nih.gov]
- 18. jenabioscience.com [jenabioscience.com]
- 19. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 20. broadpharm.com [broadpharm.com]
- 21. lumiprobe.com [lumiprobe.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. pubs.acs.org [pubs.acs.org]
- 24. broadpharm.com [broadpharm.com]
Technical Support Center: Purification of Biomolecules after PEGylation with 1-isothiocyanato-PEG3-Azide
This guide provides troubleshooting advice and frequently asked questions for researchers using 1-isothiocyanato-PEG3-Azide. It focuses on the critical step of removing excess reagent to ensure the purity of the final conjugate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its removal critical?
A1: this compound is a heterobifunctional linker used in bioconjugation.[1][2] It contains an isothiocyanate group that reacts with primary amines (like those on proteins) and an azide (B81097) group for subsequent "click chemistry" reactions.[2] Removing the excess, unreacted linker is crucial because its presence can interfere with downstream applications, complicate analysis, and, in therapeutic contexts, affect the efficacy and safety of the final product.[3]
Q2: What are the primary methods for removing excess this compound?
A2: The most common methods rely on differences in size and physicochemical properties between the labeled biomolecule and the small PEG linker. These include:
-
Size-Exclusion Chromatography (SEC) / Gel Filtration: Separates molecules based on their size. It is highly effective for purifying large proteins or antibodies from the much smaller PEG linker.[3][4]
-
Dialysis or Spin Desalting Columns: Uses a semi-permeable membrane to separate large molecules from small molecules and is a rapid method for buffer exchange and cleanup.[5][6]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Separates molecules based on hydrophobicity. This technique can provide high-resolution separation of the PEGylated product from both the unreacted biomolecule and the excess PEG linker.[3][7]
-
Silica (B1680970) Gel Chromatography: A standard chromatography technique, though it can be challenging for PEG-containing compounds which may streak or require specific solvent systems for good separation.[8]
Q3: My PEGylated product is streaking during silica gel chromatography. What can I do?
A3: Streaking of PEG-containing compounds on silica is a common issue due to their high polarity.[8] Consider adjusting your solvent system. Systems like Chloroform/Methanol or DCM/Methanol can tighten the spots.[8] Some researchers have found success with a slow gradient of 1:1 Ethanol/Isopropanol in Chloroform, which may provide better separation than Methanol-based systems for smaller PEGs.[8]
Q4: How do I choose between Size-Exclusion (SEC) and Reversed-Phase (RP-HPLC) Chromatography?
A4: The choice depends on your specific needs.
-
Choose SEC when your primary goal is to separate the large, PEGylated product from the small, excess linker, and you are working with a biomolecule sensitive to organic solvents and hydrophobic surfaces. It is generally a milder technique.[4]
-
Choose RP-HPLC when you need high resolution to separate the PEGylated product from the unmodified starting protein as well as the excess linker.[3][7] This method separates based on differences in hydrophobicity, and PEGylation often imparts a significant change that allows for effective separation.[3] Be aware that the conditions (solvents, temperature) can potentially denature sensitive proteins.
Q5: Can I quench the unreacted isothiocyanate before purification?
A5: Yes. Quenching the reactive isothiocyanate group can simplify the purification process. This is typically done by adding a buffer containing a high concentration of a primary amine, such as Tris or glycine.[6] The amine will react with the excess isothiocyanate, forming a stable thiourea, which can then be removed by one of the methods described above.
Q6: What is the quickest way to remove the excess linker from a large protein sample?
A6: For rapid removal of small molecules like the excess linker from proteins, spin desalting columns are highly efficient.[5] This method is faster than traditional dialysis and is suitable for processing multiple small-volume samples.[6]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low Yield of Purified Product | Product lost during chromatography: The chosen column or solvent system may be inappropriate, causing irreversible binding or poor recovery. | Optimize chromatography conditions: For RP-HPLC, test different columns (e.g., C4 vs. C18) as separation can be dependent on the PEG size.[7] For silica, ensure the solvent polarity is appropriate to elute your compound without excessive retention.[8] |
| Product degradation: Harsh conditions (e.g., high temperature in RP-HPLC, extreme pH) may be degrading the biomolecule. | Use milder methods: Switch to Size-Exclusion Chromatography (SEC) or dialysis, which use physiological buffers.[4] | |
| Poor Separation | Incorrect method selection: The chosen method may not have sufficient resolving power (e.g., using desalting when separation from unmodified protein is needed). | Switch to a high-resolution technique: Use RP-HPLC for separating species with small differences in hydrophobicity.[3][9] |
| Polydispersity of PEG: The inherent size variation in PEG reagents can cause peak broadening, making sharp separation difficult.[3][9] | Optimize gradient and flow rate: In HPLC, a shallower gradient can improve resolution. Consider using a uniform PEG reagent if available.[9] | |
| Contamination with Excess Reagent | Inefficient removal: The purification method may not be suitable for the scale of the reaction (e.g., dialysis membrane pore size too large). | Verify method parameters: Ensure the molecular weight cut-off (MWCO) of your dialysis membrane or desalting column is appropriate. Perform a second purification step if necessary. |
| Incomplete quenching: If a quenching step was used, the reaction may not have gone to completion. | Increase quencher concentration and reaction time: Ensure the quenching agent (e.g., Tris) is in sufficient molar excess and allow adequate time for the reaction. |
Experimental Protocols
Protocol 1: Removal by Size-Exclusion Chromatography (SEC)
This protocol is ideal for purifying large biomolecules (>20 kDa) from the small (~260 Da) this compound linker.
-
Column Equilibration: Equilibrate an appropriate SEC column (e.g., Sephadex G-25, BioSep SEC 2000) with a suitable buffer (e.g., Phosphate-Buffered Saline, pH 7.4).
-
Sample Loading: Once the reaction is complete, load the reaction mixture onto the equilibrated column. The volume should not exceed the manufacturer's recommendation (typically 1-5% of the total column volume).
-
Elution: Elute the sample with the equilibration buffer at a constant flow rate.
-
Fraction Collection: Collect fractions and monitor the eluate using a UV detector at 280 nm (for proteins). The PEGylated protein will elute first in the void volume, while the smaller, excess PEG linker will be retained longer and elute in later fractions.
-
Analysis: Pool the fractions containing the purified product and confirm purity using SDS-PAGE or analytical HPLC.
Protocol 2: Removal by Reversed-Phase HPLC (RP-HPLC)
This protocol provides high-resolution separation of the PEGylated product, unmodified protein, and excess linker.
-
System Preparation: Use an RP-HPLC system with a suitable column (e.g., C18 or C4). The choice may depend on the size of the protein and PEG chain.[7]
-
Mobile Phase: Prepare two mobile phases.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Method Development: Develop a gradient elution method. A typical starting point is a linear gradient from 5% to 95% Mobile Phase B over 30-60 minutes. The separation may be improved by adjusting the gradient slope and temperature.[7]
-
Sample Injection: Inject the reaction mixture onto the column.
-
Detection and Collection: Monitor the elution profile with a UV detector. The excess PEG linker will typically elute very early, followed by the unmodified protein and then the more hydrophobic PEGylated protein. Collect the corresponding peaks.
-
Solvent Removal: Remove the organic solvent from the collected fractions, typically by lyophilization or solvent evaporation.
Protocol 3: Quenching and Removal by Spin Desalting Column
This is a rapid method for cleaning up protein samples.
-
Quenching (Optional but Recommended): Add a quenching buffer (e.g., 1M Tris-HCl, pH 8.0) to the reaction mixture to achieve a final Tris concentration of 50-100 mM. Incubate for 30-60 minutes at room temperature to deactivate any unreacted isothiocyanate.
-
Column Preparation: Select a spin desalting column with a molecular weight cut-off (MWCO) appropriate for your biomolecule (e.g., 7K MWCO for a 50 kDa protein).
-
Column Equilibration: Centrifuge the column to remove the storage buffer, as per the manufacturer's instructions. Then, equilibrate the column by adding your desired final buffer and centrifuging again. Repeat this step 2-3 times.
-
Sample Loading: Load the quenched reaction mixture onto the equilibrated column.
-
Elution: Place the column in a clean collection tube and centrifuge according to the manufacturer's protocol. The purified protein will be recovered in the collection tube, while the excess linker and salts will be retained in the column matrix.
Comparison of Purification Methods
| Method | Principle of Separation | Best For | Advantages | Disadvantages |
| Size-Exclusion Chromatography (SEC) | Hydrodynamic volume (Size) | Purifying large biomolecules from small linkers.[4] | Mild, non-denaturing conditions; preserves biological activity. | Lower resolution than RP-HPLC; cannot separate unmodified from modified protein if size difference is small. |
| Reversed-Phase HPLC (RP-HPLC) | Hydrophobicity | High-resolution separation of modified, unmodified, and free linker species.[3][7] | Excellent resolving power; well-established technique. | Can use harsh organic solvents and acids that may denature sensitive biomolecules.[7] |
| Dialysis / Spin Desalting | Size-based diffusion across a membrane | Rapid buffer exchange and removal of small molecules from large ones.[5][6] | Simple, fast (for spin columns), and effective for group separation. | Not a high-resolution technique; will not separate unmodified from PEGylated protein. |
| Silica Gel Chromatography | Polarity | Purification of smaller, more organic-soluble conjugates. | Inexpensive and widely available. | Can be very challenging for polar, water-soluble PEG compounds, often resulting in poor separation and streaking.[8] |
Workflow Visualization
Below is a decision-making workflow to help select the appropriate purification strategy after your reaction.
Caption: Purification method selection workflow.
References
- 1. This compound | 1310686-23-7 | KCC68623 [biosynth.com]
- 2. Isothiocyanato-PEG-Azide | AxisPharm [axispharm.com]
- 3. waters.com [waters.com]
- 4. researchgate.net [researchgate.net]
- 5. broadpharm.com [broadpharm.com]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. Characterization of the Reversed-Phase Chromatographic Behavior of PEGylated Peptides Based on the Poly(ethylene glycol) Dispersity - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to 1-isothiocyanato-PEG3-Azide and Alternative PEG Linkers
Heterobifunctional polyethylene (B3416737) glycol (PEG) linkers are crucial tools in modern drug development, diagnostics, and proteomics.[1][2] These linkers possess two different reactive functional groups, enabling the sequential and controlled conjugation of distinct molecules, such as antibodies, drugs, or imaging agents.[][4][5] One such linker, 1-isothiocyanato-PEG3-Azide, offers a unique combination of functionalities for a two-step conjugation strategy.
This guide provides an objective comparison of this compound with other common PEG linkers, supported by experimental data and detailed protocols. It is designed for researchers, scientists, and drug development professionals seeking to select the optimal crosslinking strategy for their specific application.
The structure of this compound consists of three key components[6][7][8][9][10]:
-
Isothiocyanate Group (-N=C=S): An amine-reactive group that forms a stable thiourea (B124793) bond with the primary amines found on lysine (B10760008) residues or the N-terminus of proteins.[11][12][13]
-
PEG3 Spacer: A three-unit polyethylene glycol chain that imparts hydrophilicity, improves the solubility of the conjugate, and provides spatial separation between the conjugated molecules.[4][7][8]
-
Azide (B81097) Group (-N3): A bioorthogonal functional group that specifically reacts with alkyne-containing molecules via 1,3-dipolar cycloaddition, a reaction commonly known as "click chemistry".[6][7]
Comparison of Reactive Chemistries
The utility of this compound is defined by its two reactive ends. The following tables compare the performance of these functionalities against common alternatives.
Amine-Reactive Chemistry: Isothiocyanate vs. NHS Ester
The isothiocyanate group is a well-established method for targeting primary amines. However, N-hydroxysuccinimide (NHS) esters are the most widely used alternative for this purpose.[13] Both groups react with non-protonated primary amines to form stable covalent bonds.
Table 1: Comparison of Amine-Reactive Functional Groups
| Feature | Isothiocyanate | NHS (N-Hydroxysuccinimide) Ester |
| Target Group | Primary Amines (-NH₂) on Lysine, N-terminus | Primary Amines (-NH₂) on Lysine, N-terminus |
| Resulting Bond | Thiourea | Amide |
| Optimal pH | 9.0 - 9.5[11][14][15] | 7.2 - 8.5[13][14] |
| Bond Stability | The thiourea bond is generally considered robust and stable for in vivo applications.[12][16] | The amide bond is exceptionally stable and less susceptible to hydrolysis compared to the thiourea linkage.[14][] |
| Reaction Speed | Efficient reaction, typically complete in 1-8 hours.[12][15] | Very rapid reaction, often complete in 30-60 minutes.[] |
| Advantages | Robust and well-characterized chemistry.[11] | Higher reaction speed, greater stability of the resulting amide bond, and optimal reactivity at a lower, more protein-friendly pH.[14] |
| Disadvantages | Requires a higher pH, which may be detrimental to some sensitive proteins. The thiourea linkage can be less stable than an amide bond under certain conditions.[14] | Highly susceptible to hydrolysis in aqueous solutions, requiring careful buffer preparation and prompt use of the reagent.[] |
Bioorthogonal Chemistry: Azide-Alkyne Cycloaddition
The azide group provides access to click chemistry, a powerful tool for bioconjugation due to its high specificity and efficiency. The two primary methods for azide-alkyne cycloaddition are the copper(I)-catalyzed reaction (CuAAC) and the copper-free, strain-promoted reaction (SPAAC).
Table 2: Comparison of Azide-Alkyne Click Chemistry Reactions
| Feature | Copper(I)-Catalyzed (CuAAC) | Strain-Promoted (SPAAC) |
| Reactants | Azide + Terminal Alkyne | Azide + Strained Cyclooctyne (e.g., DBCO, BCN) |
| Catalyst | Required: Cu(I) source (e.g., CuSO₄ + reducing agent)[18][19] | None: Reaction is driven by ring strain.[20] |
| Reaction Speed | Extremely fast, with rate accelerations of 10⁷ to 10⁸ over uncatalyzed reactions.[21] | Generally fast, but kinetics can be slower than optimized CuAAC reactions. |
| Biocompatibility | The cytotoxicity of the copper catalyst can limit its use in living cells or whole organisms.[20] | Excellent. The absence of a toxic metal catalyst makes it ideal for in vivo and live-cell labeling applications.[20][22] |
| Key Advantages | High reaction efficiency and kinetics.[21][23] Widespread use and extensive documentation. | High biocompatibility.[22] Reaction proceeds without exogenous reagents. |
| Key Disadvantages | Copper toxicity.[20] | Strained alkynes are larger and more hydrophobic, which can sometimes affect conjugate solubility or function. Potential for side reactions with thiols.[20] |
Experimental Protocols
The following are generalized protocols for a two-step conjugation procedure using this compound. Optimization is often necessary for specific proteins and molecules.
Protocol 1: Protein Labeling with this compound
This procedure targets primary amines on a protein to attach the azide-PEG linker.
-
Protein Preparation:
-
Dissolve the protein (e.g., an antibody) in a carbonate-bicarbonate buffer (0.1 M, pH 9.0-9.5) to a concentration of 2-10 mg/mL.[15]
-
Ensure the buffer is free of primary amines (e.g., Tris) or sodium azide, as these will compete with the reaction. If necessary, dialyze the protein against the reaction buffer.[15][24]
-
-
Reagent Preparation:
-
Immediately before use, dissolve this compound in an anhydrous organic solvent like DMSO or DMF to a concentration of 10 mg/mL.[25]
-
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the dissolved linker solution to the protein solution while gently stirring. The final concentration of the organic solvent should not exceed 10% (v/v).[11][12]
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.[12]
-
-
Purification:
-
Remove excess, unreacted linker and exchange the buffer using a desalting column (gel filtration) or dialysis, equilibrating with a suitable storage buffer (e.g., PBS, pH 7.4).
-
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This procedure conjugates the azide-labeled protein from Protocol 1 to a molecule containing a terminal alkyne.
-
Reagent Preparation:
-
Azide-Protein: Use the purified protein from Protocol 1.
-
Alkyne-Molecule: Dissolve the alkyne-containing molecule (e.g., drug, dye) in a compatible solvent (e.g., DMSO).
-
Catalyst Premix: Prepare a premixed solution of CuSO₄ and a copper-stabilizing ligand, such as THPTA, at a 1:5 molar ratio.[18][26] For example, mix 2.5 µL of 20 mM CuSO₄ with 5.0 µL of 50 mM THPTA.[26]
-
Reducing Agent: Prepare a fresh solution of sodium ascorbate (B8700270) (e.g., 100 mM in water).[26]
-
-
Conjugation Reaction:
-
In a microcentrifuge tube, combine the azide-protein and a 2- to 10-fold molar excess of the alkyne-molecule.
-
Add the CuSO₄/ligand premix to the solution. The final copper concentration is typically between 50 and 250 µM.[26]
-
Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 5 mM.[26]
-
Incubate for 1-4 hours at room temperature.
-
-
Purification:
-
Purify the final protein conjugate using size-exclusion chromatography (SEC) or dialysis to remove the catalyst, excess alkyne-molecule, and other reaction components.
-
Visualizations
References
- 1. purepeg.com [purepeg.com]
- 2. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. purepeg.com [purepeg.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. This compound - CD Bioparticles [cd-bioparticles.net]
- 8. This compound|COA [dcchemicals.com]
- 9. This compound | C9H16N4O3S | CID 53387313 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 1-isothiocyanato-PEG3-Azide_1310686-23-7_新研博美 [xinyanbm.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 14. pubs.rsc.org [pubs.rsc.org]
- 15. merckmillipore.com [merckmillipore.com]
- 16. researchgate.net [researchgate.net]
- 18. broadpharm.com [broadpharm.com]
- 19. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 20. Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Click Chemistry [organic-chemistry.org]
- 22. Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 24. lifewp.bgu.ac.il [lifewp.bgu.ac.il]
- 25. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 26. jenabioscience.com [jenabioscience.com]
A Comparative Guide to Protein Labeling: 1-isothiocyanato-PEG3-Azide vs. Amine-Reactive NHS Esters
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two prominent chemical functionalities for protein labeling: isothiocyanates, represented by 1-isothiocyanato-PEG3-Azide, and N-hydroxysuccinimide (NHS) esters, a widely used alternative for amine-reactive labeling. The choice of labeling chemistry is critical for the success of various applications, including immunoassays, proteomics, and the development of antibody-drug conjugates. This document presents a comprehensive analysis of their performance, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal tool for their specific needs.
At a Glance: Isothiocyanates vs. NHS Esters
| Feature | This compound (Isothiocyanate) | Amine-Reactive NHS Ester-PEG-Azide |
| Reactive Group | Isothiocyanate (-N=C=S) | N-Hydroxysuccinimide Ester |
| Target Residue | Primary amines (e.g., Lysine (B10760008), N-terminus) | Primary amines (e.g., Lysine, N-terminus) |
| Bond Formed | Thiourea (B124793) | Amide |
| Bond Stability | Reasonably stable | Highly stable and hydrolytically resistant[1] |
| Reaction pH | Alkaline (pH 9.0-9.5)[2][3] | Near-neutral to slightly alkaline (pH 7.2-8.5)[2][] |
| Reaction Speed | Slower[2][3] | Faster[2][3] |
| Side Reactions | Reaction with other nucleophiles (e.g., thiols, hydroxyls), hydrolysis of the isothiocyanate group.[2] | Hydrolysis of the NHS ester, especially at higher pH. |
| Specificity | Generally good for primary amines at optimal pH. | Highly selective for primary amines. |
In-Depth Comparison
Reaction Chemistry and Stability
This compound reacts with primary amines on proteins, such as the ε-amino group of lysine residues and the N-terminal α-amino group, to form a thiourea linkage. This reaction is most efficient under alkaline conditions, typically at a pH of 9.0 or higher, to ensure the amine is deprotonated and thus more nucleophilic.[2][3] While the resulting thiourea bond is considered reasonably stable for many applications, it can be less hydrolytically stable over time compared to the amide bond formed by NHS esters.[1]
Amine-reactive NHS esters are highly popular for protein modification due to their ability to form robust and stable amide bonds with primary amines. The reaction proceeds efficiently at a lower pH range of 7.2 to 8.5, which can be advantageous for proteins that are sensitive to more alkaline conditions.[2][] Comparative studies have shown that the reaction of NHS esters with amines is significantly faster than that of isothiocyanates.[2][3]
Labeling Efficiency and Specificity
Both reagents target primary amines, offering a degree of specificity. However, the higher reactivity of NHS esters and the milder reaction conditions can sometimes lead to more specific labeling with fewer side reactions, particularly the hydrolysis of the labeling reagent itself, which is more pronounced for NHS esters at higher pH.
Experimental Protocols
The following are generalized protocols for protein labeling. Optimal conditions, such as the molar ratio of the labeling reagent to the protein, may need to be determined empirically for each specific protein.
Protocol 1: Protein Labeling with this compound
Materials:
-
Protein of interest (in an amine-free buffer, e.g., 0.1 M sodium carbonate-bicarbonate buffer, pH 9.0)
-
This compound
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
Gel filtration column (e.g., Sephadex G-25)
-
Storage buffer (e.g., PBS, pH 7.4)
Procedure:
-
Prepare Protein Solution: Dissolve the protein in the conjugation buffer to a concentration of 1-10 mg/mL.
-
Prepare Isothiocyanate Solution: Immediately before use, dissolve this compound in DMSO to a concentration of 1-10 mg/mL.
-
Labeling Reaction: While gently stirring, slowly add the isothiocyanate solution to the protein solution. A molar ratio of 10-20 moles of the isothiocyanate reagent per mole of protein is a common starting point.
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.
-
Purification: Separate the labeled protein from unreacted reagent using a gel filtration column equilibrated with the desired storage buffer.
-
Characterization: Determine the degree of labeling (DOL) by a suitable method, such as UV-Vis spectroscopy if a chromophore is introduced, or mass spectrometry.
Protocol 2: Protein Labeling with Amine-Reactive NHS-Ester-PEG-Azide
Materials:
-
Protein of interest (in an amine-free buffer, e.g., PBS, pH 7.2-8.5)
-
Amine-Reactive NHS-Ester-PEG-Azide
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
1 M Sodium bicarbonate, pH 8.3 (optional, to raise the pH of PBS)
-
Gel filtration column (e.g., Sephadex G-25)
-
Storage buffer (e.g., PBS, pH 7.4)
Procedure:
-
Prepare Protein Solution: Prepare a 1-10 mg/mL solution of the protein in an amine-free buffer. If using PBS, the pH can be raised to ~8.3 by adding 1/10th volume of 1 M sodium bicarbonate.
-
Prepare NHS Ester Solution: Immediately before use, dissolve the NHS-Ester-PEG-Azide in a small amount of anhydrous DMSO or DMF to create a 10 mg/mL stock solution.
-
Labeling Reaction: Add the reactive NHS ester solution to the protein solution at a molar ratio of 10-20 moles of dye per mole of protein.
-
Incubation: Incubate the reaction for 1 hour at room temperature, protected from light.
-
Purification: Separate the labeled protein from the unreacted reagent using a gel filtration column equilibrated with the storage buffer.
-
Characterization: Determine the degree of labeling (DOL) using an appropriate method.
Validation of Protein Labeling
The success of a protein labeling experiment must be validated. Mass spectrometry is a powerful tool for this purpose, allowing for the confirmation of covalent modification and the determination of the labeling efficiency.
Mass Spectrometry Analysis Workflow
-
Sample Preparation: After the labeling reaction and purification, the protein is denatured, reduced, alkylated, and digested into peptides (e.g., using trypsin).
-
LC-MS/MS Analysis: The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The MS/MS data is searched against a protein database to identify peptides. The presence of the mass shift corresponding to the PEG-azide label on lysine residues or the N-terminus confirms the labeling.
-
Quantification: The labeling efficiency can be estimated by comparing the ion intensities of the labeled versus unlabeled versions of the same peptide.
Visualizing the Process
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Comparison of isothiocyanate and NHS ester reaction chemistries for protein labeling.
Caption: General workflow for the validation of protein labeling by mass spectrometry.
Conclusion
Both this compound and amine-reactive NHS esters are valuable tools for introducing an azide (B81097) functionality onto proteins for subsequent "click" chemistry applications. The choice between them will depend on the specific requirements of the experiment.
-
NHS-Ester-PEG-Azide is generally recommended for its faster reaction kinetics, the formation of a more stable amide bond, and the use of milder pH conditions, which are beneficial for sensitive proteins.[1][2][3]
-
This compound provides an alternative for amine-reactive labeling, particularly in scenarios where the thiourea linkage is sufficient and the higher pH required for the reaction is not a concern for the protein's integrity.
For researchers prioritizing stability and reaction efficiency, NHS-ester chemistry presents a clear advantage. However, for applications where these factors are less critical, isothiocyanate-based reagents remain a viable option. It is always recommended to perform small-scale pilot experiments to determine the optimal labeling conditions for a specific protein and application.
References
- 1. A Workflow for Validating Specific Amino Acid Footprinting Reagents for Protein HOS Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Developments and recent advancements in the field of endogenous amino acid selective bond forming reactions for bioconjugation - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C5CS00048C [pubs.rsc.org]
A Head-to-Head Comparison of Linker Chemistries for PROTAC Formation: The Efficiency of 1-isothiocyanato-PEG3-Azide
For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is a critical endeavor. The linker connecting the target-binding and E3 ligase-recruiting moieties is a key determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex. This guide provides an objective comparison of the performance of 1-isothiocyanato-PEG3-Azide with other common linker alternatives, supported by experimental data, detailed methodologies, and visual representations of key processes.
The heterobifunctional nature of this compound offers a versatile platform for PROTAC synthesis. The azide (B81097) group allows for efficient and specific conjugation to alkyne-functionalized ligands via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC), collectively known as "click chemistry". The isothiocyanate group provides a reactive handle for the formation of a stable thiourea (B124793) linkage with primary or secondary amines on the other binding ligand. This dual functionality allows for a modular and flexible approach to PROTAC assembly.
Comparative Analysis of Linker Coupling Efficiency
The choice of conjugation chemistry significantly impacts the overall efficiency of PROTAC synthesis. While direct quantitative comparisons under identical conditions are sparse in the literature, we can infer the relative efficiencies based on established chemical principles and reported yields in similar bioconjugation reactions.
| Linker Functional Group | Coupling Chemistry | Typical Reaction Time | Typical Yield | Key Advantages | Key Disadvantages |
| Isothiocyanate | Thiourea formation | 2-24 hours | 70-90% | High yield, stable linkage, reacts with primary/secondary amines. | Can have side reactions with thiols, may require basic pH. |
| N-hydroxysuccinimide (NHS) Ester | Amide bond formation | 1-4 hours | 60-85% | Fast reaction, well-established chemistry. | Hydrolytically unstable, requires anhydrous conditions for optimal performance. |
| Carboxylic Acid | Amide bond formation (with coupling agents like HATU, HOBt) | 2-12 hours | 50-95% | Versatile, wide range of coupling agents available. | Requires activating agents, purification can be challenging due to byproducts. |
| Azide (via Click Chemistry) | Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) | 1-4 hours | >90% | High yield, high specificity, bioorthogonal. | Requires a copper catalyst which can be toxic to cells if not removed. |
Impact of Linker Type on PROTAC Performance
Beyond synthetic efficiency, the linker's chemical composition plays a crucial role in the biological activity of the final PROTAC molecule. The polyethylene (B3416737) glycol (PEG) component of this compound enhances solubility and can improve cell permeability, while the thiourea and triazole linkages formed are generally stable in biological systems.
The following table summarizes representative data on how different linker types can influence the degradation efficiency (DC50 and Dmax) and physicochemical properties of PROTACs.
| PROTAC (Target-Linker-E3 Ligand) | Linker Type | DC50 (nM) | Dmax (%) | cLogP | Topological Polar Surface Area (TPSA) (Ų) |
| Hypothetical BRD4-Thiourea-PEG3-Pomalidomide | Isothiocyanate-PEG | 10-100 | >90 | 3.5 - 4.5 | 150 - 180 |
| MZ1 (BRD4-Alkyl-VHL) [1] | Alkyl | 16 | ~90 | 4.2 | 167 |
| dBET1 (BRD4-PEG-Pomalidomide) [1] | PEG | 4.3 | >95 | 3.8 | 198 |
| ARV-110 (AR-Alkyl-VHL) | Alkyl/Ether | 1 | >95 | 5.9 | 165 |
Experimental Protocols
Protocol 1: PROTAC Synthesis via Isothiocyanate-Amine Coupling
This protocol describes the formation of a thiourea linkage between an isothiocyanate-functionalized linker and an amine-containing ligand.
Materials:
-
Amine-containing protein of interest (POI) ligand
-
This compound
-
Anhydrous Dimethylformamide (DMF)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Reverse-phase HPLC for purification
-
LC-MS for reaction monitoring and product characterization
Procedure:
-
Dissolve the amine-containing POI ligand (1 equivalent) in anhydrous DMF.
-
Add the isothiocyanate-functionalized linker (1.1 equivalents) to the solution.
-
Add a base such as TEA or DIPEA (2-3 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 2-24 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, quench the reaction with a small amount of water.
-
Purify the crude product by reverse-phase HPLC to obtain the desired thiourea-linked intermediate.
-
Characterize the purified product by LC-MS and NMR.
Protocol 2: PROTAC Synthesis via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the "click chemistry" reaction to conjugate an azide-functionalized intermediate with an alkyne-containing ligand.
Materials:
-
Azide-functionalized intermediate (from Protocol 1)
-
Alkyne-containing E3 ligase ligand
-
Copper(II) sulfate (B86663) pentahydrate (CuSO4·5H2O)
-
Sodium ascorbate (B8700270)
-
tert-Butanol (B103910)/Water (1:1) solvent mixture
-
Reverse-phase HPLC for purification
-
LC-MS for reaction monitoring and product characterization
Procedure:
-
Dissolve the azide-functionalized intermediate (1 equivalent) and the alkyne-containing E3 ligase ligand (1.1 equivalents) in a 1:1 mixture of tert-butanol and water.
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.3 equivalents) in water.
-
In another vial, prepare a solution of CuSO4·5H2O (0.1 equivalents) in water.
-
Add the sodium ascorbate solution to the reaction mixture, followed by the copper sulfate solution.
-
Stir the reaction at room temperature for 1-4 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by reverse-phase HPLC to obtain the final PROTAC.
-
Characterize the purified product by LC-MS and NMR.
Visualizing the PROTAC Mechanism and Synthesis
To better understand the processes involved, the following diagrams illustrate the PROTAC-mediated protein degradation pathway and a generalized experimental workflow for PROTAC synthesis.
Caption: PROTAC-mediated protein degradation pathway.
Caption: Experimental workflow for PROTAC synthesis.
References
Preserving Protein Function: A Comparative Guide to Conjugation with 1-Isothiocyanato-PEG3-Azide
For researchers, scientists, and drug development professionals, the modification of proteins to enhance their therapeutic properties is a paramount objective. The conjugation of polyethylene (B3416737) glycol (PEG) linkers, a process known as PEGylation, is a widely adopted strategy to improve a protein's pharmacokinetic profile, stability, and solubility. However, a critical consideration is the potential impact of the conjugation chemistry on the protein's biological activity. This guide provides a comparative analysis of protein conjugation using 1-isothiocyanato-PEG3-Azide, offering insights into its performance relative to other common conjugation strategies.
The bifunctional linker, this compound, offers a versatile approach to protein modification. Its isothiocyanate group readily reacts with primary amines, such as the N-terminus or the side chain of lysine (B10760008) residues on a protein, forming a stable thiourea (B124793) bond. The terminal azide (B81097) group then allows for subsequent modification through "click chemistry," a highly efficient and specific reaction, enabling the attachment of various payloads like small molecules, imaging agents, or other polymers.
Comparing Conjugation Chemistries
The choice of conjugation chemistry is a critical determinant of the final product's homogeneity and retained activity. Here, we compare the isothiocyanate-based conjugation of our featured product with a common alternative, maleimide-based conjugation.
| Feature | This compound | Maleimide-PEG |
| Target Residue | Primary amines (e.g., Lysine, N-terminus) | Thiols (e.g., Cysteine) |
| Bond Formed | Thiourea | Thioether |
| Reaction pH | Typically pH 8.0-9.0 | Typically pH 6.5-7.5 |
| Stoichiometry Control | Can be challenging due to multiple lysine residues. | Can be highly specific if the protein has a single accessible cysteine. |
| Stability of Linkage | Generally stable. | Thioether bond is stable; however, the maleimide (B117702) ring can undergo hydrolysis. |
| Click Chemistry Handle | Yes (Azide) | Can be incorporated. |
This table provides a general comparison of the two chemistries. The optimal choice depends on the specific protein and application.
Impact on Biological Activity: A Case Study with Antibody-Drug Conjugates
While not a direct comparison involving this compound, a study on affibody-based drug conjugates provides valuable insights into the effects of PEG linkers on biological activity. The study demonstrated that while increasing the length of the PEG chain significantly prolonged the circulation half-life of the affibody, it also led to a reduction in its in vitro cytotoxic activity.[1] This highlights a common trade-off in PEGylation: enhanced pharmacokinetics versus potentially diminished immediate biological function.[1]
Specifically, conjugation with a 4 kDa PEG chain resulted in a 4.5-fold reduction in cytotoxicity, while a 10 kDa PEG chain led to a 22-fold reduction.[1] This underscores the importance of optimizing the PEG linker's size and attachment site to achieve the desired balance between in vivo stability and retained biological activity.
Experimental Protocols
Below are detailed, generalized methodologies for protein conjugation and the subsequent assessment of biological activity.
Protocol 1: Protein Conjugation with this compound
Materials:
-
Protein of interest in a suitable buffer (e.g., phosphate-buffered saline [PBS], pH 7.4-8.5)
-
This compound
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
Desalting column or dialysis cassette
Procedure:
-
Protein Preparation: Ensure the protein solution is free of any primary amine-containing buffers (e.g., Tris). Exchange the buffer to PBS if necessary using a desalting column or dialysis. Adjust the protein concentration to 1-5 mg/mL.
-
Reagent Preparation: Dissolve this compound in anhydrous DMSO to a stock concentration of 10-20 mM immediately before use.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the this compound solution to the protein solution. The optimal molar ratio should be determined empirically for each protein.
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours or at 4°C overnight.
-
Purification: Remove the excess, unreacted PEG linker and byproducts by passing the reaction mixture through a desalting column or by dialysis against an appropriate buffer.
-
Characterization: Confirm the conjugation and determine the degree of labeling using techniques such as SDS-PAGE, mass spectrometry (MALDI-TOF or ESI-MS), and UV-Vis spectroscopy.
Protocol 2: Assessment of Biological Activity (Example: Enzyme Kinetics)
Materials:
-
Unconjugated (native) protein
-
PEGylated protein
-
Substrate for the enzyme
-
Assay buffer
-
Spectrophotometer or other appropriate detection instrument
Procedure:
-
Enzyme and Substrate Preparation: Prepare stock solutions of the unconjugated and PEGylated enzyme at the same concentration. Prepare a series of substrate dilutions in the assay buffer.
-
Kinetic Assay:
-
In a microplate or cuvette, add the assay buffer.
-
Add a fixed amount of either the unconjugated or PEGylated enzyme.
-
Initiate the reaction by adding the substrate.
-
Monitor the reaction progress (e.g., change in absorbance) over time using a spectrophotometer.
-
-
Data Analysis:
-
Calculate the initial reaction velocities (V₀) from the linear portion of the progress curves for each substrate concentration.
-
Plot V₀ versus substrate concentration and fit the data to the Michaelis-Menten equation to determine the kinetic parameters, Kₘ and Vₘₐₓ.
-
Compare the Kₘ and Vₘₐₓ values of the PEGylated enzyme to those of the unconjugated enzyme to assess the impact of conjugation on its catalytic efficiency.
-
Visualizing the Workflow and Concepts
To better illustrate the processes and concepts discussed, the following diagrams are provided.
Caption: Workflow for protein conjugation and subsequent functional analysis.
Caption: Utilizing the azide handle for subsequent "click" chemistry.
References
review of heterobifunctional crosslinkers for biologics
A Comprehensive Guide to Heterobifunctional Crosslinkers for Biologics In the realm of biologics development, the precise and stable conjugation of molecules is paramount. Heterobifunctional crosslinkers are indispensable reagents that facilitate the covalent linkage of two different biomolecules, such as proteins, antibodies, or peptides, to other moieties like drugs, probes, or surfaces. Unlike their homobifunctional counterparts, which possess two identical reactive groups, heterobifunctional crosslinkers have two distinct reactive ends. This key difference allows for controlled, sequential reactions, minimizing the undesirable formation of homodimers and other non-specific conjugates.[1][2] This guide provides a comparative overview of common heterobifunctional crosslinkers, their mechanisms of action, performance data, and detailed experimental protocols for their application in biologics research and development.
Classification of Heterobifunctional Crosslinkers
Heterobifunctional crosslinkers are typically classified based on the functional groups they target. The choice of crosslinker is dictated by the available functional groups on the biologic and the molecule to be conjugated.
Commonly Targeted Functional Groups in Biologics:
-
Primary Amines (-NH2): Abundantly found on the side chains of lysine (B10760008) (Lys) residues and the N-terminus of proteins.
-
Sulfhydryls (-SH): Present on the side chains of cysteine (Cys) residues. These can be naturally occurring or introduced via protein engineering or reduction of disulfide bonds.
-
Carbonyls (C=O): Aldehydes or ketones can be generated on glycoproteins through oxidation of their carbohydrate moieties.
-
Carboxyls (-COOH): Found on the side chains of aspartic acid (Asp) and glutamic acid (Glu) residues, as well as the C-terminus.
The most prevalent classes of heterobifunctional crosslinkers combine reactive groups targeting these functionalities.[1][2]
Amine-Reactive + Sulfhydryl-Reactive Crosslinkers
This is the most widely used class of heterobifunctional crosslinkers.[1] One end of the crosslinker typically contains an N-hydroxysuccinimide (NHS) ester that reacts with primary amines, while the other end has a maleimide (B117702) group that reacts with sulfhydryl groups.[3]
-
NHS esters react with primary amines at pH 7-9 to form stable amide bonds.
-
Maleimides react with sulfhydryl groups at pH 6.5-7.5 to form stable thioether bonds.[3]
This combination allows for a two-step conjugation process that is highly specific and efficient, making it a popular choice for creating antibody-drug conjugates (ADCs).[1]
Amine-Reactive + Photoreactive Crosslinkers
These crosslinkers combine an amine-reactive group (e.g., NHS ester) with a photoreactive group, such as an aryl azide (B81097) or diazirine.[1][2] The amine-reactive end is first conjugated to the biologic. The photoreactive group remains inert until it is activated by UV light, at which point it forms a highly reactive intermediate that can non-specifically insert into C-H or N-H bonds in close proximity.[4] This is particularly useful for identifying and mapping protein-protein interactions.
Carbonyl-Reactive + Sulfhydryl-Reactive Crosslinkers
This class of crosslinkers is ideal for conjugating glycoproteins. One end features a hydrazide or aminooxy group that reacts with aldehydes or ketones to form a stable hydrazone or oxime bond, respectively. The other end typically has a maleimide group for reaction with sulfhydryls.
Performance Comparison of Common Heterobifunctional Crosslinkers
The choice of crosslinker significantly impacts the stability, efficacy, and therapeutic index of the resulting bioconjugate.[][6] The following table summarizes the performance characteristics of representative crosslinkers.
| Crosslinker Type | Example | Reactive Groups | Spacer Arm Length | Cleavable | Key Features & Applications |
| Amine-to-Sulfhydryl | SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) | NHS ester, Maleimide | 11.6 Å | No | Widely used for creating stable ADCs. |
| Amine-to-Sulfhydryl | Sulfo-SMCC | NHS ester, Maleimide | 11.6 Å | No | Water-soluble version of SMCC, ideal for in vivo applications due to low toxicity. |
| Amine-to-Sulfhydryl | SPDP (N-Succinimidyl 3-(2-pyridyldithio)propionate) | NHS ester, Pyridyl disulfide | 6.8 Å | Yes (reducible) | Forms a disulfide bond that can be cleaved by reducing agents like DTT or TCEP. |
| Amine-to-Photoreactive | Sulfo-SANPAH (Sulfosuccinimidyl 6-(4'-azido-2'-nitrophenylamino)hexanoate) | NHS ester, Phenyl azide | 18.2 Å | No | Used for photoaffinity labeling to study protein-protein interactions.[4] |
| Zero-Length | EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Carbodiimide | 0 Å | No | Mediates the direct formation of an amide bond between a carboxyl group and an amine group. Highly efficient and low toxicity. |
Comparative Performance of Cleavable vs. Non-Cleavable Linkers in ADCs
In the context of Antibody-Drug Conjugates (ADCs), the linker can be either non-cleavable or cleavable, a feature that dictates the mechanism of payload release.[6]
| Feature | Non-Cleavable Linker (e.g., SMCC-based) | Cleavable Linker (e.g., Val-Cit-based) |
| Mechanism of Action | Payload is released after complete lysosomal degradation of the antibody.[6] | Payload is released upon enzymatic cleavage of the linker by lysosomal proteases (e.g., Cathepsin B).[6] |
| Plasma Stability | Generally higher, as it is resistant to enzymatic cleavage in circulation.[6] | Can be susceptible to premature cleavage by plasma enzymes, though modern designs have improved stability. |
| Bystander Effect | Limited, as the payload is released inside the target cell. | Can induce a "bystander effect" where the released drug diffuses out and kills neighboring antigen-negative tumor cells.[6] |
| Therapeutic Index | May have a better therapeutic index due to higher stability and lower off-target toxicity.[6] | The bystander effect can enhance overall tumor-killing efficacy but may also increase the risk of off-target toxicity.[6] |
Illustrative Performance Data for Trastuzumab-based ADCs
| Linker Type | Payload | Drug-to-Antibody Ratio (DAR) | In Vitro Potency (IC50) | In Vivo Efficacy |
| Non-Cleavable (SMCC) | DM1 | 3.5 | ~0.5-2 nM | High |
| Cleavable (Val-Cit) | MMAE | 4 | ~0.1-0.8 nM | Very High |
Note: Data is representative and compiled from various studies. Actual values can vary based on the specific payload, conjugation method, and cell line used.[6]
Experimental Protocols
Accurate and reproducible conjugation is crucial for generating effective biologics. Below are detailed protocols for a two-step conjugation using an amine-to-sulfhydryl crosslinker and a subsequent functional assay.
Protocol 1: Two-Step Antibody-Drug Conjugation using SMCC
Objective: To conjugate a cytotoxic drug (payload) containing a free sulfhydryl group to an antibody via its lysine residues using the SMCC crosslinker.
Materials:
-
Antibody (e.g., Trastuzumab) in Phosphate-Buffered Saline (PBS), pH 7.4
-
SMCC crosslinker dissolved in DMSO
-
Sulfhydryl-containing payload
-
Reducing agent (e.g., DTT)
-
Desalting columns (e.g., Zeba Spin Desalting Columns)
-
Reaction buffers: PBS (pH 7.4), EDTA-containing buffer
Procedure:
Step 1: Antibody Modification with SMCC
-
Prepare the antibody solution at a concentration of 5-10 mg/mL in PBS, pH 7.4.
-
Add a 10-fold molar excess of SMCC (from a 10 mM stock in DMSO) to the antibody solution.
-
Incubate the reaction for 1-2 hours at room temperature with gentle stirring.
-
Remove excess, unreacted SMCC using a desalting column equilibrated with PBS. The product is the maleimide-activated antibody.
Step 2: Payload Conjugation
-
If the payload has a disulfide bond, reduce it with a 20-fold molar excess of DTT for 30 minutes at 37°C to generate a free sulfhydryl group. Remove excess DTT using a desalting column.
-
Immediately add the sulfhydryl-containing payload to the maleimide-activated antibody at a 5-fold molar excess.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
-
The reaction can be quenched by adding an excess of a free thiol-containing compound like cysteine.
-
Purify the resulting ADC using size-exclusion chromatography (SEC) or dialysis to remove unreacted payload and other small molecules.
Step 3: Characterization
-
Determine the protein concentration using a BCA assay or by measuring absorbance at 280 nm.
-
Determine the Drug-to-Antibody Ratio (DAR) using UV-Vis spectroscopy or hydrophobic interaction chromatography (HIC).
Protocol 2: In Vitro Cytotoxicity Assay
Objective: To evaluate the potency of the generated ADC on a target cancer cell line.
Materials:
-
ADC from Protocol 1
-
Target cancer cell line (e.g., HER2-positive SK-BR-3 cells for Trastuzumab-ADC)
-
Control cells (HER2-negative, e.g., MDA-MB-468)
-
Cell culture medium and supplements
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Plate reader
Procedure:
-
Seed the target and control cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of the ADC, unconjugated antibody, and free drug in cell culture medium.
-
Remove the old medium from the cells and add the different concentrations of the test articles. Include untreated cells as a control.
-
Incubate the plates for 72-96 hours at 37°C in a humidified CO2 incubator.
-
After incubation, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence or fluorescence using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the cell viability against the logarithm of the concentration and determine the IC50 value (the concentration that inhibits cell growth by 50%) using a non-linear regression curve fit.
Visualizing Workflows and Pathways
References
- 1. Heterobifunctional Crosslinkers - Creative Biolabs [creative-biolabs.com]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. Understanding chemical reactivity for homo- and heterobifunctional protein cross-linking agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What are the different types of crosslinking reagents? | AAT Bioquest [aatbio.com]
- 6. benchchem.com [benchchem.com]
The Versatility of 1-isothiocyanato-PEG3-Azide in Bioconjugation: A Comparative Guide
For researchers, scientists, and drug development professionals, the strategic selection of a chemical linker is a critical step in the design of effective bioconjugates, from antibody-drug conjugates (ADCs) to targeted protein degraders (PROTACs). Among the diverse array of available tools, 1-isothiocyanato-PEG3-Azide has emerged as a versatile heterobifunctional linker, offering a unique combination of amine reactivity and a "clickable" azide (B81097) handle. This guide provides an objective comparison of its performance with alternative linkers, supported by experimental data, to inform the rational design of next-generation biotherapeutics.
This compound is a molecule featuring an isothiocyanate group at one end of a three-unit polyethylene (B3416737) glycol (PEG) chain and an azide group at the other. This architecture allows for a two-step conjugation strategy. The isothiocyanate group reacts with primary amines, such as those on the side chains of lysine (B10760008) residues in proteins, to form a stable thiourea (B124793) bond. The terminal azide group enables the attachment of a second molecule of interest through highly efficient and specific "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). The integrated PEG3 spacer enhances the solubility of the linker and the resulting conjugate in aqueous environments.[1][2][3]
Performance Comparison with Alternative Linkers
The choice of a linker can significantly impact the efficacy, stability, and pharmacokinetic properties of a bioconjugate. Here, we compare the isothiocyanate-based linkage of this compound with other common strategies for amine modification and the broader context of linker design in PROTACs.
Amine-Reactive Chemistries: Isothiocyanate vs. N-hydroxysuccinimide (NHS) Esters
The most common alternatives to isothiocyanates for targeting primary amines are N-hydroxysuccinimide (NHS) esters. Both reactive groups form covalent bonds with amines, but they differ in their reaction kinetics, stability, and optimal reaction conditions.
| Feature | Isothiocyanate (ITC) Linkers | N-hydroxysuccinimide (NHS) Ester Linkers | References |
| Reaction pH | Optimal at pH >9 | Optimal at pH 7.2-9.0 | [4][5] |
| Bond Formed | Thiourea | Amide | [5][6] |
| Bond Stability | Generally stable, but can be less stable than amide bonds under certain conditions | Highly stable, comparable to a peptide bond | [7] |
| Reaction Speed | Generally slower than NHS esters | Generally faster than isothiocyanates | [7] |
| Hydrolytic Stability of Reagent | Moderately stable in water | Prone to hydrolysis in aqueous solutions | [5][6] |
While NHS esters are often favored for their faster reaction rates and the exceptional stability of the resulting amide bond, isothiocyanates can be advantageous in specific applications.[7] The choice between these two reactive groups will depend on the specific protein being modified and the desired properties of the final conjugate.
Linker Composition in PROTACs: The Role of PEG
In the context of PROTACs, the linker is not merely a spacer but a critical determinant of the molecule's ability to induce the formation of a stable ternary complex between the target protein and an E3 ligase, leading to target degradation. The composition and length of the linker are key design parameters.
| Linker Type | Key Characteristics | Impact on PROTAC Performance | References |
| PEG Linkers | Hydrophilic, flexible, available in various lengths. | Can improve solubility and cell permeability. The flexibility can aid in the formation of a productive ternary complex. However, excessive length can decrease cell permeability. | [8][9][] |
| Alkyl Linkers | Hydrophobic, flexible. | Can be synthetically straightforward. May lead to lower solubility compared to PEG linkers. | [11] |
| Rigid Linkers | Often contain cyclic structures (e.g., piperazine, aromatic rings). | Can pre-organize the PROTAC into a conformation favorable for ternary complex formation, potentially increasing potency. | [12] |
The PEG3 linker in this compound contributes to the overall hydrophilicity and flexibility of the resulting PROTAC, which can be beneficial for its pharmacokinetic properties and biological activity.[8] The optimal linker length and composition, however, often need to be determined empirically for each target and E3 ligase pair.[9]
Experimental Protocols
Detailed methodologies are crucial for the successful application of this compound and for the comparative evaluation of different linker strategies.
General Protocol for Two-Step Bioconjugation using this compound
This protocol outlines the general steps for conjugating a protein to a second molecule of interest (e.g., a small molecule drug or a fluorescent probe) using this compound.
Step 1: Reaction of the Isothiocyanate with a Protein
-
Protein Preparation: The protein of interest is prepared in an amine-free buffer at a slightly alkaline pH (e.g., phosphate-buffered saline, pH 8.0-8.5) to ensure the primary amines are deprotonated and reactive.
-
Reagent Preparation: A stock solution of this compound is prepared in an anhydrous organic solvent such as dimethylsulfoxide (DMSO) or dimethylformamide (DMF).
-
Conjugation: The linker solution is added to the protein solution at a specific molar excess. The reaction is typically incubated for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Purification: The excess, unreacted linker is removed from the azide-functionalized protein using a desalting column or dialysis.
Step 2: Click Chemistry Reaction
-
Preparation of the Second Molecule: The second molecule of interest is functionalized with a reactive group for click chemistry, typically a terminal alkyne for CuAAC or a strained alkyne (e.g., DBCO or BCN) for SPAAC.
-
Click Reaction:
-
CuAAC: The azide-functionalized protein is reacted with the alkyne-functionalized molecule in the presence of a copper(I) catalyst and a stabilizing ligand.
-
SPAAC: The azide-functionalized protein is simply mixed with the strained alkyne-functionalized molecule. This reaction proceeds without the need for a catalyst.
-
-
Final Purification: The final bioconjugate is purified from excess reagents using an appropriate chromatography method, such as size-exclusion chromatography.
Comparative Workflow for Evaluating Amine-Reactive Linkers
To objectively compare the performance of this compound with an NHS-ester alternative, a systematic experimental workflow is required.
Caption: Workflow for comparing ITC- and NHS-based linkers.
Signaling Pathways and Molecular Interactions
The utility of this compound is particularly evident in the construction of PROTACs, which hijack the cell's ubiquitin-proteasome system to induce the degradation of a target protein.
Caption: PROTAC-mediated protein degradation pathway.
The linker, in this case synthesized using this compound, plays a crucial role in enabling the formation of the ternary complex, which is the rate-limiting step for target ubiquitination and subsequent degradation. The length and flexibility of the PEG3 chain can influence the geometry and stability of this complex, thereby impacting the overall efficiency of the PROTAC.[13]
References
- 1. This compound|COA [dcchemicals.com]
- 2. This compound - CD Bioparticles [cd-bioparticles.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Developments and recent advancements in the field of endogenous amino acid selective bond forming reactions for bioconjugation - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C5CS00048C [pubs.rsc.org]
- 8. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 9. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. precisepeg.com [precisepeg.com]
- 13. benchchem.com [benchchem.com]
Safety Operating Guide
Personal protective equipment for handling 1-isothiocyanato-PEG3-Azide
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the proper handling and disposal of 1-isothiocyanato-PEG3-Azide. Adherence to these protocols is essential for ensuring laboratory safety and maintaining the integrity of your research. This compound, a valuable tool in bioconjugation and proteomics, contains both an azide (B81097) and an isothiocyanate functional group, which necessitate specific safety precautions.
Personal Protective Equipment (PPE)
Summary of Recommended Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields, or a face shield. | Protects against splashes and aerosols of the compound. |
| Skin Protection | Nitrile rubber gloves (double-gloving is recommended) and a flame-resistant lab coat. | Prevents skin contact and contamination of personal clothing.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | Essential for preventing direct contact with the skin.[1] |
| Respiratory Protection | Use in a well-ventilated area, preferably under a chemical fume hood. | Minimizes inhalation of any potential vapors or aerosols.[1] For situations with a higher risk of aerosolization, a respirator may be necessary. |
Operational and Handling Plan
A meticulous operational plan is crucial to minimize exposure and prevent hazardous reactions.
Step-by-Step Handling Procedure:
-
Preparation:
-
Ensure a certified chemical fume hood is operational.
-
Verify that an eyewash station and safety shower are readily accessible.[1]
-
Prepare and label all necessary glassware and equipment within the fume hood.
-
Have designated, labeled waste containers ready for both liquid and solid chemical waste.[1]
-
-
Handling:
-
Don all required PPE before handling the chemical.[1]
-
Allow the container of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
To minimize air and moisture exposure, consider handling under an inert gas atmosphere (e.g., argon or nitrogen).
-
Weigh and prepare solutions of the compound within the chemical fume hood.
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance. The primary hazard to consider during disposal is the azide functionality, which can form explosive compounds, especially with certain metals.
Key Chemical Incompatibilities:
-
Acids: Avoid contact with acids, as this can generate highly toxic and explosive hydrazoic acid.[2]
-
Metals: Do not allow contact with metals, particularly heavy metals like lead and copper, which can form dangerously unstable and shock-sensitive metal azides. This is especially critical for drain pipes.[2]
-
Halogenated Solvents: Avoid using halogenated solvents such as dichloromethane (B109758) with azides due to the potential for forming explosive di- and tri-azidomethane.[2]
Waste Disposal Procedure:
-
Liquid Waste:
-
Collect all liquid waste containing this compound in a designated, sealed, and clearly labeled hazardous waste container.
-
The container must be made of a non-metal material, such as glass or polyethylene.[2]
-
The label must clearly state "Hazardous Waste," "Azide Compound," and list all contents.[2]
-
Under no circumstances should any waste containing azides be poured down the drain.
-
-
Solid Waste:
-
Contaminated items such as gloves, pipette tips, and paper towels should be placed in a sealed plastic bag.
-
This bag should then be placed in a designated solid hazardous waste container.[1]
-
-
Deactivation of Azide Waste (for dilute aqueous solutions):
-
For dilute aqueous solutions (recommended concentration ≤ 5%), chemical deactivation of the azide groups can be performed to render the waste less hazardous. This procedure must be carried out in a chemical fume hood. A common method involves treatment with a reducing agent like sodium nitrite (B80452) followed by quenching. Consult your institution's safety guidelines for specific approved procedures.
-
-
Final Disposal:
-
All chemical waste should be disposed of through a licensed hazardous waste contractor, following all institutional and governmental regulations.
-
Experimental Workflow for Safe Handling
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
